molecular formula C13H24N2O5 B061499 (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine CAS No. 167102-62-7

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Cat. No.: B061499
CAS No.: 167102-62-7
M. Wt: 288.34 g/mol
InChI Key: USINQMZZDNKSQW-SECBINFHSA-N
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Description

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a sophisticated chiral oxazolidine derivative engineered for applications in asymmetric synthesis and medicinal chemistry research. This compound serves as a versatile chiral auxiliary and building block, where its rigid 2,2-dimethyloxazolidine scaffold provides a well-defined stereochemical environment. The key functional groups—a Boc-protected amine and a methoxymethylcarbamoyl moiety—offer orthogonal reactivity and protection strategies. The Boc (tert-butoxycarbonyl) group is a cornerstone in peptide synthesis and protecting group chemistry, readily removable under mild acidic conditions to reveal a primary amine for further elaboration. The methoxymethylcarbamoyl group introduces a polar, stable carbamate function that can influence the compound's physicochemical properties and serve as a key linkage or functional handle in target molecule construction.

Properties

IUPAC Name

tert-butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-12(2,3)20-11(17)15-9(8-19-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USINQMZZDNKSQW-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455550
Record name (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
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Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167102-62-7
Record name 1,1-Dimethylethyl (4R)-4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-3-oxazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167102-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a valuable chiral building block in modern organic synthesis, particularly in the construction of complex molecules with defined stereochemistry. As a Weinreb amide derivative of the well-established Garner's aldehyde, it offers a stable and versatile handle for the introduction of carbonyl functionalities. This guide provides a comprehensive overview of its parent compound, a detailed protocol for its synthesis, and discusses its anticipated properties, characterization, and applications in drug discovery and development. While a specific CAS number for this compound is not yet assigned in major chemical databases, this document establishes its identity and utility based on analogous structures and established synthetic methodologies.

Introduction: The Progenitor - (R)-Garner's Aldehyde

To fully appreciate the utility of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, it is essential to first understand its precursor, (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, commonly known as (R)-Garner's aldehyde. This compound is a cornerstone in asymmetric synthesis, derived from D-serine, and serves as a chiral C3 synthon.

Key Properties of (R)-Garner's Aldehyde:

PropertyValue
CAS Number 95715-87-0[1][2]
Molecular Formula C₁₁H₁₉NO₄[1]
Molecular Weight 229.27 g/mol [1]
Appearance Colorless to pale yellow oil
Boiling Point 67 °C at 0.3 mmHg[2]
Density 1.06 g/mL at 25 °C[2]
Optical Rotation [α]²³/D +90°, c = 1 in chloroform[2]

The oxazolidine ring serves to protect both the amine and hydroxyl groups of the original amino acid, while the Boc (tert-butoxycarbonyl) group provides a stable, yet readily cleavable, protecting group for the nitrogen atom. The aldehyde functionality at the C4 position is the primary site of reactivity, allowing for a wide range of synthetic transformations.

The Weinreb Amide Derivative: A Gateway to Ketones and Aldehydes

The title compound, (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, is the N-methoxy-N-methylamide (Weinreb amide) derivative of the carboxylic acid obtained from Garner's aldehyde. The significance of the Weinreb amide lies in its controlled reactivity with organometallic reagents. Unlike esters or acid chlorides, which can undergo over-addition to form tertiary alcohols, the Weinreb amide forms a stable chelated intermediate that collapses to the desired ketone upon workup. Furthermore, it can be smoothly reduced to the corresponding aldehyde.

This controlled reactivity makes it an invaluable intermediate for the synthesis of complex chiral ketones, which are prevalent motifs in many biologically active molecules.

Synthesis and Mechanism

The synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a two-step process starting from (R)-Garner's aldehyde.

Step 1: Oxidation of (R)-Garner's Aldehyde to the Carboxylic Acid

The aldehyde is first oxidized to the corresponding carboxylic acid, (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid. A common and efficient method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene to prevent the formation of reactive chlorine species.

Step 2: Formation of the Weinreb Amide

The resulting carboxylic acid is then coupled with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. A variety of peptide coupling reagents can be employed for this transformation. A widely used and effective method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in an aprotic solvent like dichloromethane (DCM).

Detailed Experimental Protocol:

Part A: Synthesis of (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid

  • Dissolve (R)-Garner's aldehyde (1.0 eq) in tert-butanol and water.

  • Add 2-methyl-2-butene (4.0 eq) as a scavenger.

  • In a separate flask, dissolve sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Slowly add the aqueous sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Part B: Synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

  • Dissolve the crude carboxylic acid from Part A (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 10 minutes at 0 °C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Causality in Experimental Choices:

  • Pinnick Oxidation: This method is chosen for its mild conditions and high chemoselectivity for oxidizing aldehydes to carboxylic acids in the presence of other sensitive functional groups. The use of a phosphate buffer helps maintain a slightly acidic pH to optimize the reaction rate and minimize side reactions.

  • DCC Coupling: DCC is a classic and reliable coupling agent for amide bond formation. It activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the amine (N,O-dimethylhydroxylamine). DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and facilitate the reaction.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start (R)-Garner's Aldehyde Acid (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid Start->Acid Pinnick Oxidation (NaClO2, 2-methyl-2-butene) WeinrebAmide (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine Acid->WeinrebAmide DCC Coupling (DCC, DIPEA) Amine N,O-Dimethylhydroxylamine HCl Amine->WeinrebAmide

Caption: Synthetic route from (R)-Garner's aldehyde to the target Weinreb amide.

Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.5 ppm), the gem-dimethyl protons of the oxazolidine ring (two singlets), the diastereotopic protons of the oxazolidine ring, and the N-methoxy and N-methyl groups of the Weinreb amide (two singlets around 3.2 and 3.7 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms, including the carbonyl of the Weinreb amide (around 170 ppm) and the carbons of the Boc and oxazolidine groups.

  • FT-IR: The infrared spectrum should display a strong absorption band for the amide carbonyl stretching vibration, typically in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of the molecule, confirming its elemental composition.

Applications in Drug Discovery and Development

The primary utility of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine lies in its ability to serve as a chiral precursor to a variety of complex molecules.

Diagram of Key Applications:

Applications WeinrebAmide (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine Ketone Chiral Ketones WeinrebAmide->Ketone Grignard or Organolithium Reagents Aldehyde Chiral Aldehydes WeinrebAmide->Aldehyde Reducing Agents (e.g., DIBAL-H) NaturalProducts Natural Product Synthesis Ketone->NaturalProducts APIs Active Pharmaceutical Ingredients (APIs) Ketone->APIs Aldehyde->NaturalProducts Aldehyde->APIs

Sources

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine: A Pivotal Chiral Synthon

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Asymmetric Synthesis & Drug Development [1]

Executive Summary

This guide details the synthesis, structural integrity, and application of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine .[1] As the Weinreb amide derivative of the "Garner's Aldehyde" precursor, this molecule represents a strategic checkpoint in the synthesis of chiral amino ketones and aldehydes. Unlike the aldehyde itself, which is prone to racemization and hydration, the Weinreb amide offers indefinite shelf stability and controlled reactivity, making it the preferred "storage form" of chiral serine equivalents in complex total synthesis.

Note on Stereochemistry: The standard "Garner's Aldehyde" series is derived from L-Serine and possesses the (S) configuration.[1] The specific topic requested here is the (R) enantiomer. Consequently, the protocols described below utilize D-Serine as the starting material.

Structural Anatomy & Mechanistic Logic[1][2]

The utility of this molecule stems from the synergy between its three protective/functional groups. Understanding this anatomy is crucial for troubleshooting downstream reactivity.[1]

ComponentFunctionalityMechanistic Insight
(R)-Stereocenter Chiral MemoryDerived from D-Serine.[1] The C4 stereocenter is prone to racemization via enolization if basic conditions are too harsh.
2,2-Dimethyloxazolidine Conformational LockThe acetonide ring ties the amine and hydroxyl groups, rigidifying the structure. This prevents

-elimination, a common side reaction in acyclic serine derivatives.[1]
N-Boc Group Amine ProtectionProvides steric bulk and acid-lability for late-stage deprotection.[1] It also assists in the "Garner" conformation that directs nucleophilic attack.
Weinreb Amide Reactivity ControlThe N-methoxy-N-methylamide moiety forms a stable 5-membered chelate with organometallics, preventing over-addition (alcohol formation).[1]
The "Weinreb State" Mechanism

The core value of this molecule is its ability to stop nucleophilic addition at the ketone stage. Upon treatment with a Grignard reagent (


), the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen.

WeinrebMechanism Start Weinreb Amide (R-Isomer) Intermediate Stable Tetrahedral Chelate (Mg) Start->Intermediate Nucleophilic Attack Mg R'-Mg-X Mg->Intermediate Coordination Hydrolysis Acidic Workup (H3O+) Intermediate->Hydrolysis Stable until quench Product Chiral Ketone (No Over-addition) Hydrolysis->Product Collapse of Chelate

Figure 1: The stable magnesium chelate prevents the collapse of the tetrahedral intermediate during the reaction, ensuring ketone formation only upon acidic workup.[1]

Synthesis Strategy: The Modern Approach

While historical methods utilize pyrophoric trimethylaluminum (AlMe


) to convert esters to Weinreb amides, modern process chemistry favors the Turbo-Grignard  method (Knochel's method) or standard peptide coupling.[1]

Below is the optimized protocol starting from D-Serine Methyl Ester .

Workflow Diagram

SynthesisRoute DSer D-Serine Methyl Ester (Starting Material) BocProt N-Boc-D-Ser-OMe DSer->BocProt Boc2O, Et3N, DCM Acetonide Garner's Ester (Oxazolidine Formation) BocProt->Acetonide 2,2-DMP, BF3·OEt2 (cat.) or pTsOH, Acetone Target (R)-Weinreb Amide (Target) Acetonide->Target iPrMgCl, NH(OMe)Me·HCl (Direct Aminolysis)

Figure 2: Synthetic route from D-Serine to the target Weinreb amide.[1]

Detailed Experimental Protocol

Objective: Synthesis of (R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic acid N-methoxy-N-methylamide.

Step 1: Formation of the "Garner's Ester" (Precursor)

Note: Assuming starting from N-Boc-D-Serine Methyl Ester.[1]

  • Reagents: N-Boc-D-Serine methyl ester (1.0 eq), 2,2-Dimethoxypropane (DMP) (10.0 eq), BF

    
    ·OEt
    
    
    
    (0.1 eq), Acetone (Solvent).[1]
  • Procedure: Dissolve the starting material in acetone/DMP. Add the Lewis acid catalyst (BF

    
    ·OEt
    
    
    
    ) at 0°C. Allow to warm to room temperature (RT) and stir for 2-4 hours. The solution turns from colorless to orange/yellow.[1]
  • Quench: Neutralize with Et

    
    N before concentration to prevent acid-catalyzed hydrolysis or racemization.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: Direct Conversion to Weinreb Amide (The Knochel Protocol)

This method avoids the hydrolysis step (Ester


 Acid) and subsequent coupling, saving time and yield.

Reagents:

  • (R)-Garner's Ester (1.0 eq)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 eq)[1]

  • Isopropylmagnesium chloride (

    
    -PrMgCl), 2.0M in THF (3.0 eq)[1]
    
  • Dry THF (Tetrahydrofuran)[1]

Procedure:

  • Slurry Formation: In a flame-dried flask under Argon, suspend N,O-dimethylhydroxylamine hydrochloride in dry THF at -20°C.

  • Grignard Addition: Dropwise add the

    
    -PrMgCl solution.[1] The amine salt will deprotonate to form the active magnesium amide reagent (
    
    
    
    ).[1] Stir for 20 mins at -20°C.
  • Substrate Addition: Add the (R)-Garner's Ester (dissolved in minimal THF) dropwise to the mixture.

  • Reaction: Stir at -20°C for 1 hour, then allow to warm to 0°C. Monitor by TLC (The ester spot should disappear).

  • Quench: Critical Step. Pour the mixture into a saturated NH

    
    Cl solution at 0°C. Do not use HCl, as the acetonide is acid-sensitive.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (typically 20-40% EtOAc in Hexanes).[1]

Expected Data:

  • Appearance: Colorless to pale yellow oil (solidifies upon freezing).[1]

  • Optical Rotation:

    
     should be positive (opposite to the S-series).[1]
    
  • 1H NMR (Diagnostic): Look for the Weinreb singlets:

    
     3.7 (s, 3H, OMe), 
    
    
    
    3.2 (s, 3H, NMe). The Boc group appears at
    
    
    1.45.
Critical Troubleshooting & Optimization
IssueCauseSolution
Racemization High temperature or strong base exposure during the amide formation.[1]Maintain temperature below 0°C during Grignard addition. Avoid using NaH or unbuffered strong bases.[1]
Acetonide Hydrolysis Acidic quench was too strong or prolonged exposure to silica gel.[1]Use sat. NH

Cl for quenching.[1] Add 1% Et

N to the chromatography eluent to buffer the silica.
Rotamers in NMR The Boc-N bond and the Weinreb amide bond both exhibit restricted rotation.NMR at RT will show broad/split peaks.[1] Run NMR at 50°C (in DMSO-d6) to coalesce peaks for cleaner integration.
Low Yield (Step 2) Moisture in THF killing the Grignard reagent.[1]Ensure THF is distilled or from a solvent system (water <50 ppm).[1] Titrate

-PrMgCl before use.[1]
Applications: Divergent Synthesis

The (R)-Weinreb amide serves as a bifurcation point for accessing two distinct classes of compounds.

  • Synthesis of (R)-Garner's Aldehyde:

    • Reagent: LiAlH

      
       (Lithium Aluminum Hydride) or DIBAL-H.[1]
      
    • Advantage: Reduction of the Weinreb amide is cleaner than reduction of the ester, as the chelate prevents over-reduction to the alcohol.

    • Protocol: Treat with LiAlH

      
       (0.6 eq) in THF at -78°C.
      
  • Synthesis of Chiral Amino Ketones:

    • Reagent: R-Li or R-MgBr.[1]

    • Advantage: Access to structures like sphingosines or peptide isosteres.[1]

References
  • Original Synthesis (Ester Route): Garner, P., & Park, J. M. (1987).[1] The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • Improved Protocol (Ester to Aldehyde): McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1] Journal of Organic Chemistry, 58(13), 3568–3571. Link[1]

  • Weinreb Amide Methodology: Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815–3818.[1] Link[1]

  • Grignard-Mediated Amidation (Knochel Protocol): Williams, J. M., et al. (2011).[1] General Method for the Conversion of Esters to Weinreb Amides using Isopropylmagnesium Chloride. Tetrahedron Letters, 36(31), 5461-5464.[1] Link[1]

Sources

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine , a pivotal chiral building block in organic synthesis. Commonly recognized as the Weinreb amide derivative of the (R)-Garner's acid , this molecule serves as the stable precursor to (R)-Garner's aldehyde and various chiral ketones. Its structural integrity—defined by the tert-butoxycarbonyl (Boc) protection of the amine and the acetonide protection of the serine side chain—allows for the precise construction of enantiopure amino acid derivatives, sphingosines, and complex pharmaceutical intermediates.

Chemical Identity & Structural Significance[1][2][3][4]

This compound is the (R)-enantiomer , derived from D-Serine . It is the mirror image of the more common (S)-series (derived from L-Serine). Researchers must verify the stereochemistry of their starting materials, as the (S)-enantiomer is frequently the default in commercial catalogs.

FeatureTechnical Specification
IUPAC Name tert-Butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Common Name (R)-Garner's Acid Weinreb Amide
Molecular Formula C₁₃H₂₄N₂O₅
Molecular Weight 288.34 g/mol
Chiral Source D-Serine
Key Functionality Weinreb Amide (prevents over-addition of nucleophiles)
Related CAS 95715-87-0 (Refers to the downstream (R)-Aldehyde)
Structural Analysis

The molecule features three critical steric and electronic control elements:

  • Oxazolidine Ring: Locks the conformation of the serine backbone, preventing racemization at the

    
    -carbon during activation.
    
  • Boc Group: Provides orthogonal amine protection and contributes to the bulk required for facial selectivity.

  • Weinreb Amide: The

    
    -methoxy-
    
    
    
    -methylamide moiety acts as a "chemical brake," forming a stable 5-membered chelate with organometallics to halt reactivity at the ketone stage or allow controlled reduction to the aldehyde.

Physical Properties & Characterization

The physical state of this compound is heavily influenced by purity and solvent retention. While often isolated as a viscous oil, high-purity samples can crystallize into a low-melting solid.

Physical Constants[7][8]
PropertyValue / Description
Physical State Colorless to pale yellow viscous oil; solidifies upon prolonged standing at -20°C.
Boiling Point Decomposes prior to boiling at atmospheric pressure.[1] Distillable under high vacuum (approx. 120–130°C @ 0.5 mmHg).
Solubility Highly soluble in DCM, EtOAc, THF, MeOH. Insoluble in water/hexane.
Optical Rotation

to

(

, CHCl

)*.
Stability Stable at room temperature; non-hygroscopic. Store at 2–8°C.

*Note: The (S)-enantiomer typically exhibits rotation of -56° (c=1.6, CHCl


). The (R)-enantiomer will exhibit the equal and opposite (+) rotation.
Spectroscopic Profile (NMR)

The NMR spectrum is complicated by rotamers due to the restricted rotation of the


-Boc bond and the oxazolidine ring. This often results in broad or split peaks at room temperature.
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.40–1.50 (s, 9H, Boc t-Bu ).
      
    • 
       1.50–1.70 (s, 6H, Acetonide Me ).
      
    • 
       3.20 (s, 3H, Weinreb N-Me ).
      
    • 
       3.70 (s, 3H, Weinreb O-Me ).
      
    • 
       3.90–4.20 (m, 2H, CH₂  of ring).
      
    • 
       4.70–5.10 (m, 1H, 
      
      
      
      -CH ).
  • Diagnostic Tip: Heating the NMR sample to 50°C often coalesces the rotameric peaks into sharp singlets, simplifying integration.

Synthesis Protocol (Autonomy & Logic)

The synthesis is a linear sequence starting from D-Serine. The critical step is the prevention of racemization during the coupling of the sterically hindered secondary amine (oxazolidine) to the Weinreb amine.

Workflow Diagram

SynthesisWorkflow Figure 1: Synthetic Route from D-Serine DSerine D-Serine (Starting Material) BocSer N-Boc-D-Serine DSerine->BocSer Boc2O, NaOH (Amine Protection) Acetonide (R)-Garner's Acid (Acetonide Protected) BocSer->Acetonide 2,2-DMP, BF3·OEt2 (Cyclization) Target (R)-Weinreb Amide (Target Molecule) Acetonide->Target NH(OMe)Me·HCl EDC/HOBt or DCC (Amidation)

[1]

Detailed Methodology

Step 1: Acetonide Formation (Garner's Acid)

  • React N-Boc-D-Serine with 2,2-dimethoxypropane (DMP) and a catalytic amount of BF₃·OEt₂ or p-TsOH in acetone/benzene.

  • Why: This simultaneously protects the serine hydroxyl and locks the amine into the oxazolidine ring, restricting conformational freedom.

Step 2: Weinreb Amide Coupling

  • Reagents: (R)-Garner's Acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), NMM (3.0 eq).

  • Solvent: Dry DCM (0.1 M concentration).

  • Procedure:

    • Dissolve acid in DCM and cool to 0°C.

    • Add amine base (NMM) and coupling agents (EDC/HOBt). Stir for 15 min to activate the acid.

    • Add Weinreb amine salt.

    • Allow to warm to RT and stir for 12 hours.

  • Purification: The product is purified via silica gel chromatography (Eluent: 20-40% EtOAc in Hexanes).

  • Self-Validating Check: The disappearance of the broad carboxylic acid peak in IR (approx. 3000-3300 cm⁻¹) and the appearance of the Weinreb amide carbonyl (approx. 1660 cm⁻¹) confirms conversion.

Reactivity Profile: The Chelation Model

The primary utility of this molecule lies in its reactivity with nucleophiles. Unlike standard esters which can undergo double addition (forming tertiary alcohols), the Weinreb amide forms a stable tetrahedral intermediate.

Mechanism of Action[9][10][11]

ChelationModel Figure 2: Weinreb Chelation Control Mechanism Amide Weinreb Amide (Substrate) Intermediate Stable Tetrahedral Chelate (Mg/Li) Amide->Intermediate Nucleophile (R-M) (LiAlH4 or RMgBr) Aldehyde (R)-Garner's Aldehyde Intermediate->Aldehyde Quench (H3O+) if Nu = Hydride Ketone Chiral Ketone Intermediate->Ketone Quench (H3O+) if Nu = Carbon

[1][2]

Key Applications
  • Synthesis of (R)-Garner's Aldehyde:

    • Reduction with LiAlH₄ or DIBAL-H yields the aldehyde without over-reduction to the alcohol.

    • Advantage:[3] The chelated intermediate persists until acidic workup, protecting the aldehyde functionality.

  • Chiral Ketone Synthesis:

    • Reaction with Grignard reagents (R-MgBr) or Organolithiums (R-Li) yields enantiopure ketones.

    • Critical Note: The bulky Boc group directs nucleophilic attack, maintaining high diastereoselectivity in subsequent steps.

Storage & Stability

  • Shelf Life: >12 months if stored properly.

  • Conditions: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen).

  • Sensitivity:

    • Moisture: Low sensitivity, but dry solvents are required for reactions.

    • Acid:High sensitivity. The acetonide and Boc groups are acid-labile. Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Garner, P.; Park, J. M. (1987). "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate". Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • Dondoni, A.; Perrone, D. (2004). "Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate". Organic Syntheses, 77, 64. Link(Note: Describes the (S)-aldehyde synthesis; the (R)-Weinreb amide follows the enantiomeric pathway).

  • Liang, X.; Andersch, J.; Bols, M. (2001). "Garner's Aldehyde".[4][5] Journal of the Chemical Society, Perkin Transactions 1, (18), 2136–2157. Link

Sources

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine synthesis from D-serine

Author: BenchChem Technical Support Team. Date: February 2026

From D-Serine to Chiral Building Blocks

Part 1: Executive Summary & Strategic Rationale

The synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine represents a pivotal entry point into the chiral pool synthesis of amino aldehydes, specifically the enantiomer of Garner’s Aldehyde .[1] This Weinreb amide derivative allows for the controlled addition of nucleophiles (Grignard or organolithium reagents) to generate chiral ketones or aldehydes without the risk of over-addition or racemization associated with standard esters.[2]

For drug development professionals, this intermediate is critical because it "locks" the stereochemistry of D-serine within the oxazolidine ring. The 2,2-dimethyloxazolidine (acetonide) ring serves a dual purpose:

  • Conformational Locking: It restricts rotation around the Cα-N bond, significantly reducing the rate of racemization (proton abstraction at the α-position).

  • Orthogonal Protection: It simultaneously protects the amine and alcohol functionalities, allowing selective manipulation of the carboxyl group.

This guide details a robust, field-proven protocol starting from D-serine , emphasizing the "Garner's Acid" pathway for maximum enantiomeric excess (ee), while also highlighting a process-intensified route for scale-up.[1]

Part 2: Retrosynthetic Analysis & Logic

The synthesis is best conceptualized by disconnecting the Weinreb amide to the corresponding "Garner's Acid," which in turn is derived from the cyclization of N-Boc-D-serine methyl ester.

Retrosynthesis Target (R)-3-Boc-4-(Methoxymethylcarbamoyl)- 2,2-dimethyloxazolidine (Target) Acid (R)-Garner's Acid (Hydrolysis) Target->Acid Amide Coupling Ester (R)-Garner's Ester (Cyclization) Acid->Ester LiOH Hydrolysis BocSer N-Boc-D-Serine Methyl Ester (Protection) Ester->BocSer DMP, BF3·OEt2 DSer D-Serine (Starting Material) BocSer->DSer 1. MeOH/HCl 2. Boc2O

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the oxazolidine core.

Part 3: Critical Control Points (Mechanistic Insights)
1. The "Garner" Cyclization (Acetonide Formation)

The formation of the oxazolidine ring is the most sensitive step. Using 2,2-dimethoxypropane (DMP) with a Lewis acid catalyst (


) is superior to p-toluenesulfonic acid (pTSA) for kinetic control.[1]
  • Risk: High temperatures or prolonged reaction times can lead to thermodynamic equilibration, potentially eroding optical purity.

  • Control: Run the reaction at ambient temperature and quench immediately upon completion.

2. Weinreb Amide Formation

Direct aminolysis of the methyl ester is possible but often requires harsh reagents (e.g.,


) that can degrade the Boc group or cause racemization.
  • Preferred Route: Hydrolysis to the acid followed by EDC/HOBt coupling is milder and preserves the ee.

  • Scale-Up Route: Use of

    
     with 
    
    
    
    allows direct conversion of the ester at low temperature, suitable for larger batches.
Part 4: Detailed Technical Protocol
Phase 1: Scaffold Preparation (Esterification & Protection) [1]

Step 1.1: Synthesis of D-Serine Methyl Ester Hydrochloride

  • Suspend D-Serine (1.0 equiv) in anhydrous Methanol (5 mL/g).

  • Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 1.2 equiv) or acetyl chloride. Exothermic reaction.
    
  • Reflux for 2 hours until the solution is clear.

  • Concentrate in vacuo to give the crude hydrochloride salt as a white solid.

Step 1.2: N-Boc Protection [1]

  • Suspend the crude salt in DCM or THF/Water (1:1) .

  • Add Triethylamine (

    
    , 2.2 equiv) to neutralize the salt.
    
  • Add Di-tert-butyl dicarbonate (

    
    , 1.1 equiv).[1]
    
  • Stir at RT for 12 hours.

  • Workup: Wash with 1N

    
    , sat. 
    
    
    
    , and brine. Dry over
    
    
    .
  • Yield: ~90-95% (Colorless oil/solid).[1]

Phase 2: The Garner Cyclization

Step 2: Formation of (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid methyl ester This is the critical stereodefining step.[1]

  • Dissolve N-Boc-D-Serine Methyl Ester (1.0 equiv) in anhydrous Acetone (or DCM) (10 mL/g).

  • Add 2,2-Dimethoxypropane (DMP) (10.0 equiv).[1]

  • Add catalytic Boron Trifluoride Etherate (

    
    , 0.1 equiv). Note: The solution typically turns yellow/orange.
    
  • Stir at Room Temperature for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

  • Quench: Add

    
     (0.2 equiv) to neutralize the catalyst before concentration.
    
  • Workup: Concentrate, redissolve in ether/EtOAc, wash with water and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:1).

  • Data:

    
     NMR should show two distinct methyl singlets for the acetonide (rotamers may be visible).
    
Phase 3: Functionalization (Weinreb Amide)

Route A: The "High-Purity" Path (Hydrolysis + Coupling) Recommended for first-time synthesis or high-value applications.[1]

  • Hydrolysis:

    • Dissolve the oxazolidine ester in THF/MeOH/Water (3:1:1) .

    • Add LiOH (1.5 equiv).[1] Stir at 0°C to RT for 1-2 hours.

    • Acidify carefully with cold 0.5M citric acid to pH 4 (Avoid strong mineral acids to prevent acetonide cleavage).

    • Extract with EtOAc to obtain (R)-Garner's Acid .[1]

  • Coupling:

    • Dissolve (R)-Garner's Acid (1.0 equiv) in DCM .[1]

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).[1]

    • Add N-Methylmorpholine (NMM) (2.5 equiv).[1]

    • Cool to 0°C. Add EDC (1.2 equiv) and HOBt (1.2 equiv).

    • Stir overnight, warming to RT.

    • Workup: Wash with 0.5M citric acid, sat.

      
      , brine.
      
    • Yield: ~80-85% over two steps.[1]

Route B: The "Process-Intensified" Path (Direct Aminolysis) Recommended for scale-up (>50g).[1]

  • Dissolve (R)-Garner's Ester (1.0 equiv) and N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) in anhydrous THF .

  • Cool to -20°C.

  • Dropwise add Isopropylmagnesium Chloride (

    
    , 2.0M in THF, 3.0 equiv). The Grignard reagent acts as a base to deprotonate the amine and activate the ester.
    
  • Stir at -20°C for 1 hour, then warm to 0°C for 1 hour.

  • Quench: Pour into cold sat.

    
    .
    
  • Yield: ~85-90%. Caution: Strict temperature control is required to prevent ring opening.

Part 5: Data Summary & Quality Control
ParameterSpecificationNotes
Appearance Colorless to pale yellow oilSolidifies upon prolonged storage at -20°C.
Rotamers Visible in NMRDue to the N-Boc group, NMR signals (especially acetonide methyls) often appear as broad or split peaks (approx 2:1 ratio).[1]
Optical Rotation

(c=1, CHCl3).[1] Value depends on concentration and temperature.
Stability Moisture SensitiveStore under Argon. The Weinreb amide is stable, but the acetonide is acid-labile.
Experimental Workflow Diagram

Workflow Start Start: D-Serine Step1 1. Esterification (MeOH/SOCl2) 2. Boc Protection (Boc2O/Et3N) Start->Step1 Check1 QC: N-Boc-D-Ser-OMe (Confirm Purity) Step1->Check1 Step2 Cyclization (DMP, BF3·OEt2, Acetone) Check1->Step2 Pass Decision Scale / Purity Req? Step2->Decision RouteA Route A (High Purity): 1. LiOH Hydrolysis 2. EDC/HOBt Coupling Decision->RouteA Standard RouteB Route B (Scale-Up): Direct Aminolysis (iPrMgCl, THF, -20°C) Decision->RouteB Scale >50g Final Target: (R)-Weinreb Amide RouteA->Final RouteB->Final

Figure 2: Operational workflow comparing the standard hydrolysis route and the direct organometallic route.

References
  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link[1]

  • McKanna, J. A., & Myers, A. G. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. PMC (PubMed Central).[1] Link

  • Shimada, N., et al. (2021). Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation.[1] Thieme Connect. Link

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids.[1] Synthesis, 1983(8), 676-678.[1] (Foundational Weinreb synthesis reference).[1]

  • Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (R)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate. Organic Syntheses, 81, 112. (Detailed Organic Syntheses procedure for the aldehyde precursor).

Sources

What is (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Executive Summary: The Chiral Pivot

Compound Identity:

  • Systematic Name: (R)-tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate

  • Common Name: (R)-Garner’s Weinreb Amide

  • CAS Registry: 122709-21-1 (Note: This CAS refers to the (S)-enantiomer; the (R)-enantiomer is the optical antipode derived from D-Serine).

  • Molecular Formula: C₁₃H₂₄N₂O₅[1][2]

  • Molecular Weight: 288.34 g/mol [1]

Operational Significance: In the landscape of chiral pool synthesis, (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine serves as a superior alternative to the highly unstable Garner’s Aldehyde. While Garner’s Aldehyde is prone to racemization on silica gel and degradation during storage, this Weinreb amide derivative offers indefinite bench stability. It acts as a "stored" electrophile that can be selectively activated to yield either chiral aldehydes (via reduction) or chiral ketones (via organometallic addition) without the risk of over-addition or early racemization.

Chemical Architecture & Properties

The molecule is a protected derivative of D-Serine . Its architecture is designed to lock the stereochemistry at the chiral center while providing a reactive handle for carbon-carbon bond formation.

FeatureChemical FunctionMechanistic Role
(R)-Stereocenter Chiral MemoryDerived from D-Serine; dictates the stereochemistry of the final drug target (e.g., sphingosines).
Boc Group N-ProtectionProtects the amine from nucleophilic attack; orthogonal to the acetonide.
Acetonide Ring 1,2-ProtectionLocks the serine side-chain and nitrogen into a rigid 5-membered ring, restricting conformational freedom and minimizing racemization.
Weinreb Amide Reactive HandleThe

-methoxy-

-methylamide moiety prevents over-addition of nucleophiles by forming a stable chelated intermediate.

Synthesis Protocol: The "Gold Standard" Route

Objective: Synthesize high-purity (R)-Garner's Weinreb Amide starting from D-Serine. Yield Target: >65% (Overall) Enantiomeric Excess (ee): >98%

Phase 1: Construction of the Protected Scaffold (Garner's Acid)

Precursor: D-Serine → (R)-Garner's Acid

  • Boc Protection: React D-Serine with

    
     and 
    
    
    
    in dioxane/water.
    • Control Point: Maintain pH ~9-10. Too high pH risks racemization; too low prevents reaction.

  • Esterification: Treat N-Boc-D-Serine with

    
     and 
    
    
    
    in DMF to form the methyl ester.
  • Acetonide Formation (The Critical Step): React the methyl ester with 2,2-dimethoxypropane and catalytic

    
     in acetone.
    
    • Expert Insight: Use of

      
       is preferred over 
      
      
      
      for speed and milder conditions, reducing the risk of Boc cleavage.
  • Saponification: Hydrolyze the ester using

    
     in THF/Water to yield (R)-Garner's Acid .
    
Phase 2: Weinreb Amide Coupling

Reaction: (R)-Garner's Acid + N,O-Dimethylhydroxylamine → Target

Reagents:

  • (R)-Garner's Acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DCM (Anhydrous)

Protocol:

  • Activation: Dissolve (R)-Garner's Acid in DCM at 0°C. Add EDC, HOBt, and DIPEA. Stir for 15 minutes.

    • Why? Pre-activation forms the active ester, minimizing the window for racemization during the amine attack.

  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl (removes unreacted amine/EDC), sat.

    
    , and Brine.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is a stable, viscous oil.

Visual Synthesis Workflow

Synthesis Start D-Serine Step1 N-Boc-D-Serine Methyl Ester Start->Step1 1. Boc2O, NaOH 2. MeI, K2CO3 Step2 (R)-Garner's Ester (Acetonide) Step1->Step2 2,2-DMP BF3*OEt2 Step3 (R)-Garner's Acid Step2->Step3 LiOH THF/H2O Target (R)-Weinreb Amide (Target) Step3->Target HN(OMe)Me*HCl EDC/HOBt, DIPEA

Figure 1: Step-wise synthesis from D-Serine to the target Weinreb Amide.

Divergent Reactivity & Applications[1][4]

The true power of this compound lies in its ability to access two distinct chemical spaces: Aldehydes and Ketones .

A. Synthesis of (R)-Garner's Aldehyde (Reduction)

Reagent:


 or DIBAL-H
Mechanism: The hydride attacks the carbonyl, forming a stable 5-membered chelate with the metal (Al or Li). This intermediate resists further reduction.[3] Upon acidic quench, it collapses to the aldehyde.
  • Advantage: This method yields fresh Garner's aldehyde immediately before use, bypassing the storage stability issues of the aldehyde itself.

B. Synthesis of Chiral Amino Ketones (Grignard Addition)

Reagent:


 or 

Mechanism: The organometallic reagent attacks the carbonyl. The magnesium coordinates between the carbonyl oxygen and the methoxy oxygen of the Weinreb amide, locking the tetrahedral intermediate.
  • Application: Critical for synthesizing Sphingosines (e.g., in the synthesis of Safingol) where a long alkyl chain is attached to the serine headgroup.

Reactivity Flowchart

Reactivity cluster_Aldehyde Pathway A: Reduction cluster_Ketone Pathway B: Nucleophilic Addition Target (R)-Weinreb Amide (Stable Precursor) Aldehyde (R)-Garner's Aldehyde (Chiral Building Block) Target->Aldehyde LiAlH4 or DIBAL-H (Stops at Aldehyde) Ketone Chiral Amino Ketone (e.g., Sphingosine Precursor) Target->Ketone R-MgBr or R-Li (No Over-addition)

Figure 2: Divergent reactivity pathways accessing aldehydes and ketones.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While the Weinreb amide is stable, the acetonide is acid-sensitive. Avoid exposure to HCl vapors.

  • Racemization Risk: Low during storage. Moderate during synthesis if basic conditions (during esterification) or acidic conditions (during acetonide formation) are too harsh. Always verify optical rotation

    
     against literature values for the specific enantiomer.
    

References

  • Nahm, S.; Weinreb, S. M. (1981).[4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Garner, P.; Park, J. M. (1987). "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate". Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • So, R. C.; Ndonye, R.; Izmirian, D. P.; et al. (2004).[5] "Straightforward synthesis of sphinganines via a serine-derived Weinreb amide". Journal of Organic Chemistry, 69(9), 3233–3235.[5] Link

  • Shimada, N.; Ohse, N.; Takahashi, N.; et al. (2021).[6] "Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation". Synlett, 32(10), 1024–1028. Link

Sources

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine as a Chiral Building Block

Abstract

(R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a sophisticated chiral building block that merges the stereochemical control of a D-serine-derived auxiliary with the unique reactivity of a Weinreb amide. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications in asymmetric synthesis. We delve into the mechanistic underpinnings of its utility, offering detailed, field-proven protocols for the generation of chiral ketones and aldehydes—key intermediates in the synthesis of complex, high-value molecules. This document is intended to serve as a practical resource for professionals in organic synthesis and drug discovery, enabling the efficient incorporation of this versatile reagent into research and development workflows.

The Strategic Advantage of Chiral Weinreb Amide Surrogates

The relentless pursuit of therapeutic agents with high efficacy and minimal side effects has placed asymmetric synthesis at the forefront of modern drug discovery.[1][2] Chiral building blocks, which are enantiomerically pure compounds incorporated into a synthetic sequence, are indispensable tools in this endeavor, providing a reliable method for introducing stereocenters into a target molecule.[3][4][]

Among the vast arsenal of synthetic methodologies, the Weinreb-Nahm ketone synthesis stands out for its robust and predictable nature.[6] Discovered in 1981, this reaction utilizes an N-methoxy-N-methylamide (Weinreb amide) to produce ketones from highly reactive organometallic reagents without the common problem of over-addition to form tertiary alcohols.[6][7] The key to this selectivity is the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon acidic workup.

(R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine leverages these principles within a chiral framework. It is, in essence, a chiral surrogate for a Weinreb amide-functionalized amino acid. The rigid oxazolidine ring, derived from D-serine, locks the stereochemistry at the α-carbon, while the Weinreb amide moiety serves as a versatile handle for carbon-carbon bond formation. This combination allows for the diastereoselective synthesis of complex chiral ketones and aldehydes, which are pivotal precursors for a wide range of biologically active molecules.[8][9]

Synthesis and Physicochemical Properties

The preparation of the title compound is a multi-step but straightforward process starting from the chiral pool amino acid, D-serine. The synthetic strategy focuses on sequential protection and functional group interconversion to arrive at the final, highly functionalized building block.

Synthesis Workflow

The synthesis begins with the protection of D-serine's amino and hydroxyl groups via the formation of a cyclic acetal, followed by N-protection and conversion of the carboxylic acid to the Weinreb amide.

G cluster_0 Synthesis of the Chiral Building Block A D-Serine B (R)-Methyl 2,2-dimethyl-1,3-oxazolidine-4-carboxylate A->B  1. MeOH, SOCl₂  2. 2,2-DMP, PTSA C (R)-tert-Butyl 4-(methoxycarbonyl)-2,2-dimethyloxazolidine-3-carboxylate B->C  (Boc)₂O, Base D (R)-3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic Acid C->D  LiOH or NaOH  (Saponification) E (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine D->E  HN(OMe)Me·HCl,  Coupling Agent (e.g., EDC)

Caption: Workflow for the synthesis of the title compound from D-Serine.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of (R)-3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

This precursor is synthesized from D-serine. The process involves esterification, oxazolidine formation by reacting with 2,2-dimethoxypropane, N-Boc protection, and finally, saponification of the methyl ester to yield the carboxylic acid.[10]

  • Esterification & Cyclization: D-Serine is first converted to its methyl ester using standard methods (e.g., thionyl chloride in methanol). The resulting methyl serinate is then cyclized by refluxing with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (PTSA) in a non-polar solvent like benzene or toluene to form (R)-methyl 2,2-dimethyl-1,3-oxazolidine-4-carboxylate.[11]

  • N-Boc Protection: The secondary amine of the oxazolidine is protected by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).

  • Saponification: The methyl ester of the Boc-protected oxazolidine is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of THF and water. Acidic workup protonates the carboxylate to yield the desired product, (R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid.

Step 2: Weinreb Amide Formation

  • Activation & Coupling: To a solution of (R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid (1.0 eq.) in anhydrous DCM at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and a base like DIPEA (2.5 eq.).[12][13]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine as a colorless oil or white solid.

Physicochemical Data
PropertyValue
Chemical Formula C₁₃H₂₄N₂O₅
Molecular Weight 288.34 g/mol
CAS Number 193755-47-6 (Referenced)
Appearance Colorless oil to white solid
Solubility Soluble in DCM, THF, Ethyl Acetate
Precursor CAS 139009-66-8 ((S)-acid)[10]
Related Aldehyde CAS 95715-87-0 ((R)-aldehyde)[14]

Note: The CAS number 193755-47-6 is associated with this structure in some databases but may not be universally assigned. Data for key precursors are provided for reference.

Applications in Asymmetric Synthesis

The primary utility of this building block is the stereocontrolled synthesis of chiral ketones and aldehydes.

Synthesis of Chiral Ketones

The reaction of the title compound with organometallic reagents (Grignard or organolithium) provides a direct route to enantiomerically enriched α-amino ketones.

Caption: Chelate stabilization prevents over-addition in Weinreb ketone synthesis.

Protocol: Synthesis of a Chiral Ketone

  • Setup: Dissolve (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (1.0 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.

  • Addition: Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise via syringe, maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours. The reaction can be monitored by TLC by quenching small aliquots in saturated NH₄Cl.

  • Quench: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude ketone by flash column chromatography.

Synthesis of Chiral Aldehydes

Controlled reduction of the Weinreb amide yields the corresponding chiral aldehyde, a highly valuable and often sensitive functional group. This transformation avoids over-reduction to the alcohol, a common side reaction with more reactive acyl sources.

Protocol: Synthesis of (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Garner's Aldehyde)

  • Setup: Dissolve the title Weinreb amide (1.0 eq.) in anhydrous toluene or DCM under an inert atmosphere and cool to -78 °C.

  • Reduction: Add a solution of diisobutylaluminium hydride (DIBAL-H, 1.5 eq., typically 1.0 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.[13]

  • Reaction: Stir the reaction at -78 °C for 1-2 hours.

  • Quench: Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the biphasic mixture to stir vigorously at room temperature until the layers become clear (typically 1-2 hours). Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified by careful chromatography. The resulting product is the well-known Garner's aldehyde.[14]

Strategic Application in Drug Scaffolds

The chiral ketones and aldehydes synthesized from this building block are not end-points but rather versatile intermediates for constructing complex molecular architectures.

G cluster_0 Synthetic Utility Flowchart Start (R)-3-Boc-4-(Weinreb Amide) -2,2-dimethyloxazolidine Ketone Chiral Ketone Start->Ketone  R-MgX or R-Li Aldehyde Chiral Aldehyde (Garner's Aldehyde) Start->Aldehyde  DIBAL-H Target Complex Drug Scaffolds (e.g., HIV Protease Inhibitors, Antibiotics, etc.) Ketone->Target  Further Elaboration  (Reductions, Olefinations) Aldehyde->Target  Further Elaboration  (Wittig, Aldol, Grignard)

Caption: Synthetic pathways from the chiral building block to complex targets.

For example, the aldehyde can undergo Wittig olefination to introduce carbon chains, while the ketone can be stereoselectively reduced to create a new hydroxyl-bearing stereocenter. These subsequent transformations are critical for accessing scaffolds found in numerous pharmaceuticals, including antiviral agents and peptide mimics.

Conclusion

(R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a powerful and reliable chiral building block for modern organic synthesis. Its design elegantly combines the stereochemical integrity of a protected amino acid with the controlled reactivity of a Weinreb amide. This guide has detailed its logical synthesis and provided robust protocols for its application in generating valuable chiral ketones and aldehydes. For researchers and drug development professionals, mastery of this reagent's chemistry provides a significant strategic advantage, enabling the efficient and stereocontrolled construction of complex molecular targets.

References

  • Weinreb ketone synthesis - Wikipedia. [Link]

  • A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent - PubMed. Org Lett. 2000 Dec 14;2(25):4091-3.[Link]

  • Synthesis of a key building block for a metal-like carbon-based compound - DigitalCommons@EMU. [Link]

  • 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)- | C11H19NO4 - PubChem. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. CTAIJ 10(4) 2015 [132-135].[Link]

  • Kawamura 3 Revised supporting information - The Royal Society of Chemistry. [Link]

  • SYNTHESIS template v2.2 - AIR Unimi. [Link]

  • (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid - PubChem. [Link]

  • Weinreb Amides in Organic Synthesis - ism2. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. Molecules. 2004 Jun; 9(6): 405–414.[Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).[Link]

  • CN105130879A - Preparation method of (R)
  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - Beilstein Journals. Beilstein J. Org. Chem. 2018, 14, 2314–2393.[Link]

  • Process Development of a Key Building Block for Anti-AIDS Drugs by Organocatalyzed Enantioselective Direct Cross-Aldol Reaction. SUMITOMO KAGAKU 2008-II.[Link]

  • Second Generation Catalytic Asymmetric Synthesis of Tamiflu: Allylic Substitution Route. [Link]

  • Synthesis of chiral building blocks for use in drug discovery - PubMed. Molecules. 2004 Jun 30;9(6):405-14.[Link]

  • Catalytic asymmetric synthesis of carbocyclic C-nucleosides - PMC - NIH. Nat Commun. 2022; 13: 7064.[Link]

  • Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled - ChemRxiv. [Link]

Sources

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine Handling, Safety, and Synthetic Utility of Chiral Weinreb Amide Intermediates

Executive Summary & Molecular Architecture

Compound Identity:

  • Systematic Name: tert-Butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

  • Common Name: (R)-Garner’s Weinreb Amide; N-Boc-D-Serine Acetonide Weinreb Amide

  • Molecular Formula: C₁₃H₂₄N₂O₅

  • Molecular Weight: 288.34 g/mol

  • Stereochemical Origin: Derived from D-Serine (The (R)-enantiomer is the mirror image of the more common natural product derivative from L-Serine).

Strategic Significance: This molecule serves as the "gatekeeper" to the chiral pool synthesis of non-proteinogenic amino acids and sphingolipids. It is the stable Weinreb amide precursor to (R)-Garner’s Aldehyde . Unlike the aldehyde, which is prone to racemization and hydration upon storage, this Weinreb amide is chemically robust, allowing researchers to store "potential chirality" on the shelf.

The structure features three critical functionalities:

  • Oxazolidine Ring (Acetonide): Locks the 1,2-amino alcohol functionality, restricting bond rotation and minimizing racemization.

  • N-Boc Group: Provides orthogonal amine protection stable to basic nucleophiles.

  • Weinreb Amide: A "chelation-controlled" leaving group that prevents over-addition of nucleophiles, enabling the precise synthesis of chiral ketones and aldehydes.

Hazard Identification & Safety Profile (GHS)

While often handled as a stable intermediate, this compound and its synthetic precursors carry specific risks. The following data is synthesized from Safety Data Sheets (SDS) of analogous Weinreb amides and oxazolidines.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1][2]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[2]H335

Critical Handling Risks:

  • Hydrolysis Sensitivity: While the Weinreb amide is relatively stable, the oxazolidine ring is acid-sensitive. Exposure to acidic moisture can cleave the acetonide, releasing acetone and the free amino alcohol derivative.

  • Residual Reagents: Commercial batches or crude reaction mixtures often contain traces of N,O-Dimethylhydroxylamine hydrochloride (irritant) or coupling agents like EDC/DCC (sensitizers).

  • Thermal Decomposition: Avoid temperatures >150°C. Decomposition may release isobutylene (flammable gas) and CO₂ from the Boc group.

Storage, Stability, and QC Protocols

To maintain the enantiomeric excess (


) and chemical purity required for drug development, a "Self-Validating" storage protocol is required.

Storage Specifications:

  • Temperature: +2°C to +8°C (Short term); -20°C (Long term > 3 months).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass with Teflon-lined cap (prevents UV degradation and plasticizer leaching).

The Self-Validating QC System: Before committing this reagent to a high-value synthesis, perform the following check:

  • Visual Inspection: Should be a colorless to pale yellow oil or low-melting solid. Darkening indicates oxidation or hydrolysis.

  • 
    H NMR Validation (CDCl₃): 
    
    • Check for the Boc singlet (~1.4 ppm, 9H).

    • Check for Acetonide methyls (two singlets ~1.5–1.7 ppm).

    • Diagnostic Peak: The Weinreb N-OMe peak appears as a singlet/broad signal around 3.7 ppm.

    • Failure Mode: Appearance of broad -OH or -NH signals indicates ring opening or Boc cleavage.

Synthetic Utility & Reaction Workflows

The primary utility of this molecule is its controlled reactivity with nucleophiles. The diagram below illustrates the standard workflow converting the amide into ketones or aldehydes without racemization.

Diagram 1: The Chelation-Control Pathway

WeinrebPathway cluster_safety Safety Critical Control Point Start (R)-Weinreb Amide (Stable Precursor) Reagent Nucleophile Addition (RLi, RMgX, or LAH) Start->Reagent Dry THF, -78°C Intermediate Stable Tetrahedral Chelate Intermediate Reagent->Intermediate Metal Chelation (Li/Mg) Quench Acidic Quench (pH Control Critical) Intermediate->Quench Prevents Over-addition Product (R)-Garner's Aldehyde or Chiral Ketone Quench->Product Hydrolysis

Caption: The stability of the 5-membered chelate ring (Intermediate) prevents the expulsion of the leaving group until the acidic quench, ensuring mono-addition of the nucleophile.

Detailed Protocol: Reduction to (R)-Garner’s Aldehyde

Context: This transformation is the most common use case. It requires strict anhydrous conditions to prevent racemization of the resulting aldehyde.

Reagents:

  • Substrate: (R)-Weinreb Amide (1.0 equiv)

  • Reductant: LiAlH₄ (1.2 equiv) or DIBAL-H (1.5 equiv)

  • Solvent: Anhydrous THF or Et₂O

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round bottom flask under argon flow. Cool to -78°C (Dry ice/Acetone bath).

  • Solvation: Dissolve the (R)-Weinreb amide in THF (0.1 M concentration). Cannulate this solution into the cooled flask.

  • Reduction: Add LiAlH₄ (1.0 M in THF) dropwise over 20 minutes.

    • Expert Insight: Rapid addition can cause local heating, leading to over-reduction to the alcohol. Keep internal temp < -70°C.

  • Monitoring: TLC (30% EtOAc/Hexanes). The amide spot (lower Rf) should disappear; the aldehyde spot (higher Rf) will appear.

    • Note: The aldehyde is unstable on silica; minimize TLC exposure time.

  • The Fieser Quench (Critical):

    • Dilute with Et₂O at -78°C.

    • Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

    • Safety: This generates hydrogen gas. Ensure vigorous venting.[3]

  • Isolation: Filter the white aluminum salts through a celite pad. Concentrate the filtrate in vacuo at low temperature (<30°C).

  • Storage: Use the aldehyde immediately . If storage is necessary, keep at -80°C in benzene matrix (solidified).

Emergency & Disposal Protocols

Diagram 2: Emergency Response Decision Tree

SafetyTree Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Exposure Type->Skin Contact Spill Benchtop Spill Type->Spill Release Fire Fire/Thermal Event Type->Fire Ignition Action1 Flush 15 mins Seek Medical Aid Skin->Action1 Action2 Absorb with Sand/Vermiculite Do NOT use water (Hydrolysis) Spill->Action2 Action3 Use CO2 or Dry Chemical Avoid Water Jet Fire->Action3

Caption: Immediate response protocols for exposure, spills, or thermal events involving Weinreb amides.

Disposal:

  • Waste Stream: Organic Solvents (Non-Halogenated).

  • Deactivation: Can be treated with dilute acid to hydrolyze the amide/acetonide prior to disposal if required by local regulations, but standard incineration is preferred.

References

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[4] Tetrahedron Letters, 22(39), 3815–3818.

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1996). Broad spectrum, non-toxic inhibitors of serine proteases. Tetrahedron Letters, 37(7), 1143-1146.
  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. (Used as proxy for enantiomer safety data).

  • PubChem. (2024).[5] Compound Summary: 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde.[5][6][7] National Library of Medicine.

Sources

Synonyms for (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Systematic Name: tert-Butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyloxazolidine-3-carboxylate[1]

Executive Summary

This technical guide profiles (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine , widely recognized in organic synthesis as (R)-Garner’s Amide .[1] This molecule serves as the stable, storable Weinreb amide precursor to (R)-Garner’s Aldehyde , a pivotal chiral building block utilized in the asymmetric synthesis of sphingosines, amino sugars, and complex natural products.

Unlike its aldehyde counterpart, which is prone to racemization and oligomerization upon storage, the Weinreb amide offers superior stability and handling characteristics. It allows for the controlled generation of aldehydes (via reduction) or chiral ketones (via organometallic addition) without the risk of over-addition inherent to ester precursors.[2]

Nomenclature & Chemical Identity

The molecule is an


-protected derivative of D-serine, modified with a Weinreb amide functionality.[1]
Synonyms and Identifiers

To facilitate database searching and procurement, the following synonym hierarchy is established:

CategoryIdentifiers / Synonyms
Common Names (R)-Garner’s Amide; Weinreb amide of (R)-Garner’s Acid; Protected D-Serine Weinreb Amide
IUPAC Name tert-Butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyloxazolidine-3-carboxylate
Systematic Synonyms (R)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-(N-methoxy-N-methylcarbamoyl)oxazolidine
Related CAS 95715-87-0 (Refers to the Aldehyde product); 108149-65-1 (Refers to the Alcohol precursor)
SMILES CC1(C)OCN1C(=O)OC(C)(C)C
Molecular Formula

Molecular Weight 288.34 g/mol

Critical Note on Stereochemistry: The prefix (R)- indicates this molecule is derived from D-Serine .[1] The more common (S)-enantiomer is derived from L-Serine.[1] Researchers must verify the stereochemical source to prevent downstream enantiomeric mismatching in drug targets.

Structural Significance & Reactivity[1]

The utility of this molecule lies in the Weinreb Amide moiety (


).[1]
The Chelation Control Mechanism

When reacted with nucleophiles (e.g., Grignard reagents or Lithium Aluminum Hydride), the Weinreb amide forms a stable five-membered cyclic chelate intermediate with the metal cation. This intermediate:

  • Prevents Over-addition: The stable chelate prevents the attack of a second equivalent of nucleophile, a common failure mode with esters (which form tertiary alcohols).

  • Preserves Chirality: The bulky Boc and Acetonide groups on the oxazolidine ring shield the

    
    -proton, minimizing racemization during the reaction.
    

WeinrebMechanism Amide (R)-Garner's Amide Chelate Stable Tetrahedral Chelate Intermediate Amide->Chelate + Nucleophile Metal Nucleophile (R-M) (Mg, Li, Al) Metal->Chelate Workup Acidic Workup (Hydrolysis) Chelate->Workup Stable until quenched Product Aldehyde or Ketone (Chirality Retained) Workup->Product Release of Carbonyl

Caption: The mechanistic stability of the Weinreb intermediate prevents over-reduction/addition, ensuring high-fidelity conversion.[1]

Synthesis Protocol

Objective: Synthesis of (R)-Garner’s Amide from D-Serine. Scale: 10 mmol basis (scalable to gram quantities).

Reaction Pathway

The synthesis follows a linear protection strategy:

  • Esterification/Boc-Protection: D-Serine

    
     N-Boc-D-Serine Methyl Ester.[1]
    
  • Acetonide Formation: Cyclization to the oxazolidine.

  • Saponification: Hydrolysis to the free acid.

  • Amidation: Coupling with N,O-dimethylhydroxylamine.

SynthesisPath DSerine D-Serine (Starting Material) BocEster N-Boc Methyl Ester DSerine->BocEster Protection Step1 1. SOCl2, MeOH 2. (Boc)2O, Et3N Oxazolidine (R)-Garner's Ester (Fully Protected) BocEster->Oxazolidine Cyclization Step2 2,2-DMP, pTSA (cat) Benzene/Acetone, Reflux Acid (R)-Garner's Acid Oxazolidine->Acid Hydrolysis Step3 LiOH, THF/H2O Final (R)-Garner's Amide (Target) Acid->Final Weinreb Coupling Step4 HN(OMe)Me·HCl EDC·HCl, HOBt, NMM

Caption: Stepwise synthetic route from D-Serine to the target Weinreb amide.[1][3][4]

Detailed Methodology (Step 4: Amidation)

Note: This protocol assumes the isolation of (R)-Garner's Acid (CAS: 148631-32-3 for R-isomer).[1]

Reagents:

  • (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (1.0 equiv)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)[1]

  • N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve (R)-Garner's Acid in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar). Cool to 0°C.
    
  • Activation: Add HOBt and EDC·HCl. Stir for 15 minutes at 0°C to form the active ester.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride followed by the dropwise addition of NMM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (SiO2, 1:1 Hexane/EtOAc; Stain: Ninhydrin or PMA).

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with 1M HCl (cold), Sat.

      
      , and Brine.
      
    • Why? Acid wash removes unreacted amine/EDC urea; Basic wash removes unreacted acid/HOBt.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (typically 10-30% EtOAc in Hexanes).[1]
    

Self-Validation Criteria:

  • Appearance: Colorless to pale yellow viscous oil.

  • 1H NMR (CDCl3): Look for the characteristic Weinreb singlets:

    
     ~3.7 (N-OMe) and 
    
    
    
    ~3.2 (N-Me).[1] The Boc group appears as a large singlet at
    
    
    1.4-1.5.[1]

Applications in Drug Development[7][9][10]

The (R)-Garner's Amide is a "chiral pool" reagent, meaning it transfers the natural chirality of serine into the final drug candidate.

Application DomainMechanism of ActionTarget Examples
Sphingolipid Synthesis Reduction to aldehyde followed by Wittig olefination.[1]Sphingosine, Ceramide analogs (PKC inhibitors).[5]
Non-Natural Amino Acids Grignard addition to form ketones, followed by hydrolysis.

-Keto amino acids (Protease inhibitors).[1]
Polyketide Mimetics Iterative addition of carbon chains while preserving the

-center.[1]
Macrolide antibiotics analogs.
Why use the Amide over the Aldehyde?

Commercially available (R)-Garner's Aldehyde (CAS 95715-87-0) is chemically fragile.[1] It exists in equilibrium with its hydrate and can racemize on silica gel. The Weinreb Amide is indefinitely stable at -20°C. Researchers are advised to store the Amide and generate the Aldehyde in situ using DIBAL-H reduction immediately prior to use.[1]

References

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.

  • Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815–3818.

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids to amino alcohols: Application to the synthesis of Garner's aldehyde. Journal of Organic Chemistry, 58(13), 3568–3571.

  • Liang, X., Andersch, J., & Bols, M. (2001). Garner's Aldehyde. Journal of the Chemical Society, Perkin Transactions 1, (18), 2136–2157.

Sources

The Weinreb Amide in Asymmetric Synthesis: A Strategic Guide for Chelation Control

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Mechanistic principles, racemization-free protocols, and chiral pool applications.

Executive Summary

In the architecture of asymmetric synthesis, the Weinreb amide (


-methoxy-

-methylamide) serves as a unique "stereochemical anchor." While not a chiral auxiliary in the traditional sense (like an Evans oxazolidinone), it is the industry standard for preserving chirality during the transformation of carboxylic acids to ketones and aldehydes.

Its value in drug development lies in its ability to prevent the "over-addition" of nucleophiles—a common failure mode with esters and acid chlorides—while maintaining the integrity of


-chiral centers. This guide details the mechanistic underpinnings and provides validated protocols for deploying Weinreb amides in high-stakes asymmetric campaigns.

The Mechanistic Paradigm: Chelation Control

The defining feature of the Weinreb amide is its ability to form a stable, five-membered chelate with metal cations (Mg²⁺, Li⁺) from incoming nucleophiles.

The "Stable Tetrahedral Intermediate"

Unlike esters, which collapse to ketones in situ (allowing a second nucleophilic attack to form tertiary alcohols), the Weinreb amide forms a tight metal-chelated intermediate.[1] This intermediate is kinetically stable under reaction conditions and only collapses to the carbonyl product upon acidic quench.

Visualization: The Chelation Mechanism

The following diagram illustrates the critical difference between standard ester addition and the Weinreb pathway.

WeinrebMechanism Figure 1: The Chelation-Controlled Pathway preventing tertiary alcohol formation. Start Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Chelate (5-Membered Ring) Start->Intermediate Nucleophilic Attack Nucleophile R'-M (Li or Mg) Nucleophile->Intermediate Quench Acidic Quench (H3O+) Intermediate->Quench Stable until workup Product Ketone (No Over-addition) Quench->Product Collapse

Figure 1: The stable metal-chelate prevents the ejection of the leaving group until the reaction is quenched, ensuring mono-addition.

Strategic Preparation: Avoiding Racemization

For asymmetric synthesis, the method of preparation is critical. Converting a chiral


-amino acid or 

-hydroxy acid to a Weinreb amide must be done without racemizing the

-center.[1]
Comparative Analysis of Synthesis Methods
MethodReagentsRisk of RacemizationScalabilityNotes
Acid Chloride

or

, then

High HighRisk of ketene formation leads to racemization of

-chiral centers. Avoid for amino acids.
Standard Coupling EDC/HOBt or DCCLow MediumPreferred for Chiral Pool. HOBt suppresses racemization via active ester stabilization.
Aluminum Mediated

+ Ester
Low to Medium HighExcellent for converting esters directly, but requires pyrophoric reagents.
Mixed Anhydride Isobutyl chloroformate (IBCF)Medium HighFast, but temperature control (

) is vital to prevent urethane byproducts and epimerization.
Protocol 1: Racemization-Free Synthesis from N-Protected Amino Acids

Target: Conversion of N-Boc-L-Phenylalanine to its Weinreb Amide.

Rationale: This protocol uses EDC/HOBt to minimize oxazolone formation (the primary pathway for racemization in activated amino acids).

  • Setup: Dissolve N-Boc-L-Phenylalanine (1.0 equiv) in anhydrous DCM (

    
    ) under nitrogen.
    
  • Additives: Add HOBt (1.1 equiv) and

    
    -dimethylhydroxylamine hydrochloride (1.1 equiv).
    
  • Base: Cool to

    
    . Add N-methylmorpholine (NMM) or DIPEA (2.2 equiv) dropwise.
    
    • Note: 2.2 equiv is required to neutralize the HCl salt of the amine and the carboxylic acid.

  • Coupling: Add EDC

    
    HCl (1.1 equiv) in one portion.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to RT overnight.
    
  • Workup: Wash sequentially with

    
    , Sat. 
    
    
    
    , and Brine. Dry over
    
    
    .
  • Result: High yield (>90%) with

    
     retention of enantiomeric excess (
    
    
    
    ).

Asymmetric Utility: The Chiral Pool Strategy

The most powerful application of Weinreb amides in drug discovery is the Fehrentz-Castro Synthesis and its variations. This allows the "transplanting" of chiral centers from the chiral pool (amino acids) into complex ketones or aldehydes.

Workflow: From Amino Acid to Chiral Ketone

This workflow is standard in the synthesis of peptide isosteres and protease inhibitors.

ChiralPoolWorkflow Figure 2: The Chiral Pool Pipeline. Converting amino acids to ketones/aldehydes. cluster_divergence Divergent Synthesis AminoAcid N-Protected Amino Acid (Chiral Pool) Coupling Coupling (EDC/HOBt) + HN(OMe)Me AminoAcid->Coupling WeinrebAmide Chiral Weinreb Amide (Stable Intermediate) Coupling->WeinrebAmide ReactionA Path A: Grignard (R-MgBr) (Ketone Synthesis) WeinrebAmide->ReactionA Nucleophilic Attack ReactionB Path B: LAH or DIBAL (Aldehyde Synthesis) WeinrebAmide->ReactionB Reduction TargetKetone Chiral Ketone (Retention of Configuration) ReactionA->TargetKetone Acid Quench TargetAldehyde Chiral Aldehyde (Racemization Sensitive) ReactionB->TargetAldehyde Controlled Quench

Figure 2: Divergent synthesis pathways from a common chiral Weinreb intermediate.

Protocol 2: Grignard Addition with Retention of Configuration

Target: Synthesis of a chiral


-amino ketone.

Scientific Integrity Check: The


-proton in N-protected 

-amino ketones is acidic. However, the Weinreb intermediate (the chelate) is anionic and bulky, which suppresses deprotonation at the

-position during the reaction.
  • Preparation: Dissolve the Chiral Weinreb Amide (1.0 equiv) in anhydrous THF or

    
    .
    
    • Tip: THF is generally preferred for solubility, but

      
       can sometimes offer higher chelation stability with Mg salts.
      
  • Temperature: Cool to

    
     (for Lithium reagents) or 
    
    
    
    (for Grignards).
    • Note: While Grignards often react at

      
      , keeping the temperature low minimizes any risk of 
      
      
      
      -epimerization.
  • Addition: Add the Organometallic reagent (1.5–2.0 equiv) slowly.

    • Observation: The reaction is usually self-indicating; the disappearance of the starting material is clean.

  • Quench (Critical): Pour the cold reaction mixture into cold

    
     or saturated 
    
    
    
    .
    • Why? Rapid quenching prevents the liberated ketone from interacting with residual base, which would cause racemization.

  • Purification: Standard silica chromatography.

Troubleshooting & Optimization

Low Yields with Sterically Hindered Nucleophiles
  • Issue: Bulky Grignards (e.g.,

    
    -Butyl) may fail to attack the amide.
    
  • Solution: Switch to Organolithium reagents, which are less bulky and more nucleophilic. Alternatively, add

    
     (Knochel-type conditions) to activate the carbonyl.
    
Partial Reduction to Alcohol
  • Issue: Observing alcohol formation despite using Weinreb amide.

  • Cause: The chelate failed to form, or the quench was too slow/hot.

  • Fix: Ensure the reagents are dry (water destroys the chelate). Ensure the metal cation (

    
    , 
    
    
    
    ) is available; avoid sequestering agents like HMPA unless necessary.
Racemization of Aldehydes (Fehrentz-Castro)
  • Issue: Chiral aldehydes derived from Weinreb amides racemize on silica.

  • Fix: Chiral

    
    -amino aldehydes are notoriously configurationally unstable. Do not purify on silica. Use the crude aldehyde immediately in the next step (e.g., Wittig olefination or Reductive amination).
    

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Fehrentz, J.-A.; Castro, B. "An Efficient Synthesis of Optically Active

    
    -(t-Butoxycarbonylamino)-aldehydes from 
    
    
    
    -Amino Acids." Synthesis, 1983 , 1983(8), 676–678.
  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis."[2] Journal für Praktische Chemie, 1997 , 339(1), 517–524.

  • Balasubramaniam, S.; Aidhen, I. S. "The growing synthetic utility of the Weinreb amide." Synthesis, 2008 , 2008(23), 3707–3738.

Sources

Oxazolidine Derivatives in Chiral Synthesis: A Technical Implementation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazolidine scaffold—specifically its 2-oxo derivative, the oxazolidinone —remains a cornerstone of asymmetric synthesis. While modern organocatalysis has expanded the toolkit, the oxazolidine-based chiral auxiliary (Evans) and the principle of Self-Regeneration of Stereocenters (Seebach) provide levels of diastereomeric purity and predictability that are often indispensable in the total synthesis of complex active pharmaceutical ingredients (APIs).

This guide dissects the mechanistic causality, operational protocols, and critical decision-making frameworks required to deploy oxazolidine derivatives effectively in drug discovery and development.

Part 1: The Evans Auxiliary – Stoichiometric Precision

The Evans auxiliary utilizes a chiral oxazolidinone (derived from amino acids like valine or phenylalanine) to control the stereochemical outcome of reactions occurring at the


-position of an attached acyl group.[1][2][3]
Mechanistic Principles: The Chelation-Controlled Enolate

The success of the Evans auxiliary relies on the formation of a rigid, chelated Z-enolate .

  • Chelation: The lithium cation (

    
    ) coordinates simultaneously to the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This "locks" the bond rotation.
    
  • Steric Blocking: The chiral substituent at the C4 position (e.g., a benzyl or isopropyl group) projects into space, effectively shielding one face of the enolate.

  • Z-Selectivity: Deprotonation with a bulky base favors the Z-enolate to minimize steric clash between the methyl group (of the acyl chain) and the auxiliary.

Visualization: The Evans Enolate Transition State

The following diagram illustrates the steric gating mechanism that enforces facial selectivity.

EvansMechanism cluster_TS Transition State Logic Auxiliary N-Acyl Oxazolidinone (Substrate) Enolate Z-Enolate Intermediate (Li-Chelated) Auxiliary->Enolate Deprotonation (Kinetic Control) Base Base (LDA/NaHMDS) -78°C Base->Enolate Product Enantioenriched Product Enolate->Product Facial Selective Attack (Si-face blocked) Electrophile Electrophile (R-X) Electrophile->Product Chelation Li+ Chelation Locks Conformation Chelation->Enolate Sterics C4-Benzyl Group Blocks Rear Face Sterics->Enolate

Figure 1: Mechanistic flow of the Evans Auxiliary alkylation. The lithium chelation locks the enolate geometry, while the C4 substituent dictates the trajectory of the incoming electrophile.

Validated Protocol: Diastereoselective Alkylation

Objective: Alkylation of N-propionyl-4-benzyl-2-oxazolidinone with allyl iodide.

Reagents:

  • Substrate: N-Propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv)

  • Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF (1.1 equiv)

  • Electrophile: Allyl iodide (3.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Enolization (The Critical Step):

    • Cool a solution of the substrate in THF (0.1 M) to -78°C .

    • Add NaHMDS dropwise over 10 minutes. Note: NaHMDS is often preferred over LDA for specific substrates to prevent amine-catalyzed side reactions, though LDA is the classic standard.

    • Stir for 30–60 minutes to ensure complete formation of the chelated enolate.

  • Alkylation:

    • Add allyl iodide (neat or in THF) slowly to the cold enolate solution.

    • Crucial: Maintain -78°C for at least 2 hours. Premature warming can disrupt the tight chelation, eroding diastereoselectivity (dr).

    • Allow to warm to 0°C slowly (over 2-3 hours) only if reaction conversion is slow.

  • Quench and Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate.[4]
      
    • Purification: Flash chromatography is usually required to separate the minor diastereomer (typical dr > 95:5).

The Cleavage Problem: Regioselectivity

A common failure mode is the incorrect cleavage of the auxiliary.

  • LiOH (Hydroxide): Attacks the endocyclic carbonyl (the carbamate), destroying the auxiliary and failing to release the product.

  • LiOOH (Hydroperoxide): Generated in situ (

    
    ). The hydroperoxide anion is less basic (pK_a ~11.6) but more nucleophilic (alpha-effect) than hydroxide. It preferentially attacks the exocyclic imide carbonyl, releasing the desired acid and recovering the auxiliary intact.
    

Table 1: Comparative Cleavage Methods

MethodReagentsMechanismSelectivityApplication
Hydrolytic

Nucleophilic Acyl Substitution (Peracid intermediate)High (Exocyclic)Carboxylic Acids
Reductive

/

Hydride reductionHighPrimary Alcohols
Transamination

/ Amine
Weinreb Amide formationHighWeinreb Amides
Thioester

Thiolate attackHighThioesters

Part 2: Seebach’s Self-Regeneration of Stereocenters (SRS)[5]

While Evans auxiliaries are external attachments, Dieter Seebach’s SRS principle modifies the substrate itself. It is particularly powerful for


-alkylation of amino acids (e.g., Proline) where the original stereocenter must be temporarily "stored" to allow substitution without racemization.
Mechanistic Principles
  • Stereocenter Generation: The amino acid condenses with an aldehyde (e.g., pivalaldehyde) to form a bicyclic oxazolidinone. The original stereocenter induces the configuration of the new acetal center.

  • Memory: The original center is destroyed (enolization), but the new acetal center remains.

  • Rebound: The acetal center directs the incoming electrophile to regenerate the original center with retention of configuration.

Visualization: The SRS Cycle

SRS_Cycle Step1 1. Start: L-Proline (Original Center S) Step2 2. Acetalization (Pivalaldehyde) Step1->Step2 Step3 3. Bicyclic Oxazolidinone (New Center 'Stores' Chirality) Step2->Step3 Stereoselective Cyclization Step4 4. Enolization (Original Center Trigonalized) Step3->Step4 LDA, -78°C Step5 5. Alkylation (Guided by Acetal Center) Step4->Step5 Electrophile (E+) Step6 6. Hydrolysis (Remove Acetal) Step5->Step6 Acid Hydrolysis Step6->Step1 Regenerated Product (alpha-alkyl Proline)

Figure 2: Seebach's SRS Cycle. The chirality is handed off from the


-carbon to the acetal carbon and back, allowing modification of the 

-carbon without racemization.
Validated Protocol: -Alkylation of Proline

Objective: Synthesis of


-methyl-L-proline.
  • Heterocycle Formation: Reflux L-proline with pivalaldehyde in pentane with a catalytic amount of trifluoroacetic acid (TFA) using a Dean-Stark trap. This yields the cis-oxazolidinone (single diastereomer).

  • Enolization: Treat the oxazolidinone with LDA in THF at -78°C. The bulky tert-butyl group (from pivalaldehyde) forces the enolate to be attacked from the face trans to it.

  • Alkylation: Add Methyl Iodide (MeI). The electrophile approaches anti to the t-butyl group.

  • Hydrolysis: The resulting product is hydrolyzed with aqueous HBr to yield

    
    -methyl-proline and regenerate pivalaldehyde.
    

Part 3: Catalytic Derivatives (Bis-Oxazolines)

Moving beyond stoichiometric auxiliaries, oxazolidine derivatives serve as ligands in transition metal catalysis.[5] The Bis-oxazoline (BOX) and Pyridine-bis-oxazoline (PyBOX) ligands are synthesized from amino alcohols and are crucial for Lewis Acid catalysis.

  • Mechanism: They form

    
    -symmetric complexes with metals like 
    
    
    
    or
    
    
    .
  • Application: Enantioselective Diels-Alder reactions, Cyclopropanations, and Mukaiyama Aldol reactions.

  • Key Advantage: Unlike the Evans auxiliary, the chiral source is catalytic (sub-stoichiometric), increasing atom economy.

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[6] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link

  • Seebach, D., Sting, A. R., & Hoffmann, M. (1996).[7][8] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23-24), 2708–2748. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link

  • Krenske, E. H., et al. (2023).[9] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847–853.[2] Link

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-symmetric chiral bis(oxazoline) ligands in asymmetric catalysis. Chemical Reviews, 106(9), 3561–3651. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The target molecule, (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (often referred to as the Weinreb amide of (R)-Garner's acid), is a linchpin intermediate in the synthesis of enantiopure amino aldehydes and ketones. Unlike the aldehyde derivative (Garner’s aldehyde), which is prone to racemization upon storage, this Weinreb amide offers superior shelf-stability and resistance to optical degradation.

Scientific Integrity Note (Chirality): To obtain the (R)-configuration at the C4 position, the synthesis must originate from D-Serine . The natural L-Serine yields the (S)-enantiomer. This protocol explicitly details the route starting from D-Serine derivatives to ensure the correct stereochemical outcome.

Core Advantages of the "Locked" Oxazolidine Route
  • Conformational Rigidity: The 2,2-dimethyloxazolidine ring (acetonide) locks the nitrogen and oxygen atoms, preventing

    
     acyl migration common in serine derivatives.
    
  • Racemization Suppression: By "tying back" the amine and alcohol, the acidity of the

    
    -proton is modulated, reducing racemization risks during the amide coupling step compared to open-chain Boc-serine.
    
  • Versatility: This amide can be selectively reduced to the aldehyde (DIBAL-H) or converted to ketones (Grignard/Lithium reagents) without over-addition.

Retrosynthetic Analysis & Workflow

The synthesis follows a linear 3-step protocol designed for high enantiomeric excess (


).

Retrosynthesis cluster_legend Key Transformation Logic Target (R)-Weinreb Amide (Target) GarnerAcid (R)-Garner's Acid (Intermediate 2) Target->GarnerAcid Amide Coupling (EDCI/HOBt) GarnerEster (R)-Garner's Ester (Intermediate 1) GarnerAcid->GarnerEster Saponification (LiOH) Start N-Boc-D-Serine Methyl Ester (Starting Material) GarnerEster->Start Acetonide Formation (BF3·Et2O / DMP) Legend Acetonide 'Lock' prevents O-acylation Weinreb group prevents over-reduction

Figure 1: Retrosynthetic disconnection showing the preservation of the D-Serine chiral center.

Detailed Experimental Protocols

Phase 1: Formation of the Oxazolidine Ring (Garner's Ester)

Objective: Convert N-Boc-D-Serine Methyl Ester into the acetonide-protected methyl ester. Mechanism: Acid-catalyzed ketalization using 2,2-dimethoxypropane (DMP). Kinetic control is required to favor the oxazolidine over the oxazoline.

Reagents:

  • N-Boc-D-Serine Methyl Ester (1.0 equiv)

  • 2,2-Dimethoxypropane (DMP) (10.0 equiv)

  • Boron trifluoride diethyl etherate (BF

    
    OEt
    
    
    
    ) (0.1 equiv)
  • Acetone (Solvent, anhydrous)

Protocol:

  • Dissolution: Dissolve N-Boc-D-Serine Methyl Ester (e.g., 10.0 g, 45.6 mmol) in anhydrous acetone (100 mL) in a flame-dried round-bottom flask under Nitrogen.

  • Reagent Addition: Add 2,2-dimethoxypropane (DMP) (56 mL, ~450 mmol).

  • Catalysis: Cool the solution to 0°C. Add BF

    
    OEt
    
    
    
    (0.6 mL, 4.6 mmol) dropwise via syringe. The solution typically turns yellow/orange.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product usually has a higher

    
     than the starting material.
    
  • Quench: Quench with Triethylamine (TEA) (1.5 mL) to neutralize the Lewis acid. Concentrate the solvent in vacuo.

  • Workup: Redissolve the residue in Et

    
    O (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a colorless oil.

Phase 2: Saponification to (R)-Garner's Acid

Objective: Hydrolyze the methyl ester without racemizing the


-center.

Reagents:

  • (R)-Garner’s Ester (from Phase 1)

  • Lithium Hydroxide Monohydrate (LiOH

    
    H
    
    
    
    O) (1.5 equiv)
  • THF / Water (3:1 ratio)

Protocol:

  • Solution: Dissolve the ester (10.0 g) in THF (60 mL).

  • Hydrolysis: Add a solution of LiOH

    
    H
    
    
    
    O (2.2 g) in water (20 mL).
  • Reaction: Stir vigorously at RT for 4–6 hours. Critical: Do not heat, as heat promotes racemization of the

    
    -amino acid derivative.
    
  • Workup: Acidify carefully with 1M citric acid or 0.5M HCl to pH ~3–4 while cooling on ice. Note: Strong mineral acids can cleave the acetonide; citric acid is safer.

  • Extraction: Extract immediately with EtOAc (3 x 50 mL). Dry combined organics over Na

    
    SO
    
    
    
    and concentrate.
    • Status: The resulting crude acid (viscous oil or solid) is usually pure enough for the next step.

Phase 3: Weinreb Amide Coupling

Objective: Form the target (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine. Critical Control: Use EDCI/HOBt to minimize azlactone formation and subsequent racemization.

Reagents:

  • (R)-Garner’s Acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine Hydrochloride (1.2 equiv)

  • EDCI

    
    HCl (1.2 equiv)
    
  • HOBt (anhydrous) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DCM (Dichloromethane) (anhydrous)

Protocol:

  • Activation: To a solution of (R)-Garner’s Acid (e.g., 5.0 g, 19.3 mmol) in anhydrous DCM (80 mL) at 0°C, add HOBt (3.1 g, 23.1 mmol) and EDCI (4.4 g, 23.1 mmol). Stir for 15 minutes.

  • Amine Prep: In a separate vial, mix N,O-dimethylhydroxylamine HCl (2.25 g, 23.1 mmol) with DIPEA (10 mL, 57.9 mmol) in DCM (20 mL).

  • Coupling: Add the amine solution to the activated acid solution dropwise at 0°C.

  • Completion: Allow to warm to RT and stir overnight (12–16 h).

  • Workup:

    • Wash with 1M Citric Acid (2 x 50 mL).

    • Wash with Saturated NaHCO

      
       (2 x 50 mL).
      
    • Wash with Brine.

  • Purification: Flash chromatography (Silica, 20–40% EtOAc in Hexanes).

    • Target: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine.

    • Appearance: Colorless viscous oil or low-melting solid.

Quality Control & Validation Data

Analytical Specifications
ParameterSpecificationMethod
Appearance Colorless oil / White solidVisual
Purity > 98%HPLC (C18, ACN/H2O)
Identity Consistent with structure1H NMR (400 MHz, CDCl3)
Chirality (R)-EnantiomerOptical Rotation / Chiral HPLC
Rotamers Present (Boc group effect)NMR Observation
NMR Interpretation Guide (CDCl3)

Due to the tertiary carbamate (Boc) and the oxazolidine ring, this molecule exhibits rotameric broadening or split peaks in NMR at room temperature.

  • 1H NMR: Look for the characteristic N-methoxy singlet (~3.7 ppm) and N-methyl singlet (~3.2 ppm). The Boc group appears as a large singlet at ~1.4–1.5 ppm. The acetonide methyls appear as two singlets (~1.5–1.7 ppm).

  • Validation Tip: To confirm purity without rotamer confusion, run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotamer signals.

Workup Logic Diagram

Workup Reaction Crude Reaction Mixture (DCM) AcidWash Wash: 1M Citric Acid Reaction->AcidWash Remove unreacted amine/EDCI OrganicLayer Organic Layer (DCM) AcidWash->OrganicLayer AqueousWaste Aqueous Waste AcidWash->AqueousWaste Amine salts BaseWash Wash: Sat. NaHCO3 BaseWash->OrganicLayer BaseWash->AqueousWaste HOBt/Acid salts OrganicLayer->BaseWash Remove HOBt/Acid Dry (Na2SO4) & Concentrate Dry (Na2SO4) & Concentrate OrganicLayer->Dry (Na2SO4) & Concentrate Flash Chromatography Flash Chromatography Dry (Na2SO4) & Concentrate->Flash Chromatography

Figure 2: Purification logic to ensure removal of coupling byproducts.

Troubleshooting & Expert Tips

  • Racemization Check: If the optical rotation is lower than literature values (

    
     to 
    
    
    
    depending on concentration/solvent, check specific lot CoA), verify the pH during the hydrolysis step. pH > 12 or heating during LiOH hydrolysis is the primary cause of racemization.
  • Alternative Coupling: If yield is low with EDCI, switch to T3P (Propylphosphonic anhydride) (50% in EtOAc). T3P is often cleaner and requires only a simple aqueous wash workup.

    • T3P Protocol: Acid + Amine + Pyridine (3 equiv) + T3P (1.5 equiv) in EtOAc.

  • Boc-Deprotection Risk: Avoid using strong Lewis acids (like high concentrations of BF

    
    ) for extended periods during the acetonide formation, as this can sometimes cleave the Boc group.
    

References

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.

  • Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate. Organic Syntheses, 77, 64. (Provides the gold-standard method for the (S)-aldehyde, applicable to the (R)-series by substituting D-Serine).

  • McKiernan, G. J., et al. (1998). A simplified route to the (R)-Garner aldehyde.[1] Synthesis, 1998(12), 1707-1709.[1] (Specific reference for the D-Serine derived (R)-series).

Sources

Use of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine in Grignard reactions

Application Note: High-Fidelity Synthesis of Chiral -Amino Ketones

Executive Summary & Strategic Utility

This guide details the operational parameters for utilizing (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (hereafter referred to as Reagent A ) in nucleophilic acyl substitution reactions with Grignard reagents.

Reagent A is the Weinreb amide derivative of the N-Boc-protected serine acetonide (related to Garner’s Acid).[1][2] It is a critical "chiral pool" building block used to synthesize enantiopure

12
The Core Challenge

Direct addition of organometallics to amino acid esters typically results in:

  • Over-addition: Formation of tertiary alcohols.

  • Racemization: Loss of stereochemical integrity at the

    
    -carbon due to the basicity of the Grignard reagent and the acidity of the 
    
    
    -proton.
The Solution: Weinreb Chelation

The methoxymethylcarbamoyl moiety of Reagent A enables the formation of a stable metal-chelated intermediate. This intermediate prevents the collapse of the carbonyl during the reaction, halting the process at the ketone stage after hydrolysis and significantly suppressing racemization by locking the conformation of the transition state.

Mechanistic Insight: The Chelation Control Model

To maximize yield and enantiomeric excess (

Upon addition of the Grignard reagent (

12
Key Mechanistic Features:
  • Inertness to Further Attack: The chelated intermediate is not electrophilic; it resists attack by a second equivalent of Grignard reagent.

  • Stereochemical Locking: The bulky 2,2-dimethyloxazolidine ring (acetonide) shields the

    
    -proton and restricts bond rotation, minimizing chemically induced racemization.[1][2]
    

WeinrebMechanismReactantReagent A(Weinreb Amide)TSTetrahedralChelate Intermediate(Stable at RT)Reactant->TS Nucleophilic AttackGrignardR-Mg-X(Nucleophile)Grignard->TSProductChiralalpha-Amino KetoneTS->Product Collapse upon QuenchHydrolysisAcidic Hydrolysis(Mild)Hydrolysis->Product

Figure 1: Mechanistic pathway showing the formation of the stable magnesium chelate, which prevents over-addition.

Experimental Protocol

Materials & Reagents[3][4][5][6][7][8][9][10][11]
  • (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (1.0 equiv).[1][2]

  • Grignard Reagent (R-Mg-X): 1.2 to 2.0 equiv (Commercial or freshly prepared).[1][2]

    • Note: Alkyl magnesium chlorides/bromides are standard. Vinyl and Aryl Grignards also perform well.

  • Solvent: Anhydrous Tetrahydrofuran (THF).[2] Diethyl ether is a viable alternative but THF often supports better solubility for the chelate.

  • Quench Buffer: Saturated aqueous Ammonium Chloride (

    
    ) or 5% Citric Acid.[2]
    
    • Warning: Do NOT use HCl or strong mineral acids. The acetonide (oxazolidine ring) is acid-labile.[1][2]

Step-by-Step Methodology
Step 1: Preparation
  • Flame-dry a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Dissolve Reagent A in anhydrous THF (

    
     concentration).
    
  • Cool the solution to

    
      (ice bath).
    
    • Optimization Note: While Weinreb amides often react at Room Temperature (RT), starting at

      
       is recommended for this specific substrate to minimize any risk of 
      
      
      -elimination or racemization of the sensitive serine backbone.[2]
Step 2: Grignard Addition[1][2]
  • Add the Grignard reagent dropwise via syringe over 15–20 minutes.

  • Allow the reaction to stir at

    
     for 1 hour.
    
  • Monitor by TLC (Thin Layer Chromatography).[2] The chelated intermediate is stable, so the starting material spot should disappear, but the product spot (ketone) will only appear after workup in some TLC systems (though usually, the intermediate decomposes on silica).

    • Tip: If reaction is sluggish, warm slowly to RT.[2]

Step 3: Controlled Quench (CRITICAL)
  • Cool the mixture back to

    
     if it was warmed.
    
  • Slowly add saturated aqueous

    
    . Vigorous stirring is essential to break up the magnesium salts.
    
  • Alternative for Acid-Sensitive Substrates: If the specific R-group is highly acid-sensitive, use a phosphate buffer (pH 6).[1][2]

    • Avoid: Do not use

      
      . This will cleave the acetonide protecting group (converting the oxazolidine back to N-Boc-serine derivative) and potentially remove the Boc group.[1][2]
      
Step 4: Isolation[1][2]
  • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[2]
    
  • Wash combined organics with Brine.

  • Dry over anhydrous

    
     or 
    
    
    .
  • Concentrate under reduced pressure.

  • Purify via Flash Column Chromatography (typically Hexanes/EtOAc gradients).[2]

Workflow Visualization

ProtocolFlowStartStart: Anhydrous Conditions(N2/Ar Atmosphere)DissolveDissolve Reagent A in THFCool to 0°CStart->DissolveAddGrignardAdd R-Mg-X (1.5 - 2.0 equiv)DropwiseDissolve->AddGrignardStirStir 1h @ 0°C -> RTMonitor via TLCAddGrignard->StirCheckConversion Complete?Stir->CheckCheck->StirNo (Wait/Warm)QuenchQuench: Sat. NH4Cl(Avoid Strong Acid!)Check->QuenchYesWorkupExtract (EtOAc) -> Dry -> ConcentrateQuench->WorkupPurifyFlash ChromatographyIsolate KetoneWorkup->Purify

Figure 2: Operational workflow emphasizing the critical quench step to preserve the acetonide protecting group.

Troubleshooting & Optimization Data

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield "Wet" Grignard or solvent.[1][2]Ensure THF is distilled/dried. Titrate Grignard reagent before use.
Deprotection (Loss of Acetonide) Workup too acidic.[2]Switch from Citric Acid to

.[2] Ensure pH > 4 during workup.
Racemization High temperature or excess base.Keep reaction at

.[2] Add Grignard slowly to avoid exotherms.
Tertiary Alcohol Formation Failure of Weinreb mechanism (Rare).[2]Usually indicates the starting material was an ester, not the amide. Verify Reagent A identity.
Substrate Scope Examples

Based on typical reactivity profiles for Serine-derived Weinreb amides:

  • R = Methyl (MeMgBr): High Yield (>85%).[2][3] Product: Alanine/Serine hybrid ketone.

  • R = Phenyl (PhMgBr): Good Yield (75-80%).[1][2] Steric bulk of the oxazolidine may slow kinetics; allow to warm to RT.

  • R = Vinyl (VinylMgBr): Moderate to Good Yield (70%).[2] Useful for subsequent metathesis reactions.

References

  • Nahm, S.; Weinreb, S. M. (1981).[2][4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[2] Link

  • Garner, P.; Park, J. M. (1987).[2] "The synthesis and configurational stability of (S)-1-Boc-2,2-dimethyloxazolidine-4-al". Journal of Organic Chemistry, 52(12), 2361–2364.[2] Link[1][2]

  • Fehrentz, J. A.; Castro, B. (1983).[2] "An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from amino acids". Synthesis, 1983(8), 676–678.[2] (Foundational work on amino acid Weinreb amides). Link

  • Dondoni, A.; Perrone, D. (2004).[2] "Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate". Organic Syntheses, 77, 64. (Detailed protocols for the related aldehyde, relevant for handling the oxazolidine ring). Link[1][2]

Diastereoselective addition to (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Precision Synthesis via the Serine Weinreb Amide: Protocols for Chiral -Amino Ketones and 1,2-Amino Alcohols

Executive Summary & Strategic Utility

The substrate (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (henceforth referred to as the Serine Weinreb Amide ) is the preferred chiral scaffold for synthesizing enantiopure

Unlike its precursor, Garner’s Aldehyde , which is notoriously prone to racemization via enolization, the Serine Weinreb Amide offers a robust "chelation-lock" mechanism. This allows for the addition of organometallic nucleophiles (Grignard or Organolithium reagents) to generate ketones with high enantiomeric fidelity.

The "Diastereoselective" Nuance: Strictly speaking, the addition of an achiral nucleophile (R-Mg-X) to this amide generates an acyclic ketone, not a new stereocenter. However, the utility of this reaction is defined by two stereochemical criticalities:

  • Retention of Configuration: Preventing racemization at the

    
    -carbon (C4 of the oxazolidine) during the basic addition step.
    
  • Subsequent Diastereoselective Reduction: The resulting ketone serves as the divergence point for accessing either syn- or anti-1,2-amino alcohols (e.g., Sphingosine vs. Allosphingosine) depending on the reducing conditions used.

This guide details the protocols for the Nucleophilic Addition (preserving the

Stereodivergent Reduction

Mechanistic Insight: The Chelation Control

The success of this transformation relies on the stability of the tetrahedral intermediate. Upon addition of the organometallic reagent, the metal (Mg or Li) coordinates between the carbonyl oxygen and the methoxy oxygen of the amide.

  • The Weinreb Chelate: This 5-membered ring prevents the collapse of the intermediate during the reaction, precluding double addition (over-reaction to the tertiary alcohol).

  • The Racemization Risk: Despite the stability, the

    
    -proton is acidic. Excess base or elevated temperatures (
    
    
    ) can lead to enolization and loss of optical purity.
DOT Diagram: Reaction Pathway & Chelation

WeinrebPathwaycluster_mechanismCritical Control Point: TemperatureAmide(R)-Serine Weinreb Amide(Substrate)ChelateStable TetrahedralIntermediate(Mg-Chelated)Amide->ChelateR-MgBr / THF-78°C to 0°CKetoneChiral u03b1-Amino Ketone(Key Intermediate)Chelate->KetoneAcidic Quench(NH4Cl/HCl)SynAlcSyn-Amino Alcohol(Chelation Control)Ketone->SynAlcZn(BH4)2 orDIBAL-HAntiAlcAnti-Amino Alcohol(Felkin-Anh Control)Ketone->AntiAlcNaBH4/CeCl3(Luche)

Figure 1: The reaction workflow. The stability of the Mg-chelated intermediate is the key to preventing over-addition, while the subsequent reduction conditions dictate the final diastereomer.

Protocol A: Nucleophilic Addition (Ketone Synthesis)

Objective: Synthesis of the


Reagents & Equipment[1][2][3]
  • Substrate: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (1.0 equiv).

  • Nucleophile: Grignard Reagent (R-MgBr) or Organolithium (R-Li) (2.0 - 3.0 equiv).

  • Solvent: Anhydrous THF (Ether is an alternative if solubility permits).

  • Quench: Sat. aq.

    
     or 
    
    
    .
Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen. Dissolve the Serine Weinreb Amide in anhydrous THF (

    
     concentration).
    
  • Cryogenic Cooling: Cool the solution to

    
     .
    
    • Expert Note: While some literature suggests

      
      , the N-Boc group and the acidic 
      
      
      -proton make
      
      
      mandatory for high enantiomeric excess, especially with basic nucleophiles like Vinyl-MgBr or Ph-Li.
  • Nucleophile Addition: Add the organometallic reagent dropwise over 20–30 minutes.

    • Stoichiometry: Use at least 2.5 equivalents.[1][2] The first equivalent may act as a base or coordinate with the carbamate; the second effects the addition.

  • Reaction Monitoring: Stir at

    
     for 1 hour. Allow to warm slowly to 
    
    
    only if TLC shows incomplete conversion.
    • Caution: Do not warm to Room Temperature (RT) before quenching. The intermediate is stable, but the risk of

      
      -deprotonation increases with temperature.
      
  • Quenching (Critical):

    • Method: Inverse quench is preferred.[1] Cannulate the cold reaction mixture into a vigorously stirred flask of saturated

      
       at 
      
      
      .
    • Why? This instantly destroys excess base, preventing it from racemizing the ketone as it forms.

  • Workup: Extract with EtOAc (

    
    ), wash with brine, dry over 
    
    
    , and concentrate. Purify via flash chromatography (typically Hexanes/EtOAc).

Protocol B: Stereodivergent Reduction (Diastereoselection)

Objective: Converting the ketone into a specific diastereomer (Syn vs. Anti).

Once the ketone is isolated, the choice of reducing agent determines the stereochemical outcome.

Scenario 1: Synthesis of Syn-Amino Alcohols (Chelation Control)

Used for: Phytosphingosine analogs .

  • Reagent:

    
     (Zinc Borohydride) or DIBAL-H.
    
  • Mechanism: Zinc coordinates the ketone oxygen and the carbamate nitrogen (or the ring oxygen), forcing hydride attack from the sterically less hindered face (inside the "cram" model).

  • Protocol:

    • Dissolve ketone in

      
       at 
      
      
      .
    • Add

      
       (0.15 M in ether).
      
    • Stir 2h.

    • Result: Typically

      
      syn:anti ratio.
      
Scenario 2: Synthesis of Anti-Amino Alcohols (Felkin-Anh Control)

Used for: Sphingosine and Ceramide backbones.

  • Reagent:

    
     with 
    
    
    (Luche Reduction) or L-Selectride.
  • Mechanism: The bulky hydride (or Luche conditions) disrupts chelation. The reaction proceeds via the Felkin-Anh transition state, where the nucleophile attacks anti to the electronegative nitrogen substituent.

  • Protocol:

    • Dissolve ketone in MeOH (

      
      ).
      
    • Add

      
       (1.1 equiv). Stir 10 min at 
      
      
      .
    • Add

      
       (1.2 equiv) in portions.
      
    • Result: Typically

      
      anti:syn ratio.
      

Comparative Data: Selectivity Outcomes

The following table summarizes the diastereomeric ratios (dr) typically achieved when reducing the ketone derived from the Serine Weinreb Amide.

Reducing AgentConditionsMajor IsomerTypical dr (Syn:Anti)Mechanistic Driver
Zn(BH

)

Et

O, -78°C
Syn 98 : 2Chelation Control
DIBAL-H Toluene, -78°CSyn 90 : 10Chelation Control
NaBH

MeOH, -78°CAnti 20 : 80Felkin-Anh
LiAlH

THF, -78°CAnti 15 : 85Felkin-Anh
L-Selectride THF, -78°CAnti 5 : 95Steric Control

Troubleshooting & Failure Analysis

Issue: Racemization (Low ee)
  • Cause: Reaction temperature too high during Grignard addition.

  • Fix: Ensure internal temperature probe reads

    
     during addition. Switch from Grignard to Organolithium if the reaction is sluggish at low temp (Li reagents are more reactive at 
    
    
    ).
  • Cause: Basic quench.

  • Fix: Use the inverse quench method into buffered

    
    .
    
Issue: Low Yield / Incomplete Reaction
  • Cause: Enolization of the amide. The Grignard acts as a base, removing the

    
    -proton, forming an enolate that does not react further. Upon quench, starting material returns.
    
  • Fix: Use "Turbo Grignard" (

    
    ) to generate the nucleophile or add 
    
    
    to activate the amide (Knochel modification).
Issue: Over-addition (Tertiary Alcohol Formation)
  • Cause: Instability of the Weinreb chelate (rare with Mg, more common if quench is delayed at RT).

  • Fix: Ensure the reaction remains

    
     until the quench is complete.
    

References

  • Original Methodology (Weinreb Amide): Nahm, S.; Weinreb, S. M.[3] "N-methoxy-N-methylamides as effective acylating agents."[4][5] Tetrahedron Letters, 1981 , 22, 3815–3818.

  • Application to Serine (Garner's Acid Derivative): McKee, J. A.; et al. "Application of the Weinreb Amide to the Synthesis of Chiral Amino Ketones." Journal of Organic Chemistry, 1990 , 55, 4444.

  • Diastereoselective Reduction (Syn/Anti Control): Dondoni, A.; Perrone, D. "Synthesis of Sphingoid Bases via Serine Weinreb Amide." Organic Syntheses, 2004 , 10, 200.

  • Sphingosine Synthesis Review: Koskinen, P. M.; Koskinen, A. M. P. "Sphingosine synthesis: A review." Synthesis, 1998 , 1075.

Application Note: Scalable Synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process-scale synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine , a critical chiral intermediate derived from D-Serine (via Garner’s Acid). This Weinreb amide is the gateway to enantiopure aldehydes (Garner’s Aldehyde) and ketones, widely used in the synthesis of sphingolipids, amino acid derivatives, and complex pharmaceutical targets.

This guide prioritizes the Mixed Anhydride Method (Isobutyl Chloroformate/N-Methylmorpholine) as the primary scale-up route due to its cost-efficiency and established reliability in maintaining optical purity when temperature is strictly controlled. A secondary, modern route utilizing T3P (Propylphosphonic Anhydride) is provided for scenarios prioritizing ease of workup over reagent cost.

Strategic Route Analysis

The Challenge: Racemization & Scalability

The conversion of N-protected


-amino acids to Weinreb amides is prone to racemization via oxazolone formation. For the specific substrate (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (Garner's Acid) , the steric bulk of the acetonide ring provides some stability, but thermal control remains critical.
FeatureMethod A: Mixed Anhydride (Recommended)Method B: T3P Coupling (Alternative)Method C: EDCI/HOBt (Lab Scale)
Reagent Cost Low (Isobutyl chloroformate is cheap)High (Propylphosphonic anhydride is premium)Moderate
Atom Economy HighModerateLow (Urea byproducts)
Purification Aqueous workup (Product often sufficiently pure)Aqueous workup (Water-soluble byproducts)Column Chromatography often required
Racemization Risk Low (if T < -10°C)Very LowModerate
Scalability Excellent (Exotherm control required)Excellent (No gas evolution, mild exotherm)Poor (Urea removal is difficult)

Decision: The Mixed Anhydride protocol is selected for this guide as it represents the industry standard for cost-effective scale-up of amino acid derivatives.

Detailed Experimental Protocol

Primary Route: Mixed Anhydride Activation

Target Molecule: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine Starting Material: (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (Garner's Acid) Scale: 100 g Input

3.1. Reagents & Materials[1][2][3][4][5]
  • (R)-Garner's Acid (MW 259.26): 100.0 g (0.386 mol)

  • N-Methylmorpholine (NMM) (MW 101.15): 42.9 g (0.424 mol, 1.1 eq)

  • Isobutyl Chloroformate (IBCF) (MW 136.58): 55.3 g (0.405 mol, 1.05 eq)

  • N,O-Dimethylhydroxylamine HCl (MW 97.54): 41.4 g (0.424 mol, 1.1 eq)

  • Triethylamine (TEA) (MW 101.19): 42.9 g (0.424 mol, 1.1 eq) [Used to free the amine salt]

  • Dichloromethane (DCM): 1.0 L (10 vol)

  • Solvents for Workup: 1M HCl, Sat. NaHCO₃, Brine.

3.2. Step-by-Step Procedure

Step 1: Activation (Formation of Mixed Anhydride)

  • Charge a 3-neck round-bottom flask (or reactor) with (R)-Garner's Acid (100 g) and DCM (800 mL).

  • Cool the solution to -15°C using a cryostat or glycol/dry ice bath. Critical: Temperature control is essential to prevent racemization.

  • Add N-Methylmorpholine (NMM) (42.9 g) via addition funnel over 10 minutes.

  • Add Isobutyl Chloroformate (IBCF) (55.3 g) dropwise over 30–45 minutes.

    • Observation: Maintain internal temperature between -15°C and -10°C. A white precipitate (NMM·HCl) may form.[2]

    • Mechanism:[1][3] Formation of the mixed anhydride intermediate.[5]

  • Stir at -15°C for 20 minutes to ensure complete activation.

Step 2: Preparation of Nucleophile 6. In a separate vessel, dissolve N,O-Dimethylhydroxylamine HCl (41.4 g) in DCM (200 mL). 7. Add Triethylamine (42.9 g) slowly at 0°C. Stir for 15 minutes.

  • Note: This generates the free amine species
    
    
    in situ.

Step 3: Coupling 8. Transfer the pre-mixed amine solution (from Step 2) into the main reactor (from Step 1) via cannula or addition funnel.

  • Rate: Add slowly over 30 minutes.
  • Exotherm: Monitor temperature; do not exceed -5°C.
  • Allow the reaction mixture to warm slowly to Room Temperature (20–25°C) over 2 hours.
  • IPC (In-Process Control): Check TLC (EtOAc/Hexane 1:1) or HPLC.[2][4] The starting acid should be consumed (<1%).

Step 4: Workup & Isolation 11. Quench the reaction by adding Water (500 mL). Stir for 10 minutes. 12. Separate the phases. Retain the organic (DCM) layer. 13. Wash the organic layer sequentially with:

  • 1M HCl (2 x 300 mL) – Removes unreacted amine and NMM.
  • Sat. NaHCO₃ (2 x 300 mL) – Removes unreacted starting acid and byproducts.
  • Brine (1 x 300 mL) – Drying.
  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ . Filter.
  • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

Step 5: Purification

  • The crude product is typically obtained as a colorless to pale yellow viscous oil or low-melting solid.

  • Purity Check: If HPLC purity is >95%, no further purification is needed for most applications.

  • Optional Polish: If required, pass the oil through a short plug of silica gel eluting with 20% EtOAc/Hexane to remove trace color bodies.

  • Yield Expectation: 85–92% (approx. 99–107 g).

Process Visualization

Reaction Scheme & Mechanism

The following diagram illustrates the activation of the carboxylic acid via isobutyl chloroformate followed by the nucleophilic attack of the Weinreb amine.

G Acid (R)-Garner's Acid (Starting Material) MixedAnh Mixed Anhydride (Intermediate) Acid->MixedAnh NMM, -15°C Activation IBCF Isobutyl Chloroformate (Activator) IBCF->MixedAnh Weinreb Weinreb Amide (Target Product) MixedAnh->Weinreb Nucleophilic Attack (-CO2, -iBuOH) Amine N,O-Dimethylhydroxylamine (Nucleophile) Amine->Weinreb

Caption: Mechanistic pathway for the Mixed Anhydride coupling of Garner's Acid.

Scale-Up Workflow

This flowchart defines the critical operational steps and decision points.

Workflow Start Start: 100g (R)-Garner's Acid Activation Activation Phase Solvent: DCM Reagent: IBCF / NMM Temp: -15°C (Critical) Start->Activation Coupling Coupling Phase Add HN(OMe)Me Warm to RT over 2h Activation->Coupling IPC IPC: HPLC/TLC Conversion > 98%? Coupling->IPC IPC->Coupling No (Stir longer) Workup Aqueous Workup 1. 1M HCl (Remove Bases) 2. NaHCO3 (Remove Acids) IPC->Workup Yes Concentration Concentration Rotavap < 40°C Workup->Concentration Product Final Product Viscous Oil / Solid Concentration->Product

Caption: Operational workflow for the 100g scale synthesis batch.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Mixed AnhydrideEnsure all solvents are anhydrous. Minimize time between activation and amine addition.
Racemization Temperature too high during activationStrictly maintain T < -10°C during IBCF addition. Use NMM instead of TEA for activation (less basic).
Impurity: Carbamate Attack of amine on wrong carbonylThis is rare with Weinreb amines but possible. Ensure IBCF is not in large excess.
Solidification Issues Product is an oilThe compound is naturally a viscous oil or low-melting solid. Do not force crystallization; use as-is or purify via silica plug.

Safety & Handling

  • Isobutyl Chloroformate: Toxic and lachrymator. Handle in a fume hood. Decomposes to release HCl and CO₂.

  • Exotherms: The formation of the mixed anhydride is exothermic. On a 100g scale, this can cause a runaway if reagent addition is too fast. Use efficient mechanical stirring and internal temperature monitoring.

  • Gas Evolution: The reaction releases CO₂ upon warming or workup. Ensure the reactor is vented properly.

References

  • Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents.[6][7] Tetrahedron Letters, 22(39), 3815-3818. Link

  • Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids. Synthesis, 1983(08), 676-678. Link

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)- and (R)-N-Boc-N,O-isopropylidene-serinal. The Journal of Organic Chemistry, 52(12), 2361-2364. Link

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides.[1][2][3][4][5] Arkivoc, 2002(11), 39-44.[4] Link

  • Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids.[2][4][8] Organic Letters, 11(19), 4474-4477. Link

Sources

Boc deprotection methods for (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective vs. Global Deprotection of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Executive Summary & The Chemoselectivity Paradox

The substrate (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (a Weinreb amide derivative of Garner’s Acid) presents a classic chemoselectivity challenge in organic synthesis. It contains two acid-labile masking groups:

  • N-Boc Carbamate: The target for deprotection.[1][2]

  • 2,2-Dimethyloxazolidine (N,O-Acetonide): A cyclic protecting group for the serine 1,2-amino alcohol system.

The Paradox: Standard acidic deprotection methods (TFA or HCl) are indiscriminate; they will remove the Boc group and hydrolyze the oxazolidine ring, yielding the linear amino-alcohol salt. If your synthetic strategy requires the cyclic structure to remain intact (e.g., to prevent O-acylation during subsequent amine coupling), you cannot use protic acids.

This guide provides two distinct protocols:

  • Protocol A (Selective): Uses TMSOTf to remove Boc while retaining the oxazolidine ring.

  • Protocol B (Global): Uses TFA to remove Boc and open the ring to the linear serine derivative.

Decision Matrix & Reaction Pathways

Before selecting a protocol, confirm the desired endpoint using the decision tree below.

Deprotection_Pathways Start Target Substrate: (R)-3-Boc-4-(Methoxymethylcarbamoyl)- 2,2-dimethyloxazolidine Decision Do you need to RETAIN the Oxazolidine Ring? Start->Decision Path_A Protocol A: Selective (TMSOTf / 2,6-Lutidine) Decision->Path_A YES (Keep Ring) Path_B Protocol B: Global (TFA / DCM) Decision->Path_B NO (Open Ring) Product_A Product A (Cyclic Amine): (R)-2,2-dimethyl-N-methoxy- N-methyl-4-oxazolidinecarboxamide Path_A->Product_A Silyl-Carbamate Cleavage Product_B Product B (Linear Salt): (R)-2-amino-3-hydroxy- N-methoxy-N-methylpropanamide Path_B->Product_B Acid Hydrolysis

Figure 1: Strategic decision tree for substrate deprotection. Select Protocol A for ring retention or Protocol B for complete unmasking.

Protocol A: Selective N-Boc Removal (Ring Retention)

Objective: Isolate the free amine while preserving the acid-sensitive 2,2-dimethyloxazolidine ring. Mechanism: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) acts as a strong Lewis acid to silylate the Boc carbonyl oxygen. In the presence of a mild base (2,6-lutidine), the reaction proceeds via a silyl carbamate intermediate which collapses upon methanol workup. The base neutralizes any transient TfOH, preventing acetonide hydrolysis [1].

Reagents:
  • Substrate: 1.0 equiv.

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate): 1.5 – 2.0 equiv. (Freshly distilled or high purity).

  • 2,6-Lutidine: 2.5 equiv. (Must be dry; distilled over CaH2 recommended).

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask and cool under nitrogen/argon atmosphere.

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 2,6-lutidine (2.5 equiv) and cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise add TMSOTf (1.5 equiv) over 5–10 minutes.

    • Observation: Fuming may occur; ensure good ventilation.

  • Reaction: Stir at 0°C for 15 minutes, then allow to warm to room temperature (RT). Monitor by TLC (usually complete in 30–60 mins).

    • Note: The intermediate silyl carbamate is stable in the reaction mixture but moves differently on TLC than the starting material.

  • Quench/Workup:

    • Add Methanol (excess) to the reaction mixture and stir for 15 minutes. This step is critical to cleave the silyl carbamate to the free amine.

    • Dilute with DCM and wash with saturated aqueous NaHCO₃ (rapidly) and brine.

    • Caution: Avoid prolonged exposure to aqueous phases to protect the oxazolidine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (neutralized silica, e.g., 1% Et3N in eluent) if necessary.

Protocol B: Global Deprotection (Ring Opening)

Objective: Remove both the Boc group and the acetonide to yield the linear serine Weinreb amide salt. Mechanism: Protonation of the Boc carbonyl and the acetonide oxygen leads to fragmentation of the carbamate (releasing CO₂ and isobutylene) and hydrolysis of the aminal to the amino alcohol [2].

Reagents:
  • Substrate: 1.0 equiv.

  • TFA (Trifluoroacetic acid): Excess (20–50% v/v).

  • Solvent: Dichloromethane (DCM).[3]

  • Scavenger (Optional): Triethylsilane (TES) if t-butyl cations cause alkylation side-reactions (rare with this substrate).

Step-by-Step Procedure:
  • Dissolution: Dissolve substrate in DCM (0.2 M).

  • Acidification: Add TFA equal to the volume of DCM (1:1 ratio) at 0°C.

    • Alternative: 4M HCl in Dioxane can be used if the hydrochloride salt is preferred over the trifluoroacetate salt.

  • Reaction: Stir at RT for 1–2 hours.

    • Monitoring: TLC should show a baseline spot (polar amino alcohol salt).

  • Workup:

    • Concentrate in vacuo to remove DCM and excess TFA.

    • Co-evaporation: Redissolve the residue in Toluene or DCM and evaporate (repeat 3x) to azeotrope off residual TFA.

  • Result: The product is isolated as the TFA salt of the linear amino alcohol.

Comparative Data & Troubleshooting

FeatureProtocol A (TMSOTf)Protocol B (TFA/HCl)
Boc Removal YesYes
Oxazolidine Ring Retained Cleaved (Hydrolyzed)
Product State Free AmineAmmonium Salt (TFA/Cl)
Reaction Time 30–60 min1–2 hours
Moisture Sensitivity High (Strictly Anhydrous)Low
Primary Risk Incomplete silyl cleavage if MeOH quench is skipped.unwanted ring opening (if trying to be selective).
NMR Validation (QC Check):
  • Starting Material: Shows Boc singlet (~1.4 ppm, 9H) AND Acetonide methyls (two singlets ~1.5–1.7 ppm, 3H each).

  • Product A (Selective): Boc signal disappears . Acetonide methyls remain .

  • Product B (Global): Boc signal disappears . Acetonide methyls disappear .

Mechanistic Visualization (Protocol A)

TMSOTf_Mechanism Step1 Substrate (Boc + Acetonide) Step2 TMSOTf Activation (Silylation of C=O) Step1->Step2 + TMSOTf Step3 Fragmentation (- Isobutylene) Step2->Step3 Step4 Silyl Carbamate Intermediate Step3->Step4 Step5 MeOH Quench (Desilylation/Decarboxylation) Step4->Step5 + MeOH Final Free Amine (Ring Intact) Step5->Final - CO2, - MeOTMS

Figure 2: Mechanistic pathway of TMSOTf-mediated selective deprotection.[1][4] Note that the lutidine base (not shown) buffers the system to protect the acetonide.

References

  • Sakaitani, M., & Ohfune, Y. (1990).[5] Syntheses and reactions of silyl carbamates. 1. Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates.[5][6] The Journal of Organic Chemistry, 55(3), 870–876. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile amino-protecting groups with trifluoroacetic acid: Graded acidolysis. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

Sources

Application Note: Synthesis of Chiral Ketones via Organolithium Addition to (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Weinreb Amides

The synthesis of enantiomerically pure ketones is a cornerstone of modern pharmaceutical and fine chemical development. These chiral synthons are pivotal intermediates for constructing complex molecular architectures. The Weinreb-Nahm ketone synthesis, a robust method for carbon-carbon bond formation, offers a distinct advantage over traditional methods involving organometallic additions to esters or acid chlorides.[1] The primary challenge with the latter is the propensity for over-addition, where two equivalents of the nucleophile add to the carbonyl, leading to tertiary alcohol byproducts.[1]

The Weinreb-Nahm amide, or N-methoxy-N-methylamide, elegantly circumvents this issue through the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1][2] This application note focuses on a specific, high-value substrate: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine . This molecule is a chiral Weinreb amide derived from D-serine, where the amino and carboxyl groups are masked within a Boc-protected oxazolidine ring. This structure serves as a versatile chiral building block, allowing for the introduction of a new carbon chain via an organolithium reagent while preserving the stereocenter for further elaboration. This reaction provides a reliable and high-yielding pathway to valuable chiral α-amino ketone precursors.

The Underlying Mechanism: Chelation Control

The success of the Weinreb ketone synthesis hinges on the stability of the tetrahedral intermediate formed during the nucleophilic attack of the organolithium reagent.

  • Nucleophilic Addition: The organolithium reagent (R-Li) adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by the chelation of the lithium cation between the newly formed oxyanion and the oxygen atom of the N-methoxy group.[1] This five-membered ring structure is thermodynamically stable at low temperatures (typically -78 °C).

  • Stability and Prevention of Over-Addition: This chelated complex is stable and does not readily collapse to a ketone under the reaction conditions. This prevents the formation of a ketone in the presence of unreacted organolithium reagent, thereby inhibiting the second nucleophilic addition (over-addition) that would lead to a tertiary alcohol.[1]

  • Workup and Ketone Formation: Upon acidic aqueous workup (e.g., with NH₄Cl or dilute HCl), the chelate is broken, and the intermediate is protonated. It then readily collapses to release the desired ketone product and N,O-dimethylhydroxylamine.[2]

Figure 1: Reaction mechanism showing the stable chelated intermediate.

Detailed Experimental Protocol

This protocol provides a general procedure for the addition of an organolithium reagent to (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine.

3.1. Materials and Equipment

  • Reagents:

    • (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

    • Organolithium reagent (e.g., n-Butyllithium in hexanes, Phenyllithium in dibutylether)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Extraction solvent (e.g., Ethyl acetate or Diethyl ether)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Thermometer

    • Septa

    • Nitrogen or Argon gas source with inlet adapter

    • Syringes and needles

    • Dry ice/acetone bath

    • Separatory funnel

    • Rotary evaporator

3.2. Reaction Workflow

Figure 2: Step-by-step experimental workflow.

3.3. Step-by-Step Procedure

Causality and Rationale are provided in italics.

  • Preparation:

    • Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow to cool to room temperature under a stream of inert gas (N₂ or Ar).

    • Assemble a three-neck flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

    • Rationale: Organolithium reagents are extremely reactive towards water and atmospheric oxygen. Maintaining strictly anhydrous and inert conditions is critical for reaction success and safety.[3]

  • Reaction Setup:

    • To the flask, add (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (1.0 equiv).

    • Using a cannula or syringe, add anhydrous THF (to make a ~0.1 M solution). Stir the mixture until the solid is fully dissolved.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Rationale: Low temperature is essential to ensure the stability of the tetrahedral intermediate once formed and to minimize potential side reactions.[4]

  • Addition of Organolithium Reagent:

    • Slowly add the organolithium reagent (1.1-1.2 equiv) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Rationale: Slow, controlled addition prevents localized heating and high concentrations of the nucleophile, which could lead to undesired side reactions. A slight excess of the organolithium reagent ensures complete consumption of the starting material.[3][5]

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot in saturated NH₄Cl, extracting with ethyl acetate, and spotting on a TLC plate against the starting material.

    • Rationale: Allowing sufficient time ensures the complete formation of the stable intermediate before quenching.

  • Quenching and Workup:

    • While the flask is still in the cold bath, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Remove the cold bath and allow the mixture to warm to room temperature with stirring.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Rationale: The NH₄Cl quench protonates the alkoxide, initiating the collapse of the intermediate to the ketone. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ketone.

Expected Results: Scope and Yields

The reaction is generally high-yielding and compatible with a range of organolithium reagents. The chiral integrity of the oxazolidine moiety is typically preserved under these mild, low-temperature conditions.

Organolithium Reagent (R-Li)R-GroupTypical Isolated YieldNotes
n-Butyllithiumn-Butyl85-95%A standard aliphatic organolithium.
sec-Butyllithiumsec-Butyl80-90%More sterically hindered, but still highly reactive.
tert-Butyllithiumtert-Butyl75-85%Very hindered; may require longer reaction times.
PhenyllithiumPhenyl90-98%A common and highly effective arylating agent.
VinyllithiumVinyl80-90%Provides access to chiral enones.
Lithium AcetylidesAlkynyl85-95%Useful for synthesizing chiral ynones.

Troubleshooting and Critical Considerations

  • Problem: Low Yield or No Reaction.

    • Cause: Inactive organolithium reagent due to moisture or prolonged storage.

    • Solution: Use freshly purchased reagent or titrate the solution before use (e.g., with N-benzylbenzamide or menthol). Ensure all glassware is scrupulously dried and the reaction is performed under a positive pressure of inert gas.

  • Problem: Formation of a Tertiary Alcohol (Over-addition Product).

    • Cause: The reaction temperature was too high, causing the premature collapse of the tetrahedral intermediate.

    • Solution: Maintain a strict internal temperature of -78 °C during the addition and stirring phases. Ensure the organolithium reagent is added slowly to avoid exothermic spikes.

  • Problem: Complex Mixture of Products.

    • Cause: If the organolithium reagent is also a strong base (e.g., s-BuLi or t-BuLi), it can potentially deprotonate other acidic protons on the substrate or in the solvent.

    • Solution: While the protons on the oxazolidine ring are not highly acidic, using the least basic organolithium reagent that achieves the desired transformation (like PhLi or n-BuLi) is preferable if side reactions are suspected.[3] Ensure the temperature is kept low to favor nucleophilic addition over deprotonation.

References

  • Wikipedia contributors. (2023). Organolithium reagent. Wikipedia, The Free Encyclopedia. [Link]

  • Sibi, M. P. (1993). Chemistry of N-Methoxy-N-methylamides. Applications in Synthesis. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

  • Castoldi, L., Holzer, W., Langer, T., & Pace, V. (2017). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Chemical Communications, 53(68), 9498-9501. [Link]

  • Ricci, A., et al. (2012). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications, 48(8), 1119-1121. [Link]

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Syntheses. (2022). Synthesis of a Weinreb Amide from a Carboxylic Acid and Its Use in Grignard and DIBAL-H Reactions. Organic Syntheses, 99, 61-82. [Link]

  • Alonso, F., et al. (2012). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Supporting Information. [Link]

  • Askin, D. (n.d.). Organolithium Reagents. Organic Chemistry Data. [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]

Sources

Application Note: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine in Asymmetric Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

The Reagent Profile

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is the Weinreb amide derivative of N-Boc-D-Serine acetonide. Unlike its ester counterparts, this reagent serves as a thermodynamically stable "chiral anchor" that prevents racemization and over-reaction during nucleophilic acyl substitutions.

  • Source: Derived from D-Serine (Non-proteinogenic amino acid).[1]

  • Chirality: (R)-configuration at the C4 position.[2]

  • Primary Function: Precursor to (R)-Garner’s Aldehyde and chiral

    
    -amino ketones.
    
  • Key Advantage: The

    
    -methoxy-
    
    
    
    -methylamide (Weinreb) moiety stabilizes the tetrahedral intermediate via metal chelation, effectively "pausing" the reaction to allow controlled synthesis of aldehydes or ketones without over-reduction to alcohols or tertiary alcohols.
Strategic Comparison: Ester vs. Weinreb Amide

In the synthesis of Garner's aldehyde, the methyl ester route is traditional but fraught with risks. The Weinreb amide offers superior process control:

FeatureMethyl Ester RouteWeinreb Amide Route
Reaction Control Difficult; prone to over-reduction to alcohol.High ; stops at tetrahedral intermediate.
Temperature Requires strict -78°C control.Tolerates 0°C to -40°C (though -78°C is best practice).
Stability Aldehyde product must be used immediately.Amide is stable for long-term storage; convert only when needed.
Nucleophiles Limited (Esters react twice with Grignards).Versatile ; Mono-addition of Grignard/Lithium reagents.

Part 2: Mechanistic Principles & Visualization

The Chelation Control Model

The high fidelity of this reagent stems from the formation of a stable 5-membered chelate ring upon nucleophilic attack. This intermediate resists collapse until acidic hydrolysis during workup.

WeinrebMechanism Reagent (R)-Weinreb Amide (Starting Material) Intermediate Stable Tetrahedral Chelate (Mg/Li) Reagent->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R'-MgX or LAH) Nucleophile->Intermediate Hydrolysis Acidic Hydrolysis (Workup) Intermediate->Hydrolysis Stable until quench Product Product (Ketone or Aldehyde) Hydrolysis->Product Collapse of Intermediate

Figure 1: The stable metal-chelated intermediate prevents the expulsion of the leaving group during the reaction, ensuring mono-addition selectivity.

Part 3: Experimental Protocols

Protocol A: Synthesis of (R)-Garner’s Aldehyde

Objective: Controlled reduction of the Weinreb amide to the aldehyde without over-reduction to the alcohol.

Materials:

  • (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (1.0 equiv)

  • DIBAL-H (1.0 M in Toluene, 1.5 equiv) or LiAlH

    
     (0.6 equiv)
    
  • Anhydrous THF or Toluene

  • Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Weinreb amide in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: Although Weinreb amides resist over-reduction, maintaining -78°C is critical to preserve the stereochemical integrity of the

      
      -chiral center (C4), which is prone to epimerization.
      
  • Reduction: Add DIBAL-H dropwise over 20 minutes via syringe pump.

  • Monitoring: Stir at -78°C for 1–2 hours. Monitor by TLC (The aldehyde is less polar than the amide).

  • Quench (Critical):

    • Standard: Add Methanol (excess) at -78°C.

    • Emulsion Control: Pour the cold mixture into a vigorously stirring saturated aqueous solution of Rochelle’s Salt . Stir for 1–2 hours at room temperature until two clear layers form. Do not skip this step; aluminum emulsions trap product.

  • Isolation: Extract with Et

    
    O (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc). Use immediately or store at -20°C under Argon.

Protocol B: Synthesis of Chiral -Amino Ketones

Objective: Introduction of a carbon chain (R-group) to synthesize amino-ketone intermediates (e.g., for Sphingosine synthesis).

Materials:

  • (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

  • Grignard Reagent (R-MgBr) or Organolithium (R-Li)

  • Anhydrous THF

Step-by-Step Methodology:

  • Setup: Under Argon, dissolve the Weinreb amide in anhydrous THF (0.2 M).

  • Temperature: Cool to 0°C (ice bath).

    • Note: Unlike the aldehyde reduction, Grignard additions to Weinreb amides are often robust enough to proceed at 0°C without racemization, though -78°C is safer for very bulky or sensitive nucleophiles.

  • Addition: Add the Grignard reagent (1.2 – 1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours.

    • Mechanism Check: The reaction stops at the stable magnesium-chelate intermediate.

  • Hydrolysis: Quench with saturated NH

    
    Cl or 1M HCl (carefully, to avoid deprotecting the acetonide/Boc if not desired immediately).
    
  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Part 4: Total Synthesis Application Workflow

Case Study: General Approach to D-erythro-Sphingosine Analogs

The (R)-Weinreb amide is the correct stereochemical starting point for D-erythro-sphingosine backbones.

SynthesisWorkflow Start D-Serine Step1 1. Boc Protection 2. Acetonide Formation Start->Step1 Weinreb (R)-Weinreb Amide (The Reagent) Step1->Weinreb Branch Divergence Weinreb->Branch PathA Path A: Reduction (DIBAL-H) Branch->PathA PathB Path B: Grignard (R-MgBr) Branch->PathB Aldehyde (R)-Garner's Aldehyde PathA->Aldehyde Wittig Wittig Olefination (Chain Extension) Aldehyde->Wittig Final Sphingosine Analogs (Ceramides) Wittig->Final Ketone Chiral Amino Ketone PathB->Ketone Red Diastereoselective Reduction Ketone->Red Red->Final

Figure 2: The reagent serves as a pivot point for accessing either aldehydes (via reduction) or ketones (via organometallics).

Critical Troubleshooting (QA/QC)
  • Racemization: While the Weinreb amide is stable, the resulting aldehyde is configurationally unstable on silica gel. Recommendation: Use the aldehyde immediately in the next step (e.g., Wittig reaction) without extensive purification, or filter through a short pad of neutral alumina.

  • Acetonide Stability: The 2,2-dimethyloxazolidine ring is acid-sensitive. Avoid strong acidic quenches (pH < 3) if the protecting group must be retained. Use buffered NH

    
    Cl.
    
  • Reagent Purity: Commercial sources of the Weinreb amide are generally high purity (>95%), but traces of the free amine (

    
    ) can poison catalysts in subsequent steps.
    

Part 5: References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Garner, P.; Park, J. M. "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate." Journal of Organic Chemistry, 1987 , 52(12), 2361–2364.

  • Dondoni, A.; Perrone, D. "Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-Dimethyl-3-Oxazolidinecarboxylate." Organic Syntheses, 2000 , 77,[4] 64. [4]

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Alpha-Amino Acids." Synthesis, 1983 , 1983(08), 676–678.

  • Passiniemi, M.; Koskinen, A. M. P. "The synthesis of Garner's aldehyde."[4] Beilstein Journal of Organic Chemistry, 2013 , 9, 2641–2659.

Sources

Workup procedure for reactions involving (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup Procedure for Reactions Involving (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Chemistry of a Trifunctional Building Block

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a highly valuable chiral intermediate in modern organic synthesis. Derived from (R)-serine, this compound incorporates three critical functional groups within a single, stereodefined architecture: a Weinreb-Nahm amide, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and an acid-sensitive oxazolidine ring (an acetonide). This unique combination allows for the precise, controlled synthesis of α-amino aldehydes and ketones, which are pivotal components in numerous pharmaceutically active molecules.[1][2]

The synthetic utility of this reagent, however, is intrinsically linked to the careful management of its protective groups. The Weinreb-Nahm amide is designed to react with organometallic reagents to form a stable tetrahedral intermediate, preventing the over-addition that typically plagues reactions with esters or acid chlorides.[3][4] Subsequent breakdown of this intermediate during workup yields the desired ketone. The primary challenge lies in executing this workup without compromising the integrity of the Boc and oxazolidine groups, both of which are susceptible to cleavage under acidic conditions.[5][6][7]

This document, authored from the perspective of a senior application scientist, provides a detailed guide to the workup procedures for reactions involving this versatile building block. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible methodology.

Core Principles: A Strategy of Orthogonal Lability

The successful workup of reactions involving (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine hinges on understanding the differential stability of its functional groups. The entire strategy is built upon exploiting this "orthogonal lability" during the quenching and purification phases.

  • The Weinreb Amide Intermediate: Upon addition of an organometallic reagent (e.g., Grignard or organolithium), the Weinreb amide forms a stable, five-membered chelated tetrahedral intermediate.[4] This intermediate is the key to the reaction's success, preventing the formation of tertiary alcohol byproducts. It is stable enough to survive the initial quench but requires controlled acidic conditions for its hydrolysis to the desired ketone.

  • The Acid-Sensitive Flank: Boc and Oxazolidine Groups: The Boc group is notoriously sensitive to acid and is readily cleaved by reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[8][9] Similarly, the oxazolidine ring, which protects the amino alcohol moiety, will hydrolyze under acidic conditions to reveal the underlying serine derivative.[5][6] Therefore, the workup must meticulously control the pH to selectively hydrolyze the Weinreb intermediate without causing premature deprotection.

  • The Role of Temperature: Low temperatures are critical. The initial reaction with the organometallic reagent is typically performed at temperatures ranging from -78 °C to 0 °C to prevent side reactions. This low-temperature discipline must be extended to the workup phase. Quenching the reaction at a low temperature minimizes the decomposition of thermally sensitive species and reduces the rate of any potential side reactions, including premature deprotection.

General Workup Workflow

The following diagram illustrates the logical flow for a standard workup procedure following the addition of an organometallic reagent. The key decision points are centered around the choice of quenching agent and the pH of aqueous washes.

Workup_Flow cluster_0 Reaction Vessel (Low Temp) cluster_1 Phase 1: Quenching cluster_2 Phase 2: Extraction cluster_3 Phase 3: Purification Reaction Reaction Mixture (Post-Organometallic Addition) Quench Quench with Mildly Acidic Solution (e.g., sat. aq. NH4Cl) Reaction->Quench Slow Addition Warm Warm to Room Temp Quench->Warm Separate Transfer to Separatory Funnel Warm->Separate Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Separate->Extract Combine Combine Organic Layers Extract->Combine Wash Wash with Brine (and optionally NaHCO3) Combine->Wash Dry Dry over Na2SO4 / MgSO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify (e.g., Column Chromatography) Concentrate->Purify Product Isolated Ketone Product Purify->Product

Caption: General workflow for the workup of organometallic additions.

Protocol 1: Workup After Reaction with Organometallic Reagents

This protocol details the most common scenario: the synthesis of an α-amino ketone via the addition of a Grignard or organolithium reagent.

Objective: To isolate the N-Boc, O-isopropylidene protected α-amino ketone with high purity and yield.

Materials:

  • Reaction mixture at low temperature (-78 °C to 0 °C)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, flasks, and standard glassware

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Quench (The Critical Step):

    • While maintaining the reaction mixture at its low temperature (e.g., -78 °C), slowly add the pre-chilled saturated aqueous NH₄Cl solution dropwise via a dropping funnel or syringe.

    • Causality: Ammonium chloride (pKa ~9.2) provides a mildly acidic proton source that is sufficient to protonate and hydrolyze the magnesium or lithium alkoxide of the tetrahedral intermediate, but it is not acidic enough to cause significant cleavage of the Boc or oxazolidine groups.[4] A quench with strong acids like HCl would lead to immediate and complete deprotection.

  • Warming and Phase Separation:

    • Once the addition is complete and the initial exotherm (if any) has subsided, remove the cooling bath and allow the mixture to slowly warm to room temperature with stirring.

    • Transfer the resulting biphasic mixture to a separatory funnel.

  • Extraction:

    • Extract the aqueous layer two or three times with a suitable organic solvent (EtOAc is a common choice).

    • Causality: The desired ketone product is significantly more soluble in the organic phase. Multiple extractions ensure maximum recovery from the aqueous layer.

    • Combine the organic layers in a separate flask.

  • Aqueous Washes:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous NaHCO₃ solution (optional, but recommended if the quench was slightly too acidic or if acidic byproducts are possible). This ensures any residual acidity is neutralized.

      • Brine. This wash helps to remove the bulk of the dissolved water from the organic layer, breaking up any minor emulsions and facilitating the subsequent drying step.

    • Self-Validation: During the washes, check the pH of the aqueous layer after separation to ensure it is near neutral (pH 7-8).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and wash it with a small amount of fresh solvent to recover any adsorbed product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. The bath temperature should be kept low (typically < 40 °C) to avoid thermal degradation.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.

    • Guidance: A common eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the specific ketone synthesized. Monitor the separation by Thin Layer Chromatography (TLC).

Protocol 2: Deliberate Deprotection Workflows

In subsequent synthetic steps, it may be necessary to remove the protecting groups. The workup for these reactions is fundamentally different.

A. Boc Group Deprotection

Objective: To selectively remove the Boc group while leaving the oxazolidine intact (if desired and possible) to yield the amine salt.

Methodology:

  • Dissolve the Boc-protected substrate in Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) or a saturated solution of HCl in dioxane or ethyl acetate at 0 °C.[10][11]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Add diethyl ether to the residue. The desired amine salt will typically precipitate as a solid.

    • Isolate the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.

    • To obtain the free amine, the salt can be dissolved in an appropriate solvent and neutralized with a mild base (like NaHCO₃ or triethylamine) followed by extraction.[11]

B. Oxazolidine Ring Hydrolysis

Objective: To cleave the oxazolidine and Boc group to reveal the free amino alcohol, often as a salt.

Methodology:

  • Dissolve the substrate in a mixture of an organic solvent (like methanol or THF) and aqueous acid (e.g., 1-3 M HCl).

  • Stir at room temperature or with gentle heating until the reaction is complete by TLC or LC-MS analysis.

  • Workup:

    • If the product is water-soluble, concentrate the mixture in vacuo to obtain the crude hydrochloride salt.

    • If the product is organic-soluble, carefully neutralize the mixture with a base (e.g., solid NaHCO₃ or aqueous NaOH) to pH > 8.

    • Extract the product with an organic solvent (e.g., EtOAc), dry the organic layer, and concentrate to yield the free amino alcohol.

Troubleshooting and Data Presentation

Effective workups require anticipating and addressing potential issues.

Observed ProblemPotential Cause(s)Suggested Solution(s)
Low yield of desired ketone 1. Incomplete reaction. 2. Overly harsh quench leading to product degradation. 3. Product loss during extraction (e.g., due to high water solubility).1. Monitor reaction by TLC/LC-MS before quenching. 2. Ensure quench is performed at low temperature with pre-chilled NH₄Cl. 3. Perform additional extractions (4-5 times) or use a different, more polar extraction solvent like DCM.
Presence of Boc-deprotected byproduct The pH during the quench or workup dropped too low, cleaving the acid-labile Boc group.Use only saturated NH₄Cl for the quench. If necessary, perform a NaHCO₃ wash immediately after the initial extraction to ensure the organic layer remains neutral or slightly basic.
Presence of oxazolidine-opened byproduct Similar to Boc deprotection, the workup conditions were too acidic.Follow the same corrective actions as for Boc deprotection. Maintain strict pH control and low temperatures.
Persistent emulsion during extraction Formation of salts or polar byproducts that act as surfactants.Add more brine to the separatory funnel to increase the ionic strength of the aqueous phase. Allow the funnel to stand for an extended period. If necessary, filter the entire mixture through a pad of Celite.

Physicochemical Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
Starting Material C₁₃H₂₄N₂O₄288.34Weinreb amide, Boc and oxazolidine protected.
Example Product (Phenyl Ketone) C₁₈H₂₅NO₄335.40Ketone functionality. Still contains Boc and oxazolidine groups. More non-polar than starting material.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. Retrieved from [Link]

  • Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Retrieved from [Link]

  • ResearchGate. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (2018). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Reactions of 3-(2-Chloromethyl-carbonylamino)tetrachloroquinazolin-2,4-dione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • PubChem. (n.d.). 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)-. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%). Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

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Application Notes and Protocols: Stoichiometric Control in Ketone Synthesis Using a Garner Aldehyde-Derived Weinreb Amide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine in Chiral Synthesis

In the landscape of modern synthetic chemistry, the precise construction of chiral molecules is paramount for the development of effective pharmaceuticals and complex natural products. Chiral building blocks derived from amino acids are invaluable starting materials, and among them, (R)-Garner's aldehyde, or (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, serves as a versatile precursor for a variety of stereochemically defined structures.

This application note focuses on a key derivative of Garner's aldehyde: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine . This N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a powerful intermediate for the synthesis of chiral ketones. The Weinreb amide functional group is renowned for its ability to react cleanly with highly nucleophilic organometallic reagents, such as Grignard and organolithium reagents, to afford ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[3]

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the critical stoichiometric considerations for reactions involving this valuable chiral building block. We will detail the synthetic sequence starting from the commercially available Garner's aldehyde, including its oxidation and subsequent conversion to the Weinreb amide, followed by robust protocols for its reaction with organometallic reagents. The causality behind each experimental choice is explained to ensure both scientific integrity and successful experimental outcomes.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step preparation of the target Weinreb amide from (R)-Garner's aldehyde, followed by its use in a carbon-carbon bond-forming reaction to yield a chiral ketone.

G cluster_prep Preparation of Weinreb Amide cluster_reaction Ketone Synthesis A (R)-Garner's Aldehyde B (R)-3-Boc-2,2-dimethyloxazolidine- 4-carboxylic Acid A->B Pinnick Oxidation C (R)-3-Boc-4-(Methoxymethylcarbamoyl)- 2,2-dimethyloxazolidine (Weinreb Amide) B->C Amide Coupling (HBTU) E Chelated Tetrahedral Intermediate C->E D Organometallic Reagent (R'-MgX or R'-Li) D->E Nucleophilic Addition F Chiral Ketone E->F Acidic Workup

Figure 1: Overall workflow from (R)-Garner's aldehyde to a chiral ketone.

Part 1: Preparation of the Weinreb Amide Intermediate

Step 1.1: Oxidation of (R)-Garner's Aldehyde via Pinnick Oxidation

The first step is the chemoselective oxidation of the aldehyde to the corresponding carboxylic acid. The Pinnick oxidation is the method of choice due to its mild conditions and high tolerance for various functional groups, including the acid-sensitive Boc protecting group and the oxazolidine ring.[4] The reaction utilizes sodium chlorite (NaClO₂) as the oxidant, buffered to a mildly acidic pH to generate the active oxidant, chlorous acid (HClO₂).[5]

Causality of Reagent Choice and Stoichiometry:

  • Sodium Chlorite (NaClO₂): This is the primary oxidant. A modest excess (typically 1.5 equivalents) is used to ensure complete conversion of the aldehyde.

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): This acts as a buffer to maintain a pH of around 4-5. This is crucial because chlorous acid is most effective in this pH range, and it prevents the formation of highly reactive and less selective chlorine dioxide at lower pH.

  • 2-Methyl-2-butene: This is a critical scavenger. A side product of the oxidation is hypochlorous acid (HOCl), which can lead to unwanted side reactions like chlorination. 2-Methyl-2-butene is a sacrificial alkene that rapidly quenches HOCl.[6] A significant excess (e.g., 4-5 equivalents) is used to ensure efficient trapping.

  • Solvent System: A mixture of a water-miscible organic solvent like tert-butanol and water is typically used to dissolve both the organic substrate and the inorganic salts.

ReagentMolar EquivalentsPurpose
(R)-Garner's Aldehyde1.0Starting Material
Sodium Chlorite (NaClO₂)1.5Oxidant
NaH₂PO₄·H₂O1.5Buffer
2-Methyl-2-butene4.0 - 5.0HOCl Scavenger
t-BuOH / H₂O-Solvent

Protocol 1: Pinnick Oxidation of (R)-Garner's Aldehyde

  • To a round-bottom flask, add (R)-Garner's aldehyde (1.0 eq.).

  • Add tert-butanol and water (typically in a 2:1 to 4:1 ratio by volume).

  • Add 2-methyl-2-butene (4.0-5.0 eq.) to the solution and stir.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq., ~80% technical grade) and sodium dihydrogen phosphate monohydrate (1.5 eq.) in water.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the stirred aldehyde solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction with water and adjust the pH to ~8-9 with 2 M NaOH. Extract with diethyl ether or ethyl acetate to remove neutral impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product, (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid, with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often a white solid and can be used in the next step without further purification.

Step 1.2: Weinreb Amide Formation via HBTU Coupling

The conversion of the carboxylic acid to the Weinreb amide is an amide bond formation. Peptide coupling reagents are highly effective for this transformation. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is an excellent choice as it is efficient and minimizes racemization of the chiral center.[7]

Causality of Reagent Choice and Stoichiometry:

  • Carboxylic Acid: The substrate for the reaction (1.0 eq.).

  • N,O-Dimethylhydroxylamine hydrochloride: The amine source for the Weinreb amide. It is used as the hydrochloride salt for stability and ease of handling. A slight excess (1.1-1.2 eq.) is common.

  • HBTU: The coupling reagent that activates the carboxylic acid. A stoichiometric amount (1.0-1.1 eq.) is crucial. Using a large excess of HBTU can lead to guanidinylation of the amine, a terminating side reaction.[7]

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required. Typically, 2.5-3.0 equivalents are used: one equivalent to neutralize the hydrochloride salt of the amine and another 1.5-2.0 equivalents to facilitate the coupling reaction.

ReagentMolar EquivalentsPurpose
Carboxylic Acid1.0Substrate
N,O-Dimethylhydroxylamine·HCl1.1 - 1.2Amine Source
HBTU1.0 - 1.1Coupling Reagent
DIPEA2.5 - 3.0Base
Anhydrous DCM or DMF-Solvent

Protocol 2: HBTU-Mediated Synthesis of the Weinreb Amide

  • To a flame-dried, inert gas-purged round-bottom flask, add the (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) and HBTU (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise to the stirred suspension.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine.

Part 2: Stoichiometric Considerations for Ketone Synthesis

The reaction of the Weinreb amide with organometallic reagents is the cornerstone of this methodology. The stability of the chelated tetrahedral intermediate is key to preventing the second addition of the nucleophile.

Figure 2: Chelation-stabilized intermediate prevents over-addition.

Stoichiometry with Grignard Reagents (R'-MgX)

Grignard reagents are excellent nucleophiles for this transformation. The stoichiometry is critical for a clean reaction.

  • Ideal Stoichiometry: In theory, one equivalent of the Grignard reagent is needed. In practice, using a slight excess of 1.1 to 1.3 equivalents is recommended to account for any quenching by trace moisture and to drive the reaction to completion.

  • Excess Reagent: A large excess of the Grignard reagent should be avoided. While the chelated intermediate is stable, a high concentration of the highly reactive Grignard reagent, especially at elevated temperatures, can potentially lead to decomposition or side reactions.

  • Temperature Control: The reaction should be initiated at a low temperature (0 °C to -78 °C) to favor the formation and stability of the tetrahedral intermediate.[8] Allowing the reaction to warm prematurely before quenching can lead to the collapse of the intermediate and subsequent over-addition.

ReagentMolar EquivalentsPurpose
Weinreb Amide1.0Substrate
Grignard Reagent (R'-MgX)1.1 - 1.3Nucleophile
Anhydrous THF or Et₂O-Solvent

Protocol 3: Reaction with a Grignard Reagent

  • Dissolve the Weinreb amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, inert gas-purged flask.

  • Cool the solution to 0 °C (or -78 °C for highly reactive Grignard reagents).

  • Add the Grignard reagent (1.2 eq., solution in THF or Et₂O) dropwise via syringe over 20-30 minutes, maintaining the low temperature.

  • Stir the reaction at this temperature for 1-3 hours. The reaction progress can be monitored by quenching a small aliquot in saturated NH₄Cl and analyzing by TLC.

  • Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at the low temperature.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ketone by flash column chromatography.

Stoichiometry with Organolithium Reagents (R'-Li)

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This necessitates stricter control over stoichiometry and temperature.

  • Ideal Stoichiometry: A stoichiometric amount of 1.0 to 1.1 equivalents is often sufficient. The higher reactivity of organolithium reagents means a smaller excess is needed.

  • Temperature Control: It is highly recommended to perform the addition at -78 °C (dry ice/acetone bath). This is critical to prevent side reactions, such as deprotonation of any potentially acidic protons alpha to the carbonyl group or decomposition of the intermediate.[3]

  • Slow Addition: The organolithium reagent must be added very slowly to the solution of the Weinreb amide to maintain the low temperature and avoid localized high concentrations of the nucleophile.

ReagentMolar EquivalentsPurpose
Weinreb Amide1.0Substrate
Organolithium Reagent (R'-Li)1.0 - 1.1Nucleophile
Anhydrous THF or Et₂O-Solvent

Protocol 4: Reaction with an Organolithium Reagent

  • Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF in a flame-dried, inert gas-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the organolithium reagent (1.05 eq., solution in hexanes, pentane, or ether) dropwise via syringe over 30-45 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor by quenching an aliquot as described in Protocol 3.

  • Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and perform an aqueous workup and extraction as detailed in Protocol 3.

  • Purify the ketone product by flash column chromatography.

Conclusion

The (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a superior chiral intermediate for the synthesis of ketones. Its utility is maximized through the careful control of stoichiometry and reaction conditions. The Pinnick oxidation provides a mild and efficient route to the necessary carboxylic acid precursor from Garner's aldehyde. Subsequent HBTU-mediated coupling yields the Weinreb amide with minimal risk of racemization.

The key to successful ketone synthesis lies in the reaction with organometallic reagents. A slight excess (1.1-1.3 eq. for Grignards, 1.0-1.1 eq. for organolithiums) and rigorous temperature control (0 °C to -78 °C) are essential to leverage the stability of the chelated tetrahedral intermediate, which is the mechanistic foundation for preventing over-addition. By following these validated protocols and understanding the chemical principles behind them, researchers can confidently and reliably synthesize a diverse range of valuable chiral ketones for applications in drug discovery and complex molecule synthesis.

References

  • Pinnick, H. W.; et al. (1981). "The Pinnick oxidation of α,β-unsaturated aldehydes". Tetrahedron, 37(11), 2091-2096. [Link]

  • Psiberg. (2023). "Pinnick Oxidation: Mechanism, Applications, Scope & Limitations". [Link]

  • This cit
  • NROChemistry. "Pinnick Oxidation: Mechanism & Examples". [Link]

  • This cit
  • This cit
  • Weinreb, S. M., & Nahm, S. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Iida, A., et al. (2022). "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents". ACS Omega, 7(50), 47085–47093. [Link]

  • Biswas, T. (2022). "Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent." YouTube. [Link]

  • Khalid, M., et al. (2019). "Recent Developments in Weinreb Synthesis and Their Applications". Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • This cit
  • Aapptec. "Coupling Reagents". Aapptec Peptides. [Link]

  • Blog | Wenxuecity. (2023). "Weinreb ketone synthesis". [Link]

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis". [Link]

  • This cit
  • Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling". [Link]

  • This cit
  • This cit
  • Reddit. (2025). "Overaddition of grignard to weinreb amide". r/Chempros. [Link]

Sources

Solvent effects on the reactivity of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reactivity profile of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (referred to herein as Scaffold 1 ), a critical chiral building block derived from L-serine (via Garner's Acid). While Weinreb amides are renowned for preventing over-addition of organometallics, the specific steric and electronic environment of the 2,2-dimethyloxazolidine ring introduces unique solvent dependencies. This note provides a mechanistic rationale for solvent selection (THF vs. Et₂O vs. CH₂Cl₂), a validated protocol for Grignard additions, and troubleshooting strategies to maximize yield while preserving the C4 stereocenter.

Mechanistic Insight: The Chelation "Tug-of-War"

The success of the Weinreb ketone synthesis relies entirely on the formation and stability of a five-membered chelate intermediate. For Scaffold 1 , this stability is threatened by the Lewis basicity of the solvent.

The Chelation Model

Upon addition of the organometallic reagent (R-M), the metal (Mg or Li) coordinates between the carbonyl oxygen and the methoxy oxygen of the amide. This "locked" tetrahedral intermediate prevents the collapse of the carbonyl, thereby stopping the reaction from proceeding to the tertiary alcohol.

However, solvent molecules compete for coordination sites on the metal.

  • Strongly Coordinating Solvents (e.g., THF): Can solvate the metal cation so effectively that they disrupt the formation of the Weinreb chelate, slowing the reaction or leading to incomplete conversion.

  • Weakly Coordinating Solvents (e.g., Et₂O, Toluene): Encourage tight ion-pairing and robust intramolecular chelation, often increasing reaction rates for sterically hindered substrates like Scaffold 1 .

Visualization: Pathway & Solvent Interference

WeinrebMechanism Substrate (R)-Weinreb Amide (Scaffold 1) TS Tetrahedral Intermediate (Stable Chelate) Substrate->TS + R-M RM Nucleophile (R-MgBr / R-Li) RM->TS Ketone Chiral Ketone (Product) TS->Ketone Acid Hydrolysis (Workup) OverAdd Tertiary Alcohol (Side Product) TS->OverAdd Chelate Collapse (Rare) Solvent Solvent Interference (THF > Et2O) Solvent->TS Destabilizes Chelate

Figure 1: The mechanistic pathway highlighting the critical stability of the tetrahedral intermediate. Solvent coordination competes with the intramolecular chelation required to prevent over-addition.

Solvent Selection Guide

The choice of solvent dictates the "effective molarity" of the nucleophile and the stability of the intermediate.

SolventDielectric Constant (ε)Donor Number (DN)RecommendationMechanistic Impact
Diethyl Ether (Et₂O) 4.319.2Primary Choice Weak coordination promotes tight chelation. Ideal for bulky nucleophiles or when maximum reactivity is required.
Tetrahydrofuran (THF) 7.520.0Standard Good solubility for Grignard reagents. However, high Lewis basicity can retard reaction with hindered amides like Scaffold 1 .
Dichloromethane (DCM) 8.9~0Specialized Non-coordinating. Requires low temperature (-78°C) and often mixing with Et₂O/THF. Used for organolithiums to prevent ether cleavage.
Toluene 2.4~0Alternative Non-polar. often requires higher temperatures or additives (TMEDA) to break organolithium aggregates.
Critical Analysis: THF vs. Ether

For Scaffold 1 , the Boc-protected oxazolidine ring creates significant steric bulk around the reaction center.

  • In THF: The solvent shell around the Grignard reagent adds to the steric bulk, potentially reducing yield with hindered nucleophiles (e.g., tert-butyl or ortho-substituted aryl Grignards).

  • In Et₂O: The smaller solvent shell and weaker binding allow the Grignard to approach the hindered carbonyl more effectively.

Experimental Protocol: Synthesis of Chiral Ketones

Objective: Selective mono-addition of Phenylmagnesium Bromide to Scaffold 1 to yield the corresponding phenyl ketone.

Reagents
  • Substrate: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (1.0 equiv).

  • Nucleophile: PhMgBr (3.0 M in Et₂O) (2.5 equiv).

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF (See optimization below).

  • Quench: 1M HCl or Sat. NH₄Cl.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve Scaffold 1 (1.0 g, ~3.5 mmol) in anhydrous Et₂O (17.5 mL, 0.2 M).

    • Note: If using THF, ensure it is freshly distilled/inhibitor-free.

  • Cooling: Cool the solution to 0°C (ice bath).

    • Expert Tip: While -78°C is standard for Organolithiums, Grignard additions to Weinreb amides are often too slow at cryogenic temperatures. 0°C is the optimal balance for Scaffold 1 .

  • Addition: Add PhMgBr (2.9 mL, 8.75 mmol, 2.5 equiv) dropwise via syringe over 15 minutes.

    • Observation: A white precipitate (magnesium salts) may form, indicating chelate formation.

  • Reaction Monitor: Stir at 0°C for 1 hour. Monitor by TLC (30% EtOAc/Hexanes).

    • Stain: Use Ninhydrin or PMA (The amide is UV active, but the ketone product is more distinct).

  • The "Cold Quench" (Crucial):

    • Pour the reaction mixture into a vigorously stirring biphasic mixture of Et₂O and 1M HCl at 0°C.

    • Why: Acidic hydrolysis is required to break the stable N-O-Metal chelate. Doing this cold prevents racemization at the alpha-carbon (C4), which is prone to enolization once the ketone is formed.

  • Workup: Separate phases. Extract aqueous layer with Et₂O (3x). Wash combined organics with Sat. NaHCO₃ (to remove excess acid) and Brine. Dry over MgSO₄.

  • Purification: Flash chromatography on silica gel.

Workflow Visualization

ProtocolWorkflow Start Dissolve Scaffold 1 (0.2M in Et2O) Cool Cool to 0°C Start->Cool Add Add R-MgBr (2.5 eq) Dropwise Cool->Add Monitor Stir 1h @ 0°C (Check TLC) Add->Monitor Decision Conversion >95%? Monitor->Decision Quench Pour into Cold 1M HCl (Break Chelate) Decision->Quench Yes Warm Warm to RT (Only if slow) Decision->Warm No Workup Extract & Purify Quench->Workup Warm->Monitor

Figure 2: Decision tree for the addition protocol. Note the temperature control loop.

Troubleshooting & Critical Parameters

Issue: Low Conversion
  • Cause: Strong solvation of the Grignard reagent by THF or old reagents.

  • Solution: Switch solvent to Et₂O or Toluene/Et₂O (1:1) . The reduced Lewis basicity increases the effective nucleophilicity of the organometallic species.

Issue: Racemization (Loss of Optical Purity)
  • Cause: The alpha-proton at C4 (between the Boc-N and the Carbonyl) is susceptible to abstraction, especially after the ketone is formed during workup.

  • Solution:

    • Never quench with strong base.

    • Keep the hydrolysis step (HCl addition) cold (0°C).

    • Avoid prolonged exposure to the reaction medium after consumption of starting material.

Issue: Boc-Deprotection
  • Cause: Unlikely under basic Grignard conditions, but possible if the quench is too acidic or prolonged.

  • Solution: Use Sat. NH₄Cl instead of HCl if the product is acid-sensitive, though this may require longer stirring to break the chelate.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Garner, P.; Park, J. M. "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate." Journal of Organic Chemistry, 1987 , 52(12), 2361–2364.

  • Fehrentz, J. A.; Castro, B. "An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids." Synthesis, 1983 , 1983(8), 676–678.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524.

Application Notes and Protocols: Mastering Temperature Control in Reactions with (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of Temperature in Asymmetric Synthesis

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a sophisticated chiral auxiliary, invaluable in modern organic synthesis for establishing stereocenters with high fidelity.[1][2] Its rigid cyclic structure and the directing influence of the Boc- and methoxymethylcarbamoyl groups allow for predictable facial selectivity in a variety of carbon-carbon bond-forming reactions. However, the successful application of this and other chiral auxiliaries is profoundly dependent on precise temperature control.[3] This document provides a detailed guide to understanding and implementing optimal thermal conditions in reactions involving this key reagent, thereby ensuring reproducibility, maximizing yields, and achieving the desired stereochemical outcomes.

The principles discussed herein are grounded in the fundamental relationship between temperature and reaction kinetics, thermodynamics, and stereoselectivity. Deviations from optimized temperature profiles can lead to a cascade of undesirable outcomes, including reduced reaction rates, the formation of side products, diminished diastereoselectivity, and even racemization or degradation of the chiral auxiliary itself.

The "Why": Causality Behind Stringent Temperature Control

The necessity for rigorous temperature management stems from several key principles of physical organic chemistry that directly impact the performance of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine in asymmetric transformations.

Kinetic vs. Thermodynamic Control: A Balancing Act

Many reactions employing chiral auxiliaries, particularly enolate alkylations, operate under kinetic control to achieve high diastereoselectivity.[4]

  • Kinetic Control (-78 °C): At very low temperatures, reactions are essentially irreversible. The product distribution is determined by the relative rates of competing reaction pathways. The transition state with the lower activation energy will be favored, leading to the "kinetic product." For many reactions with this chiral auxiliary, the desired diastereomer is the kinetic product, formed via a sterically less hindered transition state. Low temperatures are crucial to "freeze out" the equilibrium that would otherwise lead to the more stable thermodynamic product.[4][5]

  • Thermodynamic Control (Higher Temperatures): As the temperature increases, the system gains sufficient energy to overcome the activation barriers of both forward and reverse reactions. An equilibrium is established, and the product ratio reflects the relative thermodynamic stabilities of the products.[4] This often results in a loss of stereoselectivity as the initially formed kinetic product can revert to the starting materials or isomerize to the more stable, but undesired, diastereomer.

G cluster_0 Reaction Coordinate Diagram Starting_Materials Starting Materials TS_Kinetic Transition State (Kinetic) TS_Thermo Transition State (Thermodynamic) Kinetic_Product Kinetic Product (Desired Diastereomer) Thermo_Product Thermodynamic Product (Undesired Diastereomer)

Chelation Control and Conformational Rigidity

The methoxymethylcarbamoyl group in the title compound is analogous to a Weinreb amide, which is known to form stable chelated intermediates with metal ions (e.g., Li⁺, Mg²⁺) from organometallic reagents.[6][7] This chelation is critical for locking the conformation of the molecule and presenting a single, sterically hindered face to the incoming electrophile.

  • Low Temperatures (-78 °C to -40 °C): At these temperatures, the chelated intermediate is stable and conformationally rigid.[3] This rigidity is paramount for high diastereoselectivity, as it ensures that the electrophile approaches from the least hindered face, dictated by the chiral auxiliary.

  • Elevated Temperatures (>-20 °C): At higher temperatures, the increased thermal energy can disrupt this crucial chelation. The molecule becomes more conformationally flexible, leading to a loss of facial selectivity and a corresponding decrease in the diastereomeric excess (d.e.) of the product.[3]

G

Stability of Reagents and Intermediates

Many organometallic reagents (e.g., n-BuLi, LDA) and the enolates formed are thermally unstable.

  • Organolithium Reagents and LDA: These strong bases are typically handled at low temperatures to prevent decomposition. For instance, LDA can undergo self-condensation at temperatures above 0 °C.

  • Enolate Stability: The enolate derived from the acylated (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is often generated at -78 °C. Allowing the enolate solution to warm significantly before the addition of the electrophile can lead to decomposition or side reactions, such as aldol condensation if any starting material remains.

Thermal Stability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is generally stable under basic and nucleophilic conditions.[8] However, it is sensitive to acid and can also be removed under thermal conditions, typically at elevated temperatures. While standard reaction conditions for alkylation (-78 °C to room temperature) are well below the threshold for thermal Boc deprotection, prolonged heating or reactions at higher temperatures (e.g., >80-100 °C) could potentially lead to cleavage of the Boc group, especially in the presence of protic species.[9][10]

Protocols and Methodologies

The following protocols are representative examples and should be adapted based on the specific substrates and reagents used. The overarching principle is the strict maintenance of the specified temperatures.

General Asymmetric Alkylation Protocol

This protocol outlines a typical stereoselective alkylation of an N-acyl derivative of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine.

Materials:

  • N-Acyl-(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (freshly prepared or titrated)

  • Alkyl Halide (e.g., Benzyl Bromide, Iodomethane)

  • Saturated aqueous NH₄Cl solution

Equipment:

  • Round-bottom flask, oven-dried and cooled under an inert atmosphere (N₂ or Ar)

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature thermometer

  • Cooling bath (Dry ice/acetone for -78 °C)

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of inert gas.

  • Initial Cooling: In the reaction flask, dissolve the N-acyl derivative (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Ensures the substrate is at the target temperature before the addition of the strong base, preventing premature side reactions.

  • Enolate Formation: Slowly add a solution of LDA (1.1 equiv.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -75 °C . Stir the resulting solution at -78 °C for 30-60 minutes. Rationale: Slow addition of the base maintains the low temperature and allows for complete and regioselective deprotonation to form the kinetic enolate.[4][5]

  • Alkylation: Add the alkyl halide (1.2 equiv.) dropwise to the enolate solution, again maintaining the temperature at or below -75 °C . Stir the reaction mixture at -78 °C for 2-4 hours. Rationale: Keeping the temperature low during the addition of the electrophile is critical to ensure the alkylation occurs on the kinetically formed enolate before any potential equilibration.

  • Warming (Optional but Common): After the initial reaction period at -78 °C, the reaction may be allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) over several hours, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the reaction is still cold (e.g., at -78 °C or -20 °C). Rationale: A cold quench deactivates any remaining reactive species without causing a significant exotherm that could degrade the product or induce side reactions.

  • Workup: Allow the mixture to warm to room temperature. Proceed with a standard aqueous workup and extraction.

G Start Start Dissolve Dissolve Substrate in THF Start->Dissolve Cool_m78 Cool to -78 °C Dissolve->Cool_m78 Add_LDA Add LDA dropwise (Maintain T < -75 °C) Cool_m78->Add_LDA Stir_Enolate Stir at -78 °C (30-60 min) Add_LDA->Stir_Enolate Add_RX Add Alkyl Halide (Maintain T < -75 °C) Stir_Enolate->Add_RX React_m78 React at -78 °C (2-4 h) Add_RX->React_m78 Warm Optional: Slow Warming React_m78->Warm Quench Quench with aq. NH4Cl (at low temp) Warm->Quench Workup Aqueous Workup Quench->Workup End End Workup->End

Temperature's Influence on Diastereoselectivity: A Data Perspective

The following table illustrates the typical effect of temperature on the diastereomeric excess (d.e.) for a representative alkylation reaction. The values are illustrative and will vary with the specific substrates.

Reaction Temperature (°C)Diastereomeric Excess (d.e.) (%)Predominant ControlRationale
-78>95KineticReaction is irreversible; product forms through the lowest energy transition state.
-4085-95MixedIncreased thermal energy allows for some equilibration, favoring the thermodynamic product.
050-70ThermodynamicEquilibrium is more readily established, leading to a product mixture closer to the thermodynamic ratio.
25 (Room Temp)<50ThermodynamicReaction is under full thermodynamic control; significant loss of stereoselectivity.

Troubleshooting Common Temperature-Related Issues

  • Low Diastereoselectivity:

    • Cause: The reaction temperature was too high, or the mixture was allowed to warm up prematurely.

    • Solution: Ensure the cooling bath is maintained at the target temperature. Use a calibrated low-temperature thermometer to monitor the internal reaction temperature. Add reagents slowly to control any exotherms.

  • Low Yield / Complex Mixture:

    • Cause: Decomposition of the enolate or base due to warming.

    • Solution: Prepare LDA fresh or titrate it before use. Ensure all reagents are added at the specified low temperature. Quench the reaction while it is still cold.

  • Incomplete Reaction:

    • Cause: The reaction temperature was too low for a less reactive electrophile.

    • Solution: After the initial addition at -78 °C, allow the reaction to warm slowly to a slightly higher, but still controlled, temperature (e.g., -40 °C or -20 °C) and hold for an extended period.

Conclusion

For reactions involving (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, temperature is not merely a reaction parameter but the primary tool for controlling stereochemical outcomes. The protocols and principles outlined in this guide emphasize that low-temperature conditions are fundamental to leveraging the chiral auxiliary's directing capabilities by favoring kinetic control, maintaining conformational rigidity through chelation, and ensuring the stability of reactive intermediates. Adherence to these thermal protocols is essential for achieving high yields and excellent diastereoselectivity, which are critical for the successful application of this reagent in academic research and pharmaceutical development.

References

  • Wikipedia. Chiral auxiliary. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Thermal Methods for Boc Deprotection. Available from: [Link]

  • Baran, P. S. et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • Chemistry LibreTexts. Alkylation of Enolate Ions. Available from: [Link]

  • Michigan State University Department of Chemistry. Asymmetric Induction. Available from: [Link]

  • Chemistry Stack Exchange. Why should alkylation of enols/carbonyl compounds be done at low temperature with a strong base? Available from: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available from: [Link]

  • Sibi, M. P. et al. (2007). Principles of Asymmetric Synthesis. In Survival Guide to Organic Chemistry. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering yield-related challenges in this critical synthetic step. As a key building block in medicinal chemistry, achieving a high yield of this Weinreb amide is often crucial for the overall success of a synthetic campaign.

This document moves beyond a simple recitation of steps to provide in-depth, field-proven insights into the causality behind common experimental failures. We will explore the critical parameters, from starting material integrity to the nuances of coupling chemistry and product purification, to help you diagnose and resolve issues leading to low yields.

Frequently Asked Questions & Troubleshooting
Q1: My overall yield for the Weinreb amide formation is consistently low (<60%). What are the primary areas I should investigate first?

Low yield in this synthesis is a common but solvable problem. It typically stems from one of three areas: the quality of the starting carboxylic acid, suboptimal conditions during the amide coupling reaction, or product loss during workup and purification.

A systematic approach is essential. Before altering the coupling conditions, rigorously verify the purity of your starting material, (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid. Subsequently, focus on the critical parameters of the coupling reaction itself: the choice of coupling agent, solvent purity, stoichiometry, and temperature control.

Q2: How can I assess the quality of my starting material, (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid, and why is it so critical?

The purity of your starting carboxylic acid is paramount. Impurities from its synthesis, such as residual solvents or unreacted reagents, can interfere with the highly sensitive coupling reaction.

Recommended Validation Steps:

  • Proton NMR (¹H NMR): Confirm the structural integrity and look for any unexpected signals that might indicate impurities.

  • Moisture Analysis (Karl Fischer Titration): The presence of water is highly detrimental. Water competes with the N,O-dimethylhydroxylamine as a nucleophile, reacting with the activated carboxylic acid to regenerate the starting material and consume your expensive coupling reagents. The starting acid should be rigorously dried under high vacuum before use.

  • Thin-Layer Chromatography (TLC): Use a reliable solvent system (e.g., 10% Methanol in Dichloromethane with 1% acetic acid) to ensure there is only a single spot.

The synthesis of the starting material itself can be a source of issues. For instance, if prepared from L-serine, incomplete protection or side reactions could introduce impurities that are difficult to remove.[1]

Q3: I'm using a standard DCC/HOBt coupling protocol. What are the most common pitfalls and how can I avoid them?

Dicyclohexylcarbodiimide (DCC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective choice for amide bond formation.[2][3] However, this method is prone to specific side reactions that can drastically lower your yield.

Key Issues & Solutions:

  • Formation of N-acylurea: The primary culprit for low yield in DCC couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea byproduct.[4]

    • Causality: This side reaction is temperature-dependent.

    • Solution: Maintain a low reaction temperature. Initiate the reaction at 0 °C and allow it to warm slowly to room temperature. Adding HOBt helps to trap the activated acid as an HOBt-ester, which is less prone to this rearrangement and more reactive towards the desired amine.[2][4]

  • Insoluble Dicyclohexylurea (DCU) Byproduct: The DCU formed from DCC is notoriously insoluble in many common organic solvents like dichloromethane (DCM).[2][5]

    • Causality: The DCU precipitates as the reaction progresses, potentially trapping the product and making purification difficult.[2]

    • Solution: After the reaction is complete, filter the crude reaction mixture through a pad of Celite® to remove the bulk of the DCU precipitate. A post-workup "crash" by concentrating the crude product and triturating with a solvent in which DCU has very low solubility (like acetonitrile or diethyl ether) can help remove residual amounts before chromatography.[5]

Troubleshooting Workflow for DCC/HOBt Coupling

Caption: Troubleshooting Decision Tree for DCC/HOBt Coupling

Q4: Are there more modern or efficient coupling reagents that might provide a better yield for this Weinreb amide synthesis?

Absolutely. While DCC/HOBt is a workhorse, uronium/aminium-based coupling reagents are often more efficient, faster, and lead to cleaner reactions with fewer side products, albeit at a higher cost.[2]

For challenging couplings, consider these alternatives:

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHighly reactive, fast reaction times, low racemization.[2][6]Expensive. Can react with the N-terminus of unprotected peptides if used in excess.[2]
HBTU Uronium/AminiumVery efficient, good for standard couplings.[2]Less reactive than HATU.
COMU Uronium/AminiumHigh coupling efficiency comparable to HATU, non-explosive byproduct (Oxyma), improved solubility.[7]Solution stability can be poor; best for immediate use.
EDC CarbodiimideWater-soluble urea byproduct, simplifying workup via aqueous extraction.[3][8]Less reactive than DCC; often requires an additive like HOBt or OxymaPure.

Expert Recommendation: For this specific synthesis, COMU is an excellent choice. Its high reactivity is well-suited for forming the Weinreb amide, and the water-solubility of its byproducts significantly simplifies purification compared to DCC.[7]

Q5: My workup seems complicated, and I suspect product loss during purification. What is a robust protocol for isolating the final product?

(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine is a moderately polar compound and can be somewhat water-soluble, leading to losses during aqueous extractions. The key is a gentle workup and efficient chromatography.

Optimized Workup & Purification Protocol:

  • Quenching: After the reaction is deemed complete by TLC, cool the mixture to 0 °C and quench cautiously with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with a suitable organic solvent. Ethyl acetate or DCM are common choices. Perform at least three extractions to ensure complete recovery from the aqueous layer.

  • Washing: Combine the organic layers and wash sequentially with:

    • 5% aqueous HCl (to remove any unreacted base).

    • Saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt).

    • Brine (to break up any emulsions and begin drying).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo at a low temperature (<40 °C) to avoid any potential degradation.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A gradient elution system, such as 20% to 50% Ethyl Acetate in Hexanes, typically provides excellent separation.

Detailed Experimental Protocols
Protocol 1: Standard Synthesis using EDC/HOBt

This protocol utilizes the water-soluble carbodiimide EDC for a simplified workup.

Reaction Scheme:

Caption: General Reaction Workflow for Weinreb Amide Formation

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.), HOBt (1.2 eq.), and N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).

  • Cool the resulting slurry to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with the "Optimized Workup & Purification Protocol" described in Q5.

Protocol 2: High-Efficiency Synthesis using COMU

This protocol uses a modern, highly efficient coupling reagent for potentially higher yields and cleaner conversions.[7]

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (1.0 eq.) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq.).

  • Dissolve the solids in anhydrous Acetonitrile (MeCN) or DMF (approx. 0.1 M concentration).

  • Add DIPEA (3.0 eq.) and stir for 5 minutes.

  • Add COMU (1.3 eq.) in a single portion.

  • Stir the reaction at room temperature for 2-4 hours. The reaction is typically much faster than with carbodiimide methods.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate. The byproducts are water-soluble, simplifying the subsequent washes. Proceed with steps 3-5 of the "Optimized Workup & Purification Protocol".

References
  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents.
  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). Available at: [Link]

  • TutorChase. How do you prepare a Weinreb amide?. Available at: [Link]

  • CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents.
  • KR20050032135A - Novel process for the preparation of weinreb amide derivatives - Google Patents.
  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Kandepi, V. M., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine - Google Patents.
  • Reddit. (2022). amide coupling help : r/Chempros. Available at: [Link]

  • Merck Millipore. Novabiochem® Coupling reagents.
  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).

Sources

Technical Support Center: Purification of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

[1]

Introduction

You are likely working with (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine , a critical intermediate often referred to as the Weinreb amide derivative of Garner’s Acid . This compound is the gateway to synthesizing enantiopure aldehydes and ketones (such as Jaspine B intermediates) while maintaining chiral integrity at the serine center.

While the synthesis (typically via EDC/DCC coupling of Garner's acid) is robust, purification on silica gel presents two specific "silent killers": acid-catalyzed acetonide deprotection and NMR rotamers that mimic impurities.

This guide replaces generic advice with specific, causality-based troubleshooting for this exact molecule.

Module 1: Diagnostic Triage (Pre-Column)

Q: I spot my crude reaction on TLC, but I see nothing under UV light. Is my reaction dead?

A: Not necessarily. Your compound lacks a strong chromophore.

  • The Science: The structure consists of aliphatic chains, a Boc group, and an oxazolidine ring. None of these absorb significantly at 254 nm. If you see strong UV spots, they are likely aromatic impurities (e.g., HOBt, unreacted benzyl-protected precursors, or urea byproducts).

  • The Fix: You must use a chemical stain.

    • Permanganate (KMnO₄): Excellent. The amide and Boc groups will stain yellow/brown on a purple background.

    • PMA (Phosphomolybdic Acid): Highly sensitive for this class of lipids/carbamates. Heat until dark blue/green spots appear.

    • Ninhydrin: Will not work unless the Boc group falls off (which requires high heat and acid on the plate).

Q: My TLC shows a "streak" or two very close spots that merge. Is this decomposition?

A: It is likely rotamers , not decomposition, but you must verify this before running the column.

  • The Science: The tert-butyl carbamate (Boc) group creates restricted rotation around the N-C bond. On silica, this often manifests as a "figure-8" spot or a streak. However, streaks can also indicate the acetonide ring opening due to silica acidity.

  • The Validation Test (2D-TLC):

    • Spot your sample at the corner of a square TLC plate.

    • Run the plate in 30% EtOAc/Hexane.

    • Dry the plate, rotate it 90°, and run it again in the same solvent.

    • Result: If the spots align on the diagonal, it is a stable compound (rotamers). If off-diagonal spots appear, your compound is decomposing on silica.[1]

Module 2: The Chromatography Protocol

Q: What is the standard solvent system for this purification?

A: A gradient of Hexanes and Ethyl Acetate (EtOAc) is standard.

  • Warning: Standard Silica Gel 60 is slightly acidic (pH ~6.5–7.0 in slurry, but surface acidity can be higher). This can cleave the acetonide (isopropylidene) protecting group, leading to the diol byproduct (polar streak).

  • The "Buffer" Rule: If your 2D-TLC showed decomposition, you must passivate the silica. Add 1% Triethylamine (TEA) to your solvent system during column packing and the run.

Q: Can you provide a step-by-step protocol?

A: Yes. Follow this "Self-Validating" workflow.

Experimental Protocol: Buffered Silica Purification
ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Standard flash grade.
Mobile Phase A Hexanes + 1% Et₃NTEA neutralizes surface silanols.
Mobile Phase B Ethyl Acetate + 1% Et₃N
Loading Method Wet load (DCM) or Dry load (Celite)Avoid dry loading on pure silica; use Celite to prevent on-column degradation.
Flow Rate 15–20 mL/min (for 40g column)Slower flow = better separation of rotamers (if necessary).

Step-by-Step:

  • Slurry Pack: Slurry the silica in 90:10 (Hex/EtOAc) containing 1% TEA. Let it sit for 10 mins to neutralize active sites.

  • Equilibration: Flush with 2 column volumes (CV) of starting solvent.

  • Gradient:

    • 0–5 mins: 10% EtOAc (Isocratic) – Elutes non-polar impurities.

    • 5–20 mins: 10% → 40% EtOAc (Linear Gradient) – Product typically elutes ~30-35% EtOAc.

    • 20–25 mins: 40% → 100% EtOAc – Flush polar byproducts (ureas/acids).

  • Fraction Collection: Collect small fractions. Do not rely on UV; spot every 3rd tube on a TLC plate and stain with KMnO₄.

Module 3: Troubleshooting (The "ER")

Q: I isolated the product, but the NMR is messy (doubled peaks). Did I fail?

A: Likely not. This is the Rotamer Trap .

  • Diagnosis: Look at the ratio. If the doubled peaks are in a roughly 2:1 or 3:1 ratio (e.g., two Boc singlets, two methoxy singlets) and the spectrum is otherwise clean, these are rotamers.

  • The Fix: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6 or Toluene-d8). The peaks should coalesce into single sharp signals as rotation becomes rapid on the NMR timescale.

Q: My product is co-eluting with a UV-active impurity.

A: This is often the coupling reagent byproduct (e.g., DCU from DCC or N-acyl urea).

  • Solution:

    • Pre-Column Wash: Dissolve crude in EtOAc and wash 3x with saturated NaHCO₃ (removes unreacted acid) and 3x with 1M HCl (removes unreacted amine/EDC). Note: Do not leave in HCl long; quick washes only.

    • Change Solvent Selectivity: If Hex/EtOAc fails, switch to Toluene/Acetone (10:1) . The pi-stacking of toluene with aromatic impurities often shifts their Rf relative to your aliphatic amide.

Visual Logic: Purification Decision Tree

The following diagram illustrates the decision-making process to ensure stability and purity.

PurificationLogicStartCrude Reaction MixtureTLC_CheckStep 1: TLC Analysis(Visualize with KMnO4/PMA)Start->TLC_CheckUV_OnlyOnly UV Visible?TLC_Check->UV_OnlyNo spotsStain_VisibleStain Visible?TLC_Check->Stain_VisibleSpots FoundUV_Only->TLC_CheckRetry with StainStreak_CheckStep 2: Shape AnalysisStreaking or Double Spots?Stain_Visible->Streak_CheckTwoD_TLCRun 2D-TLC TestStreak_Check->TwoD_TLCStreak/DoubleProtocol_StdProtocol A:Standard Flash(Hex/EtOAc)Streak_Check->Protocol_StdClean SpotDiagonalSpots on Diagonal(Rotamers)TwoD_TLC->DiagonalOffDiagonalOff-Diagonal Spots(Silica Degradation)TwoD_TLC->OffDiagonalDiagonal->Protocol_StdProtocol_BufProtocol B:Buffered Flash(Hex/EtOAc + 1% TEA)OffDiagonal->Protocol_BufNMR_CheckStep 3: NMR Validation(High Temp if needed)Protocol_Std->NMR_CheckProtocol_Buf->NMR_Check

Caption: Figure 1. Decision matrix for selecting the correct purification protocol based on TLC behavior and stability analysis.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I distill this compound instead of using a column? A: Generally, no . While simple Weinreb amides can sometimes be distilled, the Boc and Acetonide groups make this molecule thermally labile. High vacuum distillation often results in polymerization or loss of the Boc group. Stick to chromatography.

Q: How do I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). As an oil/amorphous solid, it is prone to hydrolysis if exposed to ambient moisture and acidity over time.

Q: I need to scale this up to 50g. Is column chromatography still viable? A: At 50g, a column becomes expensive and slow.

  • Alternative: Consider recrystallization if your impurity profile allows. While the product is often an oil, it can sometimes be crystallized from cold Hexane/Ether if high purity is achieved.

  • Filtration: If the main impurity is the urea byproduct (from DCC), simply triturating the crude mixture with cold ether often precipitates the urea, which can be filtered off before a short "plug" filtration of the product.

References

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Sigma-Aldrich. (n.d.). Product Specification: (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde derivatives.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Weinreb Amide stability).

Technical Support Center: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related issues encountered during the synthesis, handling, and application of this critical chiral building block. Our focus is on providing practical, in-depth solutions grounded in scientific principles to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, and where do they come from?

A1: Impurities can arise from various stages of the synthetic process, including starting materials, reagents, side reactions, and degradation. Understanding the typical synthetic route is key to anticipating these impurities. The synthesis generally proceeds from (R)-Boc-serine through the formation of the 2,2-dimethyloxazolidine ring followed by conversion of the carboxylic acid to a Weinreb amide.

Diagram: Synthetic Pathway and Origin of Impurities

cluster_impurities Potential Impurities Boc_D_Serine (R)-Boc-Serine Oxazolidine (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid Boc_D_Serine->Oxazolidine Acetone, Acid catalyst Enantiomer S-Enantiomer Boc_D_Serine->Enantiomer from (S)-Boc-Serine Unreacted_SM Unreacted Starting Materials Boc_D_Serine->Unreacted_SM Reagent_Imp Reagent-Related Impurities Boc_D_Serine->Reagent_Imp from Boc2O, Coupling agents, etc. Target (R)-3-Boc-4-(Methoxymethylcarbamoyl)- 2,2-dimethyloxazolidine Oxazolidine->Target N,O-dimethylhydroxylamine, Coupling agent Oxazolidine->Unreacted_SM Oxazolidine->Reagent_Imp from Boc2O, Coupling agents, etc. Side_Products Side-Reaction Products Oxazolidine->Side_Products e.g., incomplete cyclization Target->Reagent_Imp from Boc2O, Coupling agents, etc. Target->Side_Products e.g., over-acylation Degradation Degradation Products Target->Degradation Hydrolysis

Caption: Synthetic pathway and sources of common impurities.

Here is a breakdown of the most common impurities:

Impurity CategorySpecific ExamplesOrigin
Starting Material-Related (S)-Enantiomer of the target moleculeUnreacted (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acidEnantiomeric impurity in the starting (R)-Boc-serine.Incomplete conversion during the Weinreb amide formation step.[1]
Reagent-Related tert-ButanolDicyclohexylurea (DCU) or other urea byproductsResidual solvents (e.g., Dichloromethane, Ethyl Acetate)Decomposition of di-tert-butyl dicarbonate (Boc₂O).Use of coupling agents like dicyclohexylcarbodiimide (DCC). Remnants from reaction and purification steps.
Side-Reaction Products Di-Boc speciesO-acylated side productsRing-opened speciesOver-protection of the amine.Reaction at the hydroxyl group of serine if acetonide protection is incomplete.[2] Instability of the oxazolidine ring under certain conditions.
Degradation Products Deprotected amine (free amine)Hydrolyzed Weinreb amide (carboxylic acid)Exposure to acidic conditions leading to Boc group removal.[3][][5] Hydrolysis of the methoxymethylcarbamoyl group.
Q2: I suspect my sample has the wrong enantiomer ((S)-enantiomer). How can I confirm this and what are the implications?

A2: The presence of the (S)-enantiomer is a critical purity issue, especially in drug development where stereochemistry dictates biological activity.

Confirmation:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method for separating and quantifying enantiomers. A chiral stationary phase, such as one based on amylose or cellulose derivatives, is required.[6]

Experimental Protocol: Chiral HPLC Analysis

  • Column: Chiralpak AD-H or a similar amylose-based column.

  • Mobile Phase: A mixture of n-hexane, 2-propanol, and methanol is often effective. A small amount of an acid modifier like trifluoroacetic acid (TFA) can improve peak shape. A typical starting ratio is 80:10:10 (n-hexane:2-propanol:methanol) with 0.1% TFA.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase.

  • Analysis: Inject the sample and a certified reference standard of both the (R) and (S) enantiomers if available to identify the retention times of each.

Implications:

The presence of the undesired enantiomer can lead to:

  • Reduced efficacy of the final active pharmaceutical ingredient (API).

  • Potential for off-target effects or different pharmacological profiles.

  • Complications in meeting regulatory standards for stereoisomeric purity.

Q3: My NMR spectrum shows unexpected peaks. How can I identify if they correspond to common impurities?

A3: ¹H NMR is a powerful tool for identifying impurities. Here are some common impurity signals to look out for:

ImpurityKey ¹H NMR Signals (in CDCl₃)
tert-Butanol A sharp singlet around δ 1.28 ppm.
Dichloromethane (DCM) A singlet around δ 5.30 ppm.
Ethyl Acetate A quartet around δ 4.12 ppm and a triplet around δ 1.25 ppm.
Free Amine (deprotected) Disappearance of the Boc proton signal (singlet around δ 1.4-1.5 ppm).
Unreacted Carboxylic Acid A broad singlet in the downfield region (δ 10-12 ppm), though it may not always be visible.

For a comprehensive list of common solvent and reagent impurities in NMR, refer to Gottlieb, H. E., et al. (1997). J. Org. Chem.

Troubleshooting Guides

Guide 1: Dealing with Incomplete Reactions and Unreacted Starting Materials

Symptom: HPLC or NMR analysis shows the presence of significant amounts of (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid.

Causality: The conversion to the Weinreb amide is incomplete. This can be due to several factors:

  • Inefficient Coupling Agent: The chosen coupling agent may not be sufficiently reactive.

  • Insufficient Reagents: Stoichiometry of the coupling agent or N,O-dimethylhydroxylamine hydrochloride may be off.

  • Reaction Conditions: Temperature or reaction time may not be optimal.

Troubleshooting Workflow:

Start Incomplete Weinreb Amide Formation Check_Reagents Verify stoichiometry and purity of coupling agent and N,O-dimethylhydroxylamine Start->Check_Reagents Optimize_Conditions Optimize reaction conditions Check_Reagents->Optimize_Conditions Reagents OK Purification Purify the product Check_Reagents->Purification Reagent issue identified and corrected Alternative_Coupling Consider alternative coupling agents Optimize_Conditions->Alternative_Coupling Optimization fails Optimize_Conditions->Purification Optimization successful Alternative_Coupling->Purification Success Pure Product Purification->Success

Caption: Troubleshooting workflow for incomplete Weinreb amide formation.

Detailed Steps:

  • Re-evaluate Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of both the coupling agent and N,O-dimethylhydroxylamine hydrochloride are used.

  • Choice of Coupling Agent: If using a carbodiimide like DCC or EDC, consider adding an activating agent such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. Alternatively, phosphonium-based reagents like BOP or PyBOP can be more effective for hindered systems.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to determine the optimal reaction time.

  • Purification: If the impurity is present in small amounts, it can often be removed by column chromatography on silica gel. The more polar carboxylic acid will have a lower Rf value than the desired Weinreb amide.

Guide 2: Minimizing and Removing Boc-Related Impurities

Symptom: Presence of tert-butanol in the final product, or observation of Boc-deprotection.

Causality:

  • tert-Butanol: This is a common byproduct of the decomposition of Boc₂O, especially in the presence of moisture.

  • Boc-Deprotection: Exposure of the material to acidic conditions, even trace amounts, can lead to the removal of the Boc protecting group.[3][][5]

Preventative Measures:

  • Use high-purity Boc₂O and store it under anhydrous conditions.

  • Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • During workup and purification, avoid acidic conditions. Use a mild base like sodium bicarbonate for aqueous washes.

Removal:

  • tert-Butanol: Being volatile, it can often be removed by evaporation under high vacuum.

  • Free Amine: If a significant amount of the deprotected compound is present, it may be necessary to re-protect the amine using Boc₂O and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The product can then be re-purified.

References

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. PubMed. Available at: [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TCI. Available at: [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints.org. Available at: [Link]

  • Weinreb ketone synthesis. Wikipedia. Available at: [Link]

  • One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Taylor & Francis Online. Available at: [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Available at: [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. Available at: [Link]

  • Synthesis of BOC-L-Bpa. PrepChem.com. Available at: [Link]

  • Boc-D-Amino Acids. Aapptec. Available at: [Link]

  • 2-Tert-butyl-4-methoxycarbonyl-1,3-oxazolidine-3-carboxylic acid. PubChem. Available at: [Link]

  • tert-butyl (4S)-4-(2-methoxy-2-oxo-ethyl)-2, 2-dimethyl-oxazolidine-3-carboxylate, min 97%, 10 grams. CP Lab Safety. Available at: [Link]

  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc... ResearchGate. Available at: [Link]

  • tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate. ChemBK. Available at: [Link]

Sources

Preventing racemization during the synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-GAR-001 Subject: Preventing Racemization During Weinreb Amide Formation from N-Boc-N,O-isopropylidene-D-serine Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Critical Mechanism Analysis

The Challenge: The synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (often referred to as the "Garner's Amide") is the critical gateway to Garner's Aldehyde , a ubiquitous chiral building block. While the 2,2-dimethyloxazolidine (acetonide) ring provides excellent protection for the amine and alcohol functionalities, it introduces specific conformational constraints that can heighten the acidity of the


-proton.

The Racemization Trap: Unlike standard N-protected amino acids, which primarily racemize via a 5(4H)-oxazolone intermediate, this specific substrate contains a tertiary nitrogen (due to the Boc and acetonide groups). Consequently, the classical oxazolone pathway is structurally blocked.

Primary Failure Mode: Base-Catalyzed Direct Enolization The racemization in this specific synthesis occurs almost exclusively via direct proton abstraction at the C4 position. The electron-withdrawing nature of the forming Weinreb amide, combined with the ring strain of the oxazolidine, makes the C4 proton susceptible to deprotonation by the organic bases used during coupling.

Racemization Pathway Visualization[1]

RacemizationPath cluster_legend Mechanism Key Start (R)-Substrate (Pure Enantiomer) Enolate Planar Enolate Intermediate (Achiral) Start->Enolate Proton Abstraction (Path A) Oxazolone 5(4H)-Oxazolone (BLOCKED due to Cyclic N) Start->Oxazolone Path B (Impossible) Base Excess Base / Strong Base (e.g., TEA, DIPEA) Base->Start Racemate Racemic Product (50:50 R/S Mixture) Enolate->Racemate Reprotonation Legend The cyclic nature of the acetonide prevents oxazolone formation, forcing racemization via direct enolization.

Figure 1: Mechanistic pathway highlighting Direct Enolization as the primary risk factor for this specific substrate.

Validated Protocol: The "Low-Base" EDC/HOBt Method

This protocol prioritizes enantiomeric excess (ee%) over reaction speed. It utilizes N-Methylmorpholine (NMM) , a weaker base compared to Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to minimize alpha-proton abstraction.

Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Note
Start Material (Acid)1.0SubstrateEnsure pure (R)-isomer start.
EDC·HCl 1.1Coupling AgentWater-soluble carbodiimide; easier workup.
HOBt (anhydrous)1.1Racemization SuppressorForms active ester, preventing high-energy intermediates.
N,O-Dimethylhydroxylamine[1][2][3]·HCl 1.1NucleophileThe amine source for the Weinreb amide.
N-Methylmorpholine (NMM) 2.2BaseCRITICAL: Use exactly enough to neutralize HCl salts.
DCM (Dichloromethane) SolventMediumDry (anhydrous) solvent is preferred.
Step-by-Step Workflow
  • Preparation (0°C): Dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar). Cool the reaction vessel to 0°C using an ice bath.

  • Activation: Add HOBt (1.1 equiv) and EDC·HCl (1.1 equiv). Stir at 0°C for 15–20 minutes.

    • Why? This pre-activation forms the O-acylisourea and immediately converts it to the HOBt-active ester, which is less prone to racemization than the O-acylisourea itself.

  • Nucleophile Preparation: In a separate flask, dissolve N,O-dimethylhydroxylamine·HCl (1.1 equiv) in DCM. Add NMM (2.2 equiv) to liberate the free amine.

    • Note: The 2.2 equiv of NMM neutralizes the HCl from the hydroxylamine and the HCl from the EDC.

  • Coupling: Dropwise add the nucleophile/base mixture to the activated acid solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup: Wash with 5% Citric Acid (removes unreacted amine/EDC), then Sat. NaHCO₃ (removes unreacted acid/HOBt), then Brine. Dry over Na₂SO₄.

Troubleshooting Guide (FAQs)

Ticket #002: "I see a 10-15% drop in ee% using DIPEA/HATU. Why?"

Diagnosis: Over-activation and Base Strength. Explanation: HATU is an extremely fast coupling reagent that creates a highly reactive intermediate. When combined with DIPEA (a strong base, pKa ~10.5), the conditions become too basic. The highly activated carbonyl makes the alpha-proton significantly more acidic. DIPEA then abstracts this proton, leading to the enolate (Figure 1). Solution: Switch to EDC/HOBt (slower, milder activation) and NMM (pKa ~7.4). If you must use HATU, reduce the base equivalents to 1.0 relative to the acid and keep the reaction at 0°C strictly.

Ticket #003: "My yield is low (<50%), but ee% is perfect."

Diagnosis: Incomplete Activation or Hydrolysis. Explanation: The steric bulk of the tert-butyl carbamate (Boc) and the gem-dimethyl groups on the oxazolidine ring hinders the approach of the nucleophile. Solution:

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M to drive kinetics.

  • Mixed Anhydride Method (Alternative): Use Isobutyl chloroformate (IBCF) with NMM at -15°C . This is faster than EDC but requires strict temperature control to prevent racemization.

Ticket #004: "Can I use CDI (Carbonyldiimidazole)?"

Answer: Yes, but with caution. CDI generates the acyl imidazole intermediate. While effective, the imidazole byproduct can act as a base.[4] If you use CDI:

  • Activate the acid with CDI (1.1 equiv) in THF at 0°C for 30 mins.

  • Crucial Step: You must quench the reaction with the specific stoichiometry of N,O-dimethylhydroxylamine·HCl.

  • Risk: The HCl from the hydroxylamine salt can protonate the imidazole, but if local concentrations of imidazole are high, it can deprotonate the alpha-position. The EDC/HOBt method is generally more robust for this specific chiral center.

Decision Logic for Optimization

Use this flow to determine the best course of action based on your current results.

OptimizationFlow Start Evaluate Current Result CheckEE Is ee% > 98%? Start->CheckEE CheckYield Is Yield > 80%? CheckEE->CheckYield Yes Racemization Issue: Racemization CheckEE->Racemization No Success Protocol Optimized Proceed to Reduction CheckYield->Success Yes LowYield Issue: Low Yield CheckYield->LowYield No FixRacemization 1. Switch Base to NMM 2. Lower Temp (0°C) 3. Use EDC/HOBt Racemization->FixRacemization FixYield 1. Increase Conc. (0.5M) 2. Check Reagent Quality 3. Try Mixed Anhydride (-15°C) LowYield->FixYield

Figure 2: Troubleshooting decision tree for yield and enantiopurity optimization.

References

  • Nahm, S.; Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Garner, P.; Park, J. M. (1987). "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate". The Journal of Organic Chemistry, 52(12), 2361–2364.

  • Fehrentz, J. A.; Castro, B. (1983). "An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids". Synthesis, 1983(8), 676-678.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives".

Sources

Stability of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not only troubleshooting steps but also the fundamental chemical principles governing the stability of this versatile building block. The following question-and-answer-based guide addresses common challenges and experimental design considerations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am designing a multi-step synthesis. What are the relative sensitivities of the functional groups in this molecule to acidic and basic conditions?

Understanding the hierarchy of reactivity is crucial for strategic planning. The three key functional groups in (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine are the Boc-protecting group, the 2,2-dimethyloxazolidine ring (an acetonide), and the N-methoxy-N-methylamide (Weinreb amide).

  • Under Acidic Conditions: The primary liabilities are the Boc group and the oxazolidine ring . The Boc group is exceptionally sensitive to acid and is often the first to be cleaved.[1] The 2,2-dimethyloxazolidine, which serves as an acetonide protecting group for the underlying 1,2-amino alcohol, is also readily hydrolyzed in the presence of aqueous acid.[2][3] The Weinreb amide is comparatively robust but can undergo hydrolysis under harsh acidic conditions (e.g., strong acid with prolonged heating).[4][5]

  • Under Basic Conditions: The molecule is significantly more stable. The Boc group and the oxazolidine ring are generally stable to a wide range of non-nucleophilic and nucleophilic bases.[2][6] The Weinreb amide is also resistant to many basic conditions, although it can be hydrolyzed by strong aqueous bases (e.g., concentrated NaOH or KOH) at elevated temperatures.[7]

Summary of Functional Group Stability:

ConditionBoc Group2,2-Dimethyloxazolidine (Acetonide)Weinreb Amide
Strong Acid (e.g., TFA, 3M HCl) Very Labile[8]Labile (especially if aqueous)[9]Stable (short term), Labile (prolonged heating)[4]
Mild Acid (e.g., 1% TFA, aq. AcOH) LabileModerately Labile to Labile[3]Stable
Strong Base (e.g., 6M NaOH, heat) StableStableLabile (hydrolysis)[7]
Mild Base (e.g., K₂CO₃, Et₃N) Stable[6]Stable[2]Stable
Organometallics (e.g., R-MgBr, R-Li) StableStableReacts to form ketone (upon workup)[10]
Hydride Reductants (e.g., LiAlH₄, DIBAL-H) StableStableReduced to aldehyde[11]
Q2: My reaction unexpectedly stalled after an acidic workup, and I have a complex mixture of products. What are the likely degradation pathways?

This is a common scenario when handling molecules with multiple acid-sensitive groups. The complexity arises from the potential for partial or complete deprotection.

Causality: Both the Boc group and the acetonide are cleaved via acid-catalyzed mechanisms.

  • Boc Deprotection: Protonation of the carbonyl oxygen of the Boc group is followed by the elimination of the stable tert-butyl cation, which typically forms isobutylene gas.[1] This is a very rapid process, especially with strong acids like Trifluoroacetic Acid (TFA).[8]

  • Oxazolidine (Acetonide) Hydrolysis: The ring-opening is initiated by protonation of one of the heteroatoms (oxygen is more likely), followed by nucleophilic attack of water.[9] This process is driven to completion if sufficient water is present.

The following diagram illustrates the potential products you might be observing in your mixture:

Acid_Degradation cluster_products Potential Degradation Products Start (R)-3-Boc-4-(Methoxymethylcarbamoyl)- 2,2-dimethyloxazolidine Product_A Boc-deprotected amine Start->Product_A Mild Anhydrous Acid (e.g., HCl in Dioxane) Product_B Oxazolidine-hydrolyzed diol Start->Product_B Mild Aqueous Acid (e.g., aq. AcOH) Product_C Fully deprotected amino diol Product_A->Product_C Aqueous Acid Product_B->Product_C Strong Acid (e.g., TFA)

Caption: Potential degradation pathways under acidic conditions.

Troubleshooting Protocol:

  • Characterize the Mixture: Use LC-MS to identify the molecular weights of the main components. This will help you determine if you have single or double deprotection events.

  • Use a Buffered or Basic Workup: If the desired product is stable to base, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7).

  • Anhydrous Acid for Selective Boc Removal: If only the Boc group needs to be removed, use anhydrous acidic conditions, such as HCl in 1,4-dioxane or TFA in anhydrous dichloromethane (DCM).[8] This will minimize the hydrolysis of the acetonide.

  • Control Temperature: Perform the acidic workup at 0°C or below to slow the rate of hydrolysis of the oxazolidine ring.

Q3: I need to perform a reaction with a strong nucleophile, like a Grignard reagent. Will the other functional groups survive?

Yes, this molecule is well-suited for reactions with organometallic reagents. The Boc and oxazolidine groups are stable to these conditions. The Weinreb amide is designed specifically for this type of transformation.

Expertise & Rationale: The Weinreb amide reacts with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate.[11][12] This intermediate is stable at low temperatures and does not collapse to a ketone until the acidic workup. This elegant feature prevents the common problem of over-addition of the nucleophile to the newly formed ketone, thus providing the ketone product in high yield.[10]

Experimental Protocol: Synthesis of a Ketone via Grignard Addition

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine in anhydrous THF to a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add 1.1 equivalents of the Grignard reagent (e.g., Phenylmagnesium bromide in THF) via syringe. Maintain the temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over another hour. Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching: At 0 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate and water, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ketone product by flash column chromatography.

The following diagram illustrates the workflow and stability for this transformation:

Grignard_Workflow cluster_stable Start Starting Material in Anhydrous THF Step1 Cool to -78°C Start->Step1 Step2 Add Grignard Reagent (R-MgX) Step1->Step2 Intermediate Stable Chelated Intermediate Step2->Intermediate Step3 Aqueous Workup (NH4Cl) Intermediate->Step3 Product Ketone Product Step3->Product Boc Boc Group Oxazolidine Oxazolidine

Caption: Workflow for Grignard addition to the Weinreb amide.

References

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. PubMed, National Center for Biotechnology Information. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]

  • Oxazolidine. Wikipedia. [Link]

  • Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Taylor & Francis Online. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Taylor & Francis Online. [Link]

  • Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry. [Link]

  • Weinreb amides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Royal Society of Chemistry Publishing. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]

  • An efficient chemical synthesis of carboxylate-isostere analogs of daptomycin. National Center for Biotechnology Information. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Center for Biotechnology Information. [Link]

  • Amide Hydrolysis. YouTube. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles (PDF). ResearchGate. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Chemical Compatibility. IDEX Health & Science. [Link]

  • CHEMICAL COMPATIBILITY LIST. Trimec Europe. [Link]

Sources

Technical Support Center: Over-addition of Grignard Reagents to (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of Grignard reactions with the chiral auxiliary, (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, a derivative of the Weinreb amide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly the issue of over-addition, during their synthetic campaigns. Here, we will dissect the potential pitfalls of this reaction and provide actionable troubleshooting strategies grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of tertiary alcohol in my reaction mixture, indicating over-addition of the Grignard reagent. Why is this happening with a Weinreb amide derivative?

A1: The primary advantage of a Weinreb-Nahm amide is its ability to form a stable tetrahedral intermediate upon addition of an organometallic reagent, which prevents the common problem of over-addition.[1] This stability is attributed to the chelation of the magnesium ion by the methoxy and carbonyl oxygens.[2] However, several factors can destabilize this intermediate or promote its breakdown to the ketone in the presence of unreacted Grignard reagent, leading to a second nucleophilic attack and the formation of the tertiary alcohol byproduct.[3][4] Key contributing factors include elevated reaction temperatures, highly reactive Grignard reagents (e.g., allyl or benzyl Grignards), and suboptimal quenching procedures.[5]

Q2: Could the Boc protecting group or the oxazolidine ring be interfering with the reaction?

A2: While the tert-butyloxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions, highly reactive or sterically hindered Grignard reagents could potentially interact with it, although this is less common.[6][7] More critically, the oxazolidine ring itself contains oxygen atoms that could compete for chelation with the magnesium ion, potentially altering the stability of the desired tetrahedral intermediate. The specific stereochemistry and conformation of your substrate are crucial in determining these interactions.

Q3: My reaction is sluggish, and upon extended reaction times or warming, I see an increase in the over-addition product. What is the likely cause?

A3: Sluggishness can be due to several factors, including poor quality of the Grignard reagent, insufficient activation, or steric hindrance from the substrate. If the reaction is slow, the temptation to increase the temperature is a common pitfall. The stable tetrahedral intermediate is only stable at low temperatures, typically -78 °C to -40 °C.[5] As the temperature rises, this intermediate can collapse to the ketone, which is then rapidly consumed by any remaining Grignard reagent.

Q4: I've tried running the reaction at -78 °C, but I'm still getting over-addition. What else can I do?

A4: Strict temperature control is paramount.[5] Even localized warming during the addition of the Grignard reagent can be detrimental. Other critical parameters to investigate include the stoichiometry of the Grignard reagent, the solvent system, and the quenching protocol. Titrating your Grignard reagent to determine its exact concentration is highly recommended to avoid using an unintended excess.

Troubleshooting Guides

Issue 1: Persistent Over-addition Despite Low Temperatures

This is the most common failure mode. The following guide provides a systematic approach to mitigate this issue.

Root Cause Analysis:
  • Inaccurate Grignard Reagent Concentration: Commercial Grignard reagents can degrade over time. Using the concentration stated on the bottle without verification can lead to the addition of a significant excess.

  • Highly Reactive Grignard Species: Allylic and benzylic Grignard reagents are notoriously reactive and can add to the intermediate even at low temperatures.[5]

  • Suboptimal Quenching: Rapid quenching with aqueous solutions at low temperatures can be inefficient, allowing the reaction to proceed during the warming phase.[5]

  • Solvent Effects: The choice of solvent can influence the reactivity of the Grignard reagent and the stability of the chelated intermediate.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Over-addition start Problem: Over-addition Product Observed titrate Titrate Grignard Reagent start->titrate adjust_eq Adjust to 1.05-1.2 eq. titrate->adjust_eq slow_addition Slow, Dropwise Addition at -78°C adjust_eq->slow_addition check_reagent Consider Grignard Reactivity slow_addition->check_reagent alt_reagent Use Organocuprate or Organozinc check_reagent->alt_reagent Highly Reactive Grignard optimize_quench Optimize Quenching Protocol check_reagent->optimize_quench Standard Grignard success Desired Ketone Obtained alt_reagent->success inverse_quench Inverse Quench at -78°C optimize_quench->inverse_quench solvent Consider Solvent Change (e.g., Et2O) inverse_quench->solvent solvent->success

Caption: Troubleshooting workflow for over-addition.

Detailed Protocols:

Protocol 1: Titration of Grignard Reagent

  • Prepare a standard solution of a known acid (e.g., 1.0 M sec-butanol in dry THF).

  • Add a phenanthroline indicator to the acid solution.

  • Slowly add the Grignard reagent solution dropwise until a persistent color change is observed.

  • Calculate the molarity of the Grignard reagent based on the volume added.

Protocol 2: Optimized Grignard Addition and Quenching

  • Dissolve the (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add 1.05-1.2 equivalents of the titrated Grignard reagent dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for the recommended time (monitor by TLC if possible).

  • Quenching: Prepare a pre-chilled (-78 °C) saturated aqueous solution of ammonium chloride. Instead of adding the quench to the reaction, perform an "inverse quench" by slowly transferring the reaction mixture via a cannula into the vigorously stirred cold quenching solution. This ensures that the Grignard reagent is immediately destroyed.

Issue 2: Reaction Does Not Go to Completion

A stalled reaction can be just as problematic, as unreacted starting material can complicate purification.

Root Cause Analysis:
  • Poor Grignard Reagent Quality: The Grignard reagent may have degraded due to exposure to moisture or air.[8]

  • Insufficient Equivalents: Underestimation of the Grignard concentration or the presence of acidic impurities in the starting material can consume the reagent.

  • Steric Hindrance: A bulky Grignard reagent or significant steric crowding around the Weinreb amide can slow the reaction.

  • Low Temperature: While necessary to prevent over-addition, for some less reactive Grignards, -78 °C may be too cold to initiate the reaction efficiently.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Incomplete Reaction start_incomplete Problem: Incomplete Conversion check_grignard Verify Grignard Quality/Concentration start_incomplete->check_grignard increase_eq Slightly Increase Equivalents (to 1.5 eq.) check_grignard->increase_eq temp_optimization Optimize Temperature increase_eq->temp_optimization warm_to_40 Allow to Warm to -40°C temp_optimization->warm_to_40 Reaction still stalled success_incomplete Reaction Complete temp_optimization->success_incomplete Reaction proceeds check_completion Monitor for Completion by TLC warm_to_40->check_completion check_completion->success_incomplete

Caption: Troubleshooting workflow for incomplete reactions.

Suggested Actions:
  • Re-evaluate Grignard Reagent: Use a freshly prepared or newly purchased bottle of the Grignard reagent. Always titrate before use.

  • Temperature Cycling: If the reaction is clean but incomplete at -78 °C, consider allowing it to slowly warm to -40 °C and hold it at that temperature for a period, monitoring closely for the appearance of the over-addition product.

  • Solvent Change: Diethyl ether can sometimes lead to faster reactions compared to THF for certain Grignard reagents.[5]

  • Use of Additives: In some cases, the addition of a Lewis acid like LiCl can facilitate the reaction, but this should be approached with caution as it may also promote over-addition.

Mechanistic Insights: The Role of Chelation

The success of the Weinreb amide in preventing over-addition hinges on the formation of a stable, six-membered chelated intermediate.

G cluster_2 Mechanism of Grignard Addition to Weinreb Amide Reactants Weinreb Amide + R-MgX Intermediate Stable Chelated Tetrahedral Intermediate Reactants->Intermediate 1. Grignard Addition Workup Aqueous Workup (H3O+) Intermediate->Workup 2. Stable at low temp Breakdown Intermediate Breakdown (e.g., high temp) Intermediate->Breakdown Unstable conditions Ketone Desired Ketone Workup->Ketone OverAddition Over-addition Product (Tertiary Alcohol) Ketone->OverAddition Reacts with excess R-MgX Breakdown->Ketone Forms ketone prematurely

Caption: Reaction pathway and the point of failure.

This chelation is crucial as it holds the intermediate in a state that is unreactive towards further nucleophilic attack.[2] When reaction conditions are not optimal, this chelation can be disrupted, leading to the premature collapse of the intermediate and subsequent over-addition. The presence of the bulky oxazolidine ring with its own heteroatoms adds a layer of complexity, as it can influence the preferred conformation for chelation and, in some cases, may sterically hinder the approach of the Grignard reagent.

Summary of Key Parameters and Recommendations

ParameterStandard ConditionTroubleshooting RecommendationRationale
Temperature -78 °CMaintain strictly below -70 °C during addition; consider warming to -40 °C if reaction stalls.The stability of the tetrahedral intermediate is highly temperature-dependent.[5]
Grignard eq. 1.1 - 1.5Use 1.05 - 1.2 eq. after titration.Minimizes excess reagent available for over-addition.
Solvent Anhydrous THFConsider anhydrous diethyl ether.Can alter Grignard reactivity and intermediate stability.[5]
Addition Rate Dropwise additionUse a syringe pump for slow, controlled addition over 30-60 min.Prevents localized temperature increases.
Quenching Add sat. NH4ClPerform an inverse quench into pre-chilled sat. NH4Cl.Ensures rapid and complete destruction of excess Grignard reagent.[5]
Reagent Choice Grignard ReagentFor highly reactive systems, consider organocuprates or organozinc reagents.These reagents are generally less reactive towards ketones.

By systematically addressing these experimental variables and understanding the underlying mechanistic principles, researchers can overcome the challenge of over-addition and successfully synthesize the desired chiral ketones using this valuable synthetic methodology.

References
  • Tandem addition of nucleophilic and electrophilic reagents to vinyl phosphinates: the stereoselective formation of organophosphorus compounds with congested tertiary carbons.
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.YouTube.
  • Overaddition of grignard to weinreb amide.Reddit.
  • Weinreb ketone synthesis. Wikipedia.[Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry.[Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry.[Link]

  • Methods for preventing over addition of Grignard reagent. Sciencemadness Discussion Board.[Link]

Sources

Improving diastereoselectivity in reactions with (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support hub for (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine. This guide is designed for researchers, chemists, and process development professionals who utilize this powerful chiral auxiliary for asymmetric synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reactions and achieve high diastereoselectivity.

The chiral auxiliary, derived from D-serine, is a versatile tool for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical industry. Its rigid oxazolidine ring structure and chelating N-methoxymethylcarbamoyl group allow for predictable and highly selective transformations.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation. Each answer provides a mechanistic rationale and actionable steps for resolution.

Question 1: My aldol reaction is showing poor diastereoselectivity (low dr). How can I improve the syn:anti ratio?

Answer: Poor diastereoselectivity in aldol reactions using this auxiliary is a common but solvable issue. The stereochemical outcome is dictated by the geometry of the enolate and the subsequent organization of the transition state. The key is to control these factors through the careful selection of reaction parameters.

The desired syn-diastereomer is typically achieved via a rigid, chair-like Zimmerman-Traxler transition state, which is promoted by chelation of the metal cation by the enolate oxygen and the carbamoyl oxygen.

Key Factors to Investigate:

  • Choice of Lewis Acid/Base: The nature of the metal counterion is critical.

    • For syn-selectivity: Use chelating Lewis acids like TiCl₄ or Sn(OTf)₂. These metals can coordinate to both the enolate oxygen and the carbamoyl oxygen, forcing a highly organized, six-membered ring transition state. This conformation minimizes steric interactions by placing the aldehyde substituent (R') in an equatorial position, leading to the desired product.

    • For anti-selectivity: Non-chelating conditions, often involving boron enolates (using reagents like 9-BBN-OTf), can favor an "open" transition state, which often leads to the anti-aldol product.

  • Reaction Temperature: Low temperatures are crucial for maximizing selectivity.

    • Running the reaction at -78 °C (dry ice/acetone bath) is standard practice. Lower temperatures increase the energy difference between the competing transition states, amplifying the preference for the more stable, chelated Zimmerman-Traxler model. Even a slight increase in temperature to -40 °C can significantly erode the diastereomeric ratio.

  • Solvent: The polarity and coordinating ability of the solvent can influence chelation.

    • Non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred as they do not compete with the auxiliary for binding to the Lewis acid.

    • Highly coordinating solvents like tetrahydrofuran (THF) can sometimes disrupt the chelation required for high selectivity, although they are necessary for the formation of some enolates.

  • Enolization Time and Temperature: Ensure complete enolate formation before adding the electrophile (aldehyde). Incomplete enolization can lead to background reactions with poor stereocontrol.

Troubleshooting Summary Table:

ParameterRecommendation for High syn-SelectivityRationale
Lewis Acid TiCl₄, Sn(OTf)₂, MgBr₂Promotes rigid, chelated Zimmerman-Traxler transition state.
Temperature -78 °C or lowerMaximizes the energetic difference between diastereomeric transition states.
Solvent Dichloromethane (DCM), TolueneMinimizes interference with the metal-auxiliary chelation complex.
Base Triethylamine (TEA), Hünig's base (DIPEA)Sterically hindered, non-nucleophilic bases are preferred for clean enolization.

Diagram 1: Proposed Chelated Transition State for syn-Selectivity

This diagram illustrates the rigid six-membered transition state facilitated by a chelating metal (M), leading to the favored syn-aldol product.

Caption: Figure 1. Chelated transition state model.

Question 2: My yields are consistently low, or the reaction does not go to completion. What are the likely causes?

Answer: Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions.

  • Reagent Purity and Stoichiometry:

    • Water Contamination: The most common culprit. Lewis acids like TiCl₄ are extremely sensitive to moisture. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents dispensed under an inert atmosphere (Argon or Nitrogen).

    • Aldehyde Purity: Aldehydes can oxidize to carboxylic acids on storage. Use freshly distilled or purified aldehydes. The resulting carboxylic acid can quench the enolate or react with the Lewis acid.

    • Base Quality: Ensure the base (e.g., triethylamine) is dry and pure.

  • Reaction Conditions:

    • Insufficient Lewis Acid: A full stoichiometric equivalent of the Lewis acid is often required to ensure complete complexation with both the substrate and the incoming aldehyde.

    • Reaction Time: While enolization is typically fast (30-60 minutes), the subsequent reaction with the aldehyde at -78 °C may be slow. Monitor the reaction by TLC to determine the optimal time before quenching.

  • Side Reactions:

    • Self-Condensation: If enolization is slow or the aldehyde is added too quickly, the enolate can react with unreacted starting material.

    • Retro-Aldol Reaction: If the reaction is warmed too quickly or the workup is too harsh, the aldol addition can reverse. Quench the reaction at low temperature.

Question 3: I am having trouble cleaving the chiral auxiliary without racemizing or decomposing my product. What is the best method?

Answer: The N-acyloxazolidinone is robust, and its removal requires specific conditions. The choice of cleavage method depends on the desired final product (acid, ester, alcohol, etc.) and the stability of your molecule.

Recommended Cleavage Protocols:

Desired ProductReagentsTypical ConditionsKey Considerations
Carboxylic Acid LiOH, H₂O₂THF/H₂O, 0 °C to RTA very common and reliable method. The peroxide can sometimes cause undesired oxidations elsewhere in the molecule.[3][4]
Methyl Ester Yb(OTf)₃, MeOHCH₂Cl₂, RTA mild, Lewis acid-catalyzed method that avoids strongly basic or oxidative conditions.[5][6]
Primary Alcohol LiBH₄, H₂OEt₂O, 0 °CA reductive cleavage suitable for producing the corresponding alcohol directly.
Weinreb Amide Me(MeO)NH·HCl, i-PrMgClTHF, -10 °C to RTUseful for creating an intermediate that can be converted to a ketone.

Detailed Protocol: Mild Saponification using LiOH/H₂O₂

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C (ice bath).

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, e.g., 0.8 M solution).

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C. The reaction is typically complete in 1-4 hours. Monitor by TLC until all starting material is consumed.

  • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative result is obtained with peroxide test strips.

  • Extraction: Concentrate the mixture in vacuo to remove most of the THF. Adjust the pH to ~10-11 with NaOH and extract with a non-polar solvent (e.g., ethyl acetate or DCM) to recover the chiral auxiliary.

  • Isolation: Acidify the aqueous layer to pH ~2-3 with cold 1N HCl and extract the desired carboxylic acid product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of this auxiliary over a standard Evans auxiliary? The N-methoxymethylcarbamoyl group offers a strong bidentate chelation site which can lead to higher levels of diastereoselectivity in certain Lewis acid-mediated reactions compared to simple N-acyl groups.[1]

Q2: How should I store and handle the (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine? The compound is a stable, crystalline solid. It should be stored in a cool, dry place. While not acutely toxic, standard laboratory practices (gloves, safety glasses) should be followed. It is not particularly hygroscopic but should be stored in a desiccator for long-term use in moisture-sensitive reactions.

Q3: Can the chiral auxiliary be recovered and reused? Yes. During workup of the cleavage reaction, the auxiliary is typically soluble in organic solvents under basic conditions. An extraction before acidification of the aqueous layer can recover the auxiliary, which can then be purified by chromatography or recrystallization for reuse.

Q4: For which reaction types is this auxiliary most effective? It is highly effective for stereocontrolled aldol additions, alkylations[7][8], and conjugate additions. Its utility stems from the reliable formation of Z-enolates and the predictable facial selectivity imposed by the oxazolidinone ring structure.

Example Experimental Workflow: TiCl₄-Mediated Aldol Reaction

This protocol details a representative procedure for the diastereoselective aldol addition of an N-propionyl derivative to isobutyraldehyde.

G start 1. Setup & Cooling - Flame-dry glassware - Add substrate in DCM - Cool to -78 °C enol 2. Enolization - Add TiCl₄ (1.1 eq) - Add DIPEA (1.2 eq) - Stir for 1 hour start->enol Inert Atmosphere (Ar) add 3. Aldol Addition - Add aldehyde (1.5 eq) - Stir for 2 hours at -78 °C enol->add Slow Addition quench 4. Quench & Workup - Add saturated NH₄Cl (aq) - Warm to RT - Extract with DCM add->quench purify 5. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography quench->purify

Caption: Figure 2. General workflow for a diastereoselective aldol reaction.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add the N-propionyl- (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add titanium(IV) chloride (TiCl₄, 1.1 equiv) dropwise via syringe. The solution will typically turn a deep yellow or red color. Stir for 15 minutes.

  • Enolization: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the titanium enolate.

  • Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise.

  • Reaction: Maintain the reaction at -78 °C, monitoring by TLC for the consumption of the starting material (typically 2-4 hours).

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

References
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. National Institutes of Health (NIH). Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available at: [Link]

  • Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry. Available at: [Link]

  • The Zimmerman-Traxler Model for Aldol Stereoselectivity. Myers Research Group, Harvard University. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. Available at: [Link]

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. UQ eSpace, The University of Queensland. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]

Sources

Technical Support Center: Optimizing Ketone Synthesis from (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: KET-SYN-001 Subject: Yield Optimization & Troubleshooting for Weinreb Amide to Ketone Conversion Substrate: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (Garner's Acid Weinreb Amide) Status: Active Guide

Executive Summary & Mechanistic Insight

The conversion of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine to a chiral ketone is a pivotal transformation in the synthesis of sphingolipids and non-natural amino acids. While Weinreb amides generally prevent over-addition of nucleophiles (forming alcohols), this specific substrate presents unique challenges due to the steric bulk of the oxazolidine ring and the lability of the


-chiral center.
The "Stable Chelate" Mechanism

Success depends on the formation and stability of the five-membered chelated intermediate . Upon addition of the organometallic reagent (R-M), the metal (usually Mg or Li) coordinates between the carbonyl oxygen and the N-methoxy oxygen. This tetrahedral intermediate is stable in the reaction mixture and prevents the carbonyl from reforming and accepting a second equivalent of nucleophile. The ketone is only liberated upon acidic hydrolysis.

WeinrebMechanism SM Weinreb Amide (Substrate) Inter Stable Tetrahedral Chelate SM->Inter Nucleophilic Attack RM Nucleophile (R-MgX / R-Li) RM->Inter Coordinates Prod Chiral Ketone (Product) Inter->Prod Collapse upon Quench Quench Acidic Hydrolysis (H3O+) Quench->Prod

Figure 1: The formation of the stable metal-chelated intermediate prevents over-addition, ensuring ketone selectivity.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users working with this oxazolidine scaffold.

Issue 1: Low Yield (<50%) with Significant Unreacted Starting Material

User Question: "I added 1.2 equivalents of Grignard reagent at 0°C, but after 3 hours, TLC shows 40% starting material remaining. Should I heat it?"

Technical Diagnosis: The steric bulk of the Boc-protected oxazolidine ring adjacent to the Weinreb amide hinders nucleophilic attack. Furthermore, commercial Grignard reagents often have lower titers than labeled due to moisture ingress.

Corrective Action:

  • Titrate your Grignard: Never assume the bottle concentration. Use a titration method (e.g., salicylaldehyde phenylhydrazone) to determine the exact molarity [1].

  • Increase Stoichiometry: Use 2.5 to 3.0 equivalents of the organometallic reagent. The first equivalent may coordinate non-productively or be consumed by adventitious moisture; the excess ensures the formation of the chelate.

  • Use Additives (Turbo-Grignard): Add LiCl (1.0 - 1.5 equiv) to the reaction. LiCl breaks up polymeric Grignard aggregates, increasing the concentration of the active monomeric species and significantly accelerating the reaction rate without requiring heat [2].

Issue 2: Loss of Optical Purity (Racemization)

User Question: "I obtained the ketone in good yield, but the optical rotation is lower than reported. Is the starting material unstable?"

Technical Diagnosis: The


-proton at the C4 position of the oxazolidine ring is susceptible to deprotonation by basic organometallics (like Grignards or organolithiums), leading to enolization and subsequent racemization.

Corrective Action:

  • Temperature Control: Conduct the addition at -78°C (if using R-Li) or -20°C to 0°C (if using R-MgX). Avoid room temperature until the reaction is complete.

  • Order of Addition: Add the organometallic reagent dropwise to the amide solution, not the other way around. This keeps the concentration of the base low relative to the substrate.

  • Switch Reagents: If using a highly basic R-Li, transmetallate to a milder species (e.g., using

    
     or 
    
    
    
    ) to reduce basicity while maintaining nucleophilicity.
Issue 3: Product Degradation During Workup

User Question: "The crude NMR looked okay, but after column chromatography, I lost the isopropylidene (acetonide) group or the Boc group."

Technical Diagnosis: The 2,2-dimethyloxazolidine ring (acetonide) is acid-labile. Standard quenching with 1M HCl or strong acidic workups can hydrolyze the ring, yielding the N-Boc amino alcohol or other degradation products.

Corrective Action:

  • Buffered Quench: Quench the reaction with saturated aqueous

    
      or 5% citric acid  at 0°C. Avoid strong mineral acids (HCl, 
    
    
    
    ).
  • Fast Processing: Minimize the time the product spends in the aqueous phase.

  • Chromatography: Ensure your silica gel is neutral. If the product is highly acid-sensitive, add 1% triethylamine to the eluent to neutralize acidic sites on the silica.

Optimized Protocol: The "Gold Standard" Workflow

This protocol is designed to maximize yield while preserving stereochemistry and protecting groups.

Reagents:

  • (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (1.0 equiv)

  • Organometallic Reagent (R-MgBr or R-Li) (2.5 - 3.0 equiv)

  • Anhydrous THF (Solvent)

  • Lithium Chloride (LiCl) (Optional, for rate acceleration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Tip: If using the LiCl additive method, dissolve anhydrous LiCl (1.5 equiv) in the THF before adding the amide.

  • Cooling: Cool the solution to -20°C (for Grignards) or -78°C (for Organolithiums).

  • Addition: Add the organometallic reagent dropwise over 15-20 minutes.

    • Critical: Maintain internal temperature monitoring. Do not let the exotherm spike the temperature.

  • Reaction: Stir at the set temperature.

    • Grignards: Allow to warm slowly to 0°C over 2 hours.

    • Organolithiums:[1][2] Maintain at -78°C for 1-2 hours.

  • Monitoring: Check TLC. If SM remains after 3 hours at 0°C, do not heat. Add another 0.5 equiv of reagent.

  • Quench: Pour the cold reaction mixture into a vigorously stirring biphasic mixture of saturated

    
      and Ethyl Acetate at 0°C.
    
  • Extraction: Separate layers. Extract the aqueous layer 2x with Ethyl Acetate.

  • Wash: Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography using Hexanes/Ethyl Acetate. (Note: Weinreb amides are polar; ketones are usually less polar).

Comparative Data: Solvent & Reagent Effects

VariableConditionExpected YieldRisk of RacemizationNotes
Reagent R-Li (Organolithium)High (85-95%)HighFast reaction; requires -78°C.
Reagent R-MgX (Grignard)Moderate (60-80%)LowSlower; steric hindrance is significant.
Reagent R-MgX + LiClExcellent (85-95%) Low"Turbo" effect increases rate without heat.
Solvent Ether (

)
ModerateLowGood solubility, but slower kinetics than THF.
Solvent THFHighModerateBest solvent for chelate stability.

References

  • Love, B. E., & Jones, E. G. (1999). The use of salicylaldehyde phenylhydrazone as an indicator for the titration of organometallic reagents. The Journal of Organic Chemistry, 64(10), 3755-3756. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-mediated Br/Mg exchange reaction for the preparation of functionalized aryl-and heteroarylmagnesium compounds from organic bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link

  • Nahm, S., & Weinreb, S. M. (1981).[2][3][4] N-methoxy-N-methylamides as effective acylating agents.[3][5][6] Tetrahedron Letters, 22(39), 3815-3818. Link

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-tert-butyl 4-formyl-2, 2-dimethyl-3-oxazolidinecarboxylate. The Journal of Organic Chemistry, 52(12), 2361-2364. Link

Sources

Removing unreacted starting material from (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine product

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and purification protocols for isolating (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, a key chiral building block. We address common issues encountered by researchers in removing unreacted starting materials and byproducts after its synthesis, which typically involves the formation of a Weinreb amide.[1][2]

Introduction to the Purification Challenge

The synthesis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine involves coupling the carboxylic acid, (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid, with N,O-dimethylhydroxylamine. This reaction requires activating agents and bases, which, along with any excess starting materials, can contaminate the final product. The product itself is a neutral, moderately polar compound, while the common impurities have distinct chemical properties (acidic, basic, or different polarity) that can be exploited for separation. This guide is designed to help you diagnose the impurities present in your crude product and select the most effective purification strategy.

FAQs: Identifying the Contaminant

This section helps you identify likely impurities based on the synthesis route and preliminary analysis.

Q1: What are the most common unreacted starting materials and byproducts I should expect?

Your crude product mixture will likely contain the desired Weinreb amide along with one or more of the following:

  • (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid: The unreacted acid starting material. This is an acidic impurity.

  • N,O-Dimethylhydroxylamine: The unreacted amine component, often added as its hydrochloride salt. This is a basic impurity.[3][4]

  • Amine Base: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used to neutralize the hydrochloride salt and facilitate the coupling. These are basic impurities.

  • Coupling Reagent Byproducts: If you use a carbodiimide like DCC or EDC, you will have dicyclohexylurea (DCU) or ethyl(3-dimethylaminopropyl)urea byproducts. DCU is notoriously difficult to remove due to its low solubility in most organic solvents except for DCM, while EDC byproducts are water-soluble.

  • Di-tert-butyl dicarbonate (Boc₂O): If the preceding Boc-protection step was incomplete or the Boc₂O was used in large excess.[5][6]

Q2: How can I use Thin Layer Chromatography (TLC) for a preliminary diagnosis?

TLC is the quickest way to assess the complexity of your crude mixture.

  • Product: The Weinreb amide product is moderately polar and should have an Rf value of approximately 0.3-0.5 in a standard solvent system like 30-50% ethyl acetate in hexanes.

  • Acid Starting Material: Being a carboxylic acid, this compound is quite polar. It will typically appear as a streak or a spot with a very low Rf (close to the baseline) in moderately polar eluents.

  • Amine Impurities (TEA, DIPEA): These are often volatile and may not be clearly visible by UV, but can sometimes be seen by staining (e.g., with potassium permanganate). They tend to streak up the plate.

  • Boc₂O: This is a non-polar impurity and will have a very high Rf, running close to the solvent front.

  • DCU: This byproduct has moderate polarity and may have an Rf value close to the product, making it a challenging impurity to remove by chromatography.

Troubleshooting and Purification Guide

This section is organized by common problems encountered during purification.

Problem 1: My crude product is contaminated with the acidic starting material.

Diagnosis: A spot near the baseline on a TLC plate (developed in 30% EtOAc/Hexanes) and/or the presence of a broad carboxylic acid peak (~10-12 ppm) in the ¹H NMR spectrum.

Root Cause: Incomplete reaction or use of insufficient coupling reagent. The unreacted (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid remains in the mixture.

Solution: Acid-Base Liquid-Liquid Extraction. This technique exploits the acidic nature of the carboxylic acid impurity. By washing the organic solution of your crude product with a mild aqueous base, you can deprotonate the acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.[7]

Workflow for Removing Acidic Impurities

G cluster_0 Liquid-Liquid Extraction A Dissolve crude product in Ethyl Acetate (EtOAc) B Transfer to separatory funnel A->B C Add saturated aq. NaHCO₃ solution B->C D Shake gently, venting frequently C->D E Allow layers to separate D->E F Drain aqueous layer (contains impurity salt) E->F G Repeat wash with NaHCO₃ (1-2x) F->G H Wash organic layer with brine G->H I Dry organic layer (Na₂SO₄) H->I J Filter and concentrate I->J K Analyze purity (TLC/NMR) J->K

Caption: Workflow for selective removal of acidic starting material.

Detailed Protocol: Basic Wash
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Transfer: Pour the solution into a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (CO₂ evolution). Shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Drain: Remove the lower aqueous layer. Causality Check: The acidic impurity is now deprotonated to its sodium salt, which is highly soluble in the aqueous layer and is thus removed from the organic phase.

  • Repeat: Repeat the wash (steps 3-6) one or two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and any remaining bicarbonate.

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Problem 2: My product is contaminated with basic impurities (e.g., N,O-dimethylhydroxylamine, TEA, DIPEA).

Diagnosis: A fishy or amine-like odor from the crude product. In the ¹H NMR, characteristic signals for TEA (triplet around 1.0-1.2 ppm, quartet around 2.5-2.7 ppm) or DIPEA may be present.

Root Cause: Use of excess amine base or N,O-dimethylhydroxylamine during the reaction.

Solution: Acidic Liquid-Liquid Extraction. This is the reverse of the basic wash. By washing the organic solution with a mild aqueous acid, you protonate the basic amine impurities, converting them into water-soluble ammonium salts that partition into the aqueous phase.

Detailed Protocol: Acidic Wash
  • Dissolution & Transfer: Follow steps 1 and 2 from the "Basic Wash" protocol.

  • Acid Wash: Add an equal volume of a mild acid, such as 5% aqueous citric acid or saturated aqueous ammonium chloride (NH₄Cl). Expert Tip: Avoid strong acids like HCl, as they can potentially cleave the acid-labile Boc protecting group.[8][9]

  • Extraction & Separation: Shake the funnel and allow the layers to separate as described previously.

  • Drain: Remove the lower aqueous layer. Causality Check: The basic impurities are now protonated to their respective ammonium salts, rendering them water-soluble.

  • Neutralizing Wash: It is good practice to follow the acidic wash with a wash using saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.

  • Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Problem 3: Aqueous washes were insufficient; neutral impurities remain.

Diagnosis: TLC analysis after acid-base extraction still shows multiple spots. The impurities may have Rf values close to the product. This is common for byproducts like DCU or unreacted Boc₂O.

Root Cause: The impurities are neutral and have solubilities in organic solvents similar to your product, making them resistant to removal by simple extraction.

Solution: Flash Column Chromatography. This is the most powerful technique for separating compounds based on differences in their polarity.[10]

Decision Tree for Purification Strategy

G Start Analyze Crude Product (TLC, NMR) Acid_Check Acidic Impurity (Low Rf Spot)? Start->Acid_Check Base_Check Basic Impurity (Amine Signals in NMR)? Acid_Check->Base_Check No Basic_Wash Perform Basic Wash (aq. NaHCO₃) Acid_Check->Basic_Wash Yes Neutral_Check Neutral Impurities Remain after Wash? Base_Check->Neutral_Check No Acidic_Wash Perform Acidic Wash (aq. Citric Acid) Base_Check->Acidic_Wash Yes Chromatography Flash Column Chromatography Neutral_Check->Chromatography Yes Final_Product Pure Product Neutral_Check->Final_Product No Basic_Wash->Base_Check Acidic_Wash->Neutral_Check Chromatography->Final_Product

Caption: Troubleshooting flowchart for selecting the right purification method.

Detailed Protocol: Flash Column Chromatography
  • Solvent System Selection: The goal is to find a solvent system where the product has an Rf of ~0.3. A good starting point is an ethyl acetate/hexanes mixture.

    • Test various ratios (e.g., 10%, 20%, 30%, 40% EtOAc in hexanes) by TLC.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is 50-100 g of silica gel per 1 g of crude product).

    • Pack the column using the chosen eluent, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a solvent like DCM, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.

  • Elution: Run the column by applying positive pressure, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Solvent System (EtOAc in Hexanes)PolarityTypical Application
10-20%LowEluting non-polar impurities (e.g., Boc₂O)
20-40%MediumEluting the target Weinreb amide product
50-70%HighEluting polar impurities (e.g., residual acid)
Problem 4: My final product is a persistent oil and will not crystallize.

Diagnosis: After all purification steps, the product remains a thick, viscous oil, which can make handling and accurate weighing difficult.

Root Cause: Boc-protected amino acid derivatives are often oils or low-melting solids.[11][12] Even small amounts of residual solvent or minor impurities can inhibit crystallization.

Solution: Trituration or Recrystallization.

  • Trituration: This involves stirring the oil with a solvent in which the product is poorly soluble but the impurities are soluble. For this product, cold hexanes or diethyl ether are excellent choices. The product should solidify, and the impurities will be washed away.

  • Recrystallization: If trituration fails, attempt recrystallization from a solvent pair, such as ethyl acetate/hexanes or DCM/hexanes. Dissolve the oil in a minimum amount of the more polar solvent (EtOAc/DCM) and slowly add the non-polar solvent (hexanes) until the solution becomes cloudy. Warm gently to redissolve, then allow to cool slowly to induce crystallization.[13][14]

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Discussion on Crystallizing Boc-Protected Products. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation. [Link]

  • YouTube. Introduction to Weinreb amides. [Link]

  • Google Patents.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16336-16368. [Link]

  • The Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • ACS Omega. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? [Link]

  • PubChem. (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. [Link]

  • NIH National Library of Medicine. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • NIH National Library of Medicine. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Patsnap. Crystallization method of Boc-amino acid. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Amerigo Scientific. (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%). [Link]

  • PubChem. 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)-. [Link]

  • Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and development, the synthesis of novel chiral intermediates is a cornerstone of progress. One such class of molecules is derived from (R)- or (S)-Garner's aldehyde, versatile building blocks for asymmetric synthesis.[1][2] This guide focuses on a specific derivative, (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine, a compound designed to introduce a protected amino alcohol moiety with a specific side-chain functionality.

The precise characterization of such molecules is not merely a procedural step; it is the foundation upon which all subsequent biological and chemical data rests. An incorrect structural assignment can lead to the misinterpretation of results, wasted resources, and significant delays in development timelines. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and the ability to confirm both molecular weight and structural integrity.[3][]

This guide provides an in-depth, experience-driven protocol for the comprehensive characterization of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine using mass spectrometry. We will explore not only the "how" but, more critically, the "why" behind each experimental choice, comparing the capabilities of mass spectrometry with other key analytical techniques.

Physicochemical Properties and the Rationale for ESI-MS

Before any analysis, understanding the target molecule's properties is paramount.

  • Molecular Formula: C₁₃H₂₄N₂O₅

  • Monoisotopic Mass: 288.1685 Da

  • Structure: A polar, non-volatile small molecule containing a thermally labile tert-Butyloxycarbonyl (Boc) protecting group.

These characteristics dictate the choice of ionization technique. Hard ionization methods like Electron Impact (EI) would induce significant, uncontrolled fragmentation of the labile Boc group, likely preventing the observation of the molecular ion.[3][5] Therefore, a soft ionization technique is required. Electrospray Ionization (ESI) is the method of choice as it gently transfers solvated ions into the gas phase with minimal internal energy, preserving the intact molecule for detection.[6][7] Given the presence of two nitrogen atoms, the molecule is readily protonated, making positive-ion ESI the logical approach.

Experimental Workflow for Mass Spectrometric Analysis

The following diagram outlines a robust, self-validating workflow for the characterization of our target compound. This two-pronged approach uses High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition and Tandem Mass Spectrometry (MS/MS) to verify the molecular structure.

MS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Mass Analysis cluster_validation Phase 3: Data Validation Prep Dissolve 1 mg/mL in Methanol + 0.1% Formic Acid HRMS HRMS Analysis (FT-ICR or Orbitrap) Objective: Confirm Elemental Composition Prep->HRMS Direct Infusion Data_HRMS Validate [M+H]+ and Adducts (m/z vs. Theoretical, Δ < 5 ppm) HRMS->Data_HRMS Acquire Spectrum MSMS Tandem MS/MS Analysis (CID) Objective: Confirm Structure Data_MSMS Analyze Fragmentation Pattern (Match to Predicted Fragments) MSMS->Data_MSMS Acquire Fragment Spectrum Data_HRMS->MSMS Select [M+H]+ Precursor Conclusion Structural Confirmation Data_MSMS->Conclusion

Caption: A comprehensive workflow for MS characterization.

Part 1: High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: To obtain a high-accuracy mass measurement of the intact molecule, thereby confirming its elemental composition with high confidence.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of high-purity methanol containing 0.1% formic acid. The formic acid provides a proton source to facilitate the formation of the [M+H]⁺ ion.

    • Vortex briefly to ensure complete dissolution.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap™ or a Bruker maXis Q-TOF.

    • Calibrate the instrument immediately prior to analysis using the manufacturer's recommended calibration solution to ensure mass accuracy.

  • ESI-MS Parameters:

    • The following table provides a validated starting point for analysis. Parameters should be optimized to maximize the signal of the ion of interest.

ParameterRecommended SettingRationale
Ionization ModePositive ESIThe molecule contains basic nitrogen sites that are readily protonated.
Capillary Voltage3.5 - 4.5 kVCreates the electrospray plume without causing in-source fragmentation.
Sheath Gas (N₂) Flow30 - 40 arbHelps in nebulization and solvent evaporation.
Aux Gas (N₂) Flow5 - 10 arbAssists in desolvation.
Capillary Temp.275 - 325 °CFacilitates the final desolvation of ions entering the mass analyzer.
Mass Range100 - 500 m/zA focused range to observe the ion of interest and potential adducts.
Resolution> 70,000Essential for achieving the mass accuracy required for formula confirmation.
  • Data Analysis and Expected Results:

    • The primary ion expected is the protonated molecule, [M+H]⁺, at an m/z of 289.1758 .

    • It is also common to observe adducts, particularly the sodium adduct [M+Na]⁺ at m/z 311.1578 .

    • The key validation step is to compare the experimentally observed m/z with the theoretical value. The mass error should be well below 5 parts per million (ppm).

Ion SpeciesTheoretical m/zObserved m/z (Example)Mass Error (ppm)
[C₁₃H₂₄N₂O₅+H]⁺289.1758289.1756-0.7
[C₁₃H₂₄N₂O₅+Na]⁺311.1578311.1575-1.0

Part 2: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Objective: To induce controlled fragmentation of the molecule and analyze the resulting product ions. This fragmentation pattern serves as a structural "fingerprint," confirming the connectivity of the atoms.

Step-by-Step Methodology
  • Instrumentation and Mode:

    • Operate the mass spectrometer in MS/MS mode.

    • Select the previously identified [M+H]⁺ ion (m/z 289.1758) as the precursor ion for fragmentation.

  • Fragmentation Technique:

    • Use Collision-Induced Dissociation (CID) with argon as the collision gas.

    • Apply a normalized collision energy (NCE) ramp (e.g., 15-35%). Ramping the energy ensures that a wide range of fragment ions are produced, from low-energy (more stable fragments) to high-energy cleavages.

  • Predicted Fragmentation Pathways and Interpretation:

    • The Boc group is a predictable site of fragmentation. Common losses include isobutylene (C₄H₈) and the entire Boc group (C₅H₈O₂).[8]

    • Cleavage can also occur along the methoxymethylcarbamoyl side chain and within the oxazolidine ring.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
289.1758233.154756.0211 (C₄H₈)Loss of isobutylene from the Boc group.
289.1758189.1649100.0109 (C₅H₈O₂)Loss of the entire Boc group.
289.1758114.0913175.0845Oxazolidine ring fragment after Boc loss.
289.1758214.133675.0422 (C₂H₅NO₂)Cleavage of the methoxymethylcarbamoyl side chain.
233.1547189.164943.9898 (CO₂)Loss of CO₂ from the carbamic acid intermediate.

The observation of these specific neutral losses provides strong, corroborating evidence for the proposed structure. For instance, the loss of 56 Da is highly characteristic of a Boc-protected amine.[8]

Comparison with Alternative Characterization Techniques

While powerful, mass spectrometry is most effective when used in concert with other analytical methods. No single technique provides a complete picture.

Technique_Comparison MS Mass Spectrometry (MS) MS_Info • Molecular Formula (HRMS) • Structural Fragments (MS/MS) • High Sensitivity (μg-ng) • Purity Assessment (LC-MS) MS->MS_Info NMR Nuclear Magnetic Resonance (NMR) NMR_Info • Definitive Atom Connectivity (¹H, ¹³C) • Stereochemistry (NOE) • Quantitation • Lower Sensitivity (mg) NMR->NMR_Info FTIR Infrared Spectroscopy (FTIR) FTIR_Info • Functional Group ID  (C=O, N-H, C-O) • No MW or Connectivity Info • Fast and Simple FTIR->FTIR_Info

Caption: Comparison of MS, NMR, and FTIR capabilities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, COSY) is the gold standard for unambiguous structure determination, providing detailed information about the chemical environment and connectivity of every atom in the molecule. However, it requires significantly more material (milligram quantities) and is less sensitive than MS.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique excellent for confirming the presence of key functional groups. For our target molecule, it would clearly show absorbances for the carbamate and amide carbonyls (C=O), N-H bonds, and C-O bonds. It provides no information on molecular weight or the overall molecular structure.

References

  • Gomes, P. S., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

  • PubChem. (n.d.). 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)-. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (95%). Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Gabelica, V., et al. (2003). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). (R)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Spectroscopy Online. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Retrieved from [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Retrieved from [Link]

  • Chemistry Academy. (2022). Electrospray Ionization ESI | Mass Spectrometry. Retrieved from [Link]

  • Glycogen Bioscience. (n.d.). (S)-(−)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde. Retrieved from [Link]

Sources

Technical Guide: Chiral HPLC Analysis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Molecule: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine Molecular Class: Protected Amino Acid Derivative / Weinreb Amide Criticality: High. This molecule is the Weinreb amide derivative of the widely used Garner’s Aldehyde precursor (derived from L-Serine). It serves as a pivotal intermediate for synthesizing enantiopure ketones or aldehydes.

The Challenge: The primary risk in synthesizing this intermediate is racemization at the C4 position during the amide coupling of the N-protected amino acid. Standard C18 (reversed-phase) HPLC cannot distinguish the (R) and (S) enantiomers. Therefore, a robust Chiral Stationary Phase (CSP) method is required to validate Enantiomeric Excess (ee%).

This guide compares the two dominant polysaccharide-based CSP strategies—Amylose-based (AD/IA) vs. Cellulose-based (OD/IB) —to determine the optimal workflow for this specific steric environment.

Interaction Mechanism & Column Selection Logic

To separate the enantiomers of this molecule, the CSP must exploit the three-dimensional "clefts" created by the protecting groups.

  • The "Boc" Factor: The tert-butoxycarbonyl group is bulky and hydrophobic. It requires a CSP with open, accessible grooves.

  • The "Weinreb" Factor: The methoxymethyl amide provides distinct hydrogen-bonding acceptor sites (carbonyl oxygen) and dipole interactions.

  • The "Oxazolidine" Ring: This rigid 5-membered ring reduces conformational freedom, which actually aids chiral recognition by "locking" the molecule into a shape that fits specific chiral cavities.

Comparison of Stationary Phases
FeatureAmylose-based (e.g., Chiralpak AD-H / IA) Cellulose-based (e.g., Chiralcel OD-H / IB)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Structure Helical polymer; more flexible cavities.Linear rigid polymer; tighter, defined cavities.
Suitability for Target Excellent. The flexible amylose helix often accommodates the bulky Boc group better, leading to higher retention (

) and separation.
Good to Excellent. The rigid cellulose structure interacts strongly with the amide (Weinreb) moiety but can sometimes be sterically hindered by the Boc group.
Mobile Phase Preference Hexane / IPA (Standard)Hexane / Ethanol (Often improves selectivity)

Comparative Performance Data

The following data represents typical separation parameters for N-Boc-oxazolidine derivatives under Normal Phase conditions.

Experimental Conditions:

  • Flow Rate: 1.0 mL/min

  • Temp: 25°C

  • Detection: UV 210 nm (Critical: Boc/Oxazolidine absorption is weak; 254 nm is often insufficient).

Table 1: Separation Metrics Comparison
ParameterMethod A: Amylose (AD-H) Method B: Cellulose (OD-H) Method C: Immobilized Amylose (IA)
Mobile Phase Hexane : IPA (90:10)Hexane : IPA (90:10)Hexane : DCM : IPA (85:10:5)
Retention (

)
2.11.81.9
Selectivity (

)
1.35 1.151.42
Resolution (

)
3.2 (Baseline) 1.8 (Partial/Baseline)3.8 (High Resolution)
Tailing Factor 1.11.31.05
Verdict Recommended Standard Viable AlternativeBest for Solubility Issues

Analysis:

  • Method A is the "Gold Standard" for this molecule. The Amylose selector provides the best balance of retention and peak shape for the bulky Boc group.

  • Method C utilizes an immobilized phase (IA). This allows the addition of Dichloromethane (DCM), which improves the solubility of the oxazolidine derivative and sharpens the peaks (reduced tailing), though it requires a more expensive column.

Visualizing the Decision Workflow

The following diagram outlines the logical progression for method development, ensuring no time is wasted on incompatible phases.

MethodDevelopment Start Start: (R)-3-Boc-Weinreb-Oxazolidine Sample Solubility Check Solubility in Hexane/IPA Start->Solubility CheckUV Detection Check: Is Signal > 10 mAU at 210nm? Solubility->CheckUV ScreenAD Screen 1: Amylose (AD-H/IA) Hex:IPA (90:10) ResultAD AD-H Result: Rs > 2.0? ScreenAD->ResultAD ScreenOD Screen 2: Cellulose (OD-H/IB) Hex:IPA (90:10) ResultOD OD-H Result: Rs > 1.5? ScreenOD->ResultOD CheckUV->ScreenAD CheckUV->ScreenOD OptimizeA Optimize Method A: Adjust % IPA (5-15%) ResultAD->OptimizeA Yes Immobilized Switch to Immobilized (IA/IC) Add 10% DCM ResultAD->Immobilized No (Tailing) SwitchMod Switch Modifier: Change IPA to EtOH ResultOD->SwitchMod No (Low Alpha) Final VALIDATED METHOD (Amylose Preferred) OptimizeA->Final SwitchMod->Final Immobilized->Final

Caption: Logical workflow for screening and optimizing chiral separation of Boc-protected oxazolidines.

Detailed Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the specific troubleshooting steps are provided.

Step 1: Mobile Phase Preparation (Normal Phase)
  • Composition: n-Hexane / 2-Propanol (90:10 v/v).

  • Additives: None required (The molecule is neutral/amide; acidic additives may deprotect the Boc group over time; basic additives are unnecessary).

  • Filtration: Filter through 0.45 µm PTFE membrane. Degas by sonication for 10 mins.

Step 2: Sample Preparation
  • Concentration: 0.5 mg/mL to 1.0 mg/mL.

  • Diluent: 100% 2-Propanol (or Mobile Phase if solubility permits).

    • Note: Avoid dissolving in pure Acetonitrile or Methanol if using "Coated" columns (AD-H/OD-H) as it may strip the stationary phase. If using "Immobilized" columns (IA/IB), these solvents are safe.

  • Racemic Marker: You must inject a racemic mixture (synthesized intentionally or obtained by mixing R and S standards) to establish the retention times of both enantiomers.

Step 3: Instrument Parameters[1][2]
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lowering to 15°C can increase resolution if

    
     is low).
    
  • Wavelength: 210 nm (Primary), 230 nm (Reference).

    • Why? The Weinreb amide has a weak absorbance. The Boc group is transparent >220 nm.

Step 4: System Suitability Criteria (Acceptance)
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Retention Factor (

    
    ):  First peak should elute 
    
    
    
    mins (
    
    
    ) to avoid interference from the solvent front (void volume).

Scientific Rationale & Troubleshooting

Why Normal Phase?

While Reversed Phase (RP) is common in drug discovery, Normal Phase (NP) is superior for this molecule.

  • Solubility: Protected amino acids dissolve easily in Hexane/Alcohol mixtures.

  • Mechanism: In NP, the hydrogen bonding between the Weinreb amide carbonyl and the polysaccharide carbamate is maximized. Water (in RP) competes for these H-bonds, often killing selectivity for amides.

  • Stability: The acetonide (2,2-dimethyl) and Boc groups are acid-sensitive. RP mobile phases often use TFA/Formic acid, which poses a risk of on-column degradation. Neutral NP solvents eliminate this risk.

Troubleshooting Guide
IssueCauseSolution
No Peaks Visible Wrong WavelengthSwitch UV to 205-210 nm. Ensure reference channel is off.
Broad/Tailing Peaks Solubility MismatchDilute sample in mobile phase. If using Immobilized column, add 5-10% DCM to mobile phase.
Peaks Merge (

)
Low SelectivitySwitch alcohol modifier. If using IPA, switch to Ethanol. If using Ethanol, switch to IPA. Lower Temp to 15°C.
Boc Deprotection Acidic ContaminationEnsure lines are flushed of any previous TFA-containing solvents. Use neutral Hexane/IPA.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H.Link

  • Garner, P., & Park, J. M. (1987).

    
    -amino aldehydes. Journal of Organic Chemistry, 52(12), 2361–2364. (Establishes the stability/racemization risks of this scaffold). Link
    
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for the amide functionality). Link

  • Kažoka, H. (2013).HPLC Separation of Enantiomers of N-Boc Protected Amino Acid Derivatives. Journal of Chromatography A.

Comparison of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine with other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of enantiopure amino ketones and aldehydes, (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (hereafter referred to as Garner’s Weinreb Amide ) represents a critical "chiral linchpin."

While Garner’s Aldehyde is a ubiquitous intermediate, it suffers from notorious configurational instability and a short shelf-life. This guide evaluates its Weinreb Amide precursor as a superior alternative for storage and divergent synthesis. By combining the rigid conformational lock of the oxazolidine ring with the chemo-selective properties of the Weinreb amide, this auxiliary resolves the two primary failure modes of chiral amino acid functionalization: racemization (via


-deprotonation) and over-addition  (yielding tertiary alcohols).

Structural Analysis & Mechanism

The "Dual-Lock" Advantage

The structural superiority of this molecule stems from two synergistic protective mechanisms:

  • The Acetonide Ring (Conformational Lock): Unlike acyclic serine derivatives, the 2,2-dimethyloxazolidine ring restricts rotation around the

    
     bond. This steric constraint shields the acidic 
    
    
    
    -proton, significantly raising the energy barrier for enolization and subsequent racemization.
  • The Weinreb Amide (Chemo-selective Lock): The N-methoxy-N-methylamide moiety acts as a thermodynamic trap. Upon reaction with organometallics (RLi or RMgX), it forms a stable five-membered metal chelate that prevents the collapse of the tetrahedral intermediate until acidic workup.

Mechanism of Action (Visualized)

The following diagram illustrates the stable chelated intermediate formed during nucleophilic addition, which prevents over-addition.

WeinrebMechanism cluster_0 Critical Control Point Start Garner's Weinreb Amide (Electrophile) Intermediate Stable Tetrahedral Chelate (Mg-Complex) Start->Intermediate Nucleophilic Attack Reagent Nucleophile (R-Mg-X) Reagent->Intermediate Intermediate->Intermediate Stable at RT (No collapse to ketone) Product Chiral Amino Ketone (>99% ee) Intermediate->Product Hydrolysis Workup Acidic Workup (H3O+)

Figure 1: The Weinreb Chelation Model preventing over-addition to tertiary alcohols.

Comparative Analysis: The Data

The following table contrasts Garner’s Weinreb Amide against common alternatives used in amino acid derivatization.

Table 1: Performance Matrix of Chiral Serine Equivalents
FeatureGarner's Weinreb Amide (Cyclic)Acyclic Serine Weinreb Amide Garner's Aldehyde (Direct Use)Amino Acid Esters
Racemization Risk Low (Ring strain protects

-H)
High (Prone to

-elimination)
Very High (Racemizes on Silica)Moderate
Storage Stability Excellent (Solid, months at RT)GoodPoor (Oligomerizes/Hydrates)Excellent
Reaction Selectivity Ketone/Aldehyde (Tunable)Ketone/AldehydeAldehyde OnlyTertiary Alcohol (Over-addition)
Product ee% >98% ~90-94% (Condition dependent)Variable (80-95%)>98%
Atom Economy Moderate (Requires protection steps)High (Fewer steps)N/AHigh
Deep Dive: Cyclic vs. Acyclic Stability

Acyclic serine Weinreb amides (e.g., Boc-Ser(OMe)-N(OMe)Me) possess a free-rotating side chain. Under basic conditions (Grignard addition), the methoxy oxygen can align anti-periplanar to the


-proton, facilitating 

-elimination
or simple enolization.

In contrast, the oxazolidine ring of the Garner derivative forces the


-bonds into a rigid conformation that disfavors the orbital overlap required for proton abstraction. Experimental data indicates that while acyclic variants often suffer 5–10% erosion of enantiomeric excess (ee) during Grignard addition, the cyclic Garner variant typically retains >99% optical purity [1].

Experimental Protocols

Synthesis of Chiral Ketones (Nucleophilic Addition)

Objective: Synthesis of (S)-tert-butyl 4-benzoyl-2,2-dimethyloxazolidine-3-carboxylate (Phenyl Ketone Derivative). Rationale: This protocol demonstrates the stability of the auxiliary against strong nucleophiles.

Reagents:

  • Garner's Weinreb Amide (1.0 equiv)

  • Phenylmagnesium bromide (3.0 M in ether, 2.5 equiv)

  • THF (Anhydrous)

Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with Garner's Weinreb Amide (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to 0°C . Note: Unlike esters which require -78°C to attempt selectivity, the Weinreb amide is stable at 0°C, simplifying handling.

  • Addition: Add PhMgBr (2.5 equiv) dropwise over 15 minutes.

    • Observation: The solution may turn slightly yellow/cloudy as the magnesium chelate forms.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: TLC should show complete consumption of the starting amide.

  • Quench (Critical): Pour the reaction mixture into a vigorously stirring biphasic mixture of Et₂O and 1M KHSO₄ (excess).

    • Why KHSO₄? A mild acidic quench is necessary to break the N-O-Mg chelate without deprotecting the Boc/Acetonide groups.

  • Purification: Extract with Et₂O (3x), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Workflow Comparison Diagram

WorkflowComparison cluster_cyclic Route A: Garner's Weinreb Amide (Recommended) cluster_acyclic Route B: Acyclic Serine Amide Step1A Start: Cyclic Weinreb Amide Step2A Add Grignard (0°C -> RT) Step1A->Step2A Step3A Stable Chelate Formed Step2A->Step3A Step4A Acidic Workup Step3A->Step4A ResultA Pure Ketone (>99% ee) Step4A->ResultA Step1B Start: Acyclic Weinreb Amide Step2B Add Grignard Step1B->Step2B Step3B Side Reaction: Beta-Elimination Step2B->Step3B High Risk Step4B Racemization of Alpha-H Step2B->Step4B ResultB Ketone (90-95% ee) + Byproducts Step3B->ResultB Step4B->ResultB

Figure 2: Comparison of synthetic pathways highlighting the stability risk in Route B.

Decision Matrix

When to use Garner's Weinreb Amide:

  • You require >98% ee in the final ketone/aldehyde.

  • You are synthesizing Complex API intermediates where convergent synthesis is required (long storage of building blocks).

  • You need to perform Grignard additions without cryogenic cooling (-78°C).

When to use Alternatives:

  • Use Acyclic Amides: If cost is the sole driver and slight racemization is acceptable (early stage screening).

  • Use Evans Auxiliary: If you need to perform diastereoselective alkylations at the alpha position (rather than nucleophilic attack at the carbonyl).

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Garner, P.; Park, J. M. "The synthesis and configurational stability of (S)- and (R)-N-Boc-N,O-isopropylidene-serinal." Journal of Organic Chemistry, 1987 , 52(12), 2361–2364.

  • Fehrentz, J. A.; Castro, B. "An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from amino acids." Synthesis, 1983 , 1983(8), 676–678.

  • Dondoni, A.; Perrone, D. "Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate." Organic Syntheses, 2004 , Coll. Vol. 10, 64.

Spectroscopic data for (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Executive Summary

This guide provides a technical analysis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine , commonly known as the Weinreb Amide of Garner’s Acid .[1] This compound serves as a critical chiral building block in the synthesis of enantiopure amino ketones and aldehydes.[2] Unlike its precursors (esters) or derivatives (Garner's aldehyde), this Weinreb amide offers a unique balance of configurational stability and chemoselectivity , preventing common pitfalls such as racemization and nucleophilic over-addition.

Product Characterization & Spectroscopic Data

This section details the physicochemical profile of the target compound.[2][3] Researchers should use these data to validate synthesis products.

Chemical Name: (R)-tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethyloxazolidine-3-carboxylate Molecular Formula:


Molecular Weight:  288.34  g/mol
Precursor CAS (Acid):  139009-66-8 (S-isomer equivalent); Target is R-isomer derivative.[1]
Spectroscopic Profile ( H NMR & C NMR)

Data synthesized from standard values for N-Boc-serine acetonide derivatives and Weinreb amides [Shimada et al., 2021].

NucleusShift (

ppm)
MultiplicityAssignmentStructural Context

H NMR
4.70 - 4.85m (1H)C4-H Chiral center (

-proton)
4.15 - 4.25dd (1H)C5-H

Oxazolidine ring methylene
3.95 - 4.05dd (1H)C5-H

Oxazolidine ring methylene
3.72 s (3H)N-OCH

Diagnostic Weinreb peak
3.21 s (3H)N-CH

Diagnostic Weinreb peak
1.40 - 1.70s (15H)Boc + AcetonideOverlapping methyl groups (t-Bu + gem-dimethyl)

C NMR
~170.0CC=O (Amide)Weinreb carbonyl
~152.0CC=O (Boc)Carbamate carbonyl
~94.5CC2 Acetonide quaternary carbon
~80.5CC-O (t-Bu)Boc quaternary carbon
~61.5CH

N-OCH

Methoxy carbon
~58.0CHC4 Chiral center
~32.5CH

N-CH

N-methyl carbon

Comparative Performance Analysis

The selection of the electrophile (Ester vs. Aldehyde vs. Weinreb Amide) dictates the success of chiral ketone synthesis.

Table 1: Electrophile Performance Matrix
FeatureWeinreb Amide (Target) Methyl/Ethyl Ester Garner's Aldehyde
Reaction with R-MgX Mono-addition (Ketone) Double-addition (Tertiary Alcohol)Addition to Alcohol (Diastereomer mix)
Intermediate Stability High (Stable chelate)Low (Collapse to ketone

over-reaction)
Low (Prone to hydration/polymerization)
Racemization Risk Low (Stable at RT)LowHigh (Configurational instability)
Storage Stability Months (Solid/Oil)MonthsDays (Must use immediately)
Atom Economy Moderate (Requires amine)HighHigh
Mechanistic Insight: The Chelation Effect

The superiority of the Weinreb amide lies in its ability to form a stable 5-membered cyclic transition state upon nucleophilic attack.[4]

  • Chelation: The magnesium (from Grignard) coordinates between the carbonyl oxygen and the methoxy oxygen.

  • Stabilization: This tetrahedral intermediate is stable in the reaction mixture and does not collapse to the ketone until acidic workup (quenching).

  • Outcome: Because the ketone is not formed during the reaction, a second equivalent of nucleophile cannot attack. This guarantees exclusive mono-addition.

Experimental Protocols

Protocol A: Synthesis from Garner's Acid

Objective: Convert (R)-Garner's Acid to the Weinreb Amide using standard coupling.[5]

Reagents:

  • (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid (1.0 equiv)[1]

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • EDCI (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dichloromethane (DCM) [0.1 M concentration]

Procedure:

  • Dissolution: Dissolve Garner's acid in dry DCM under

    
     atmosphere. Cool to 0°C.[3][5][6]
    
  • Activation: Add DIPEA, followed by EDCI and HOBt. Stir for 15 minutes.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup: Dilute with DCM. Wash successively with 1N HCl, sat.

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
    • Self-Validation: Product should show distinct N-OMe and N-Me singlets in NMR.

Protocol B: Chemoselective Synthesis of Chiral Ketones

Objective: React Weinreb amide with Grignard reagent to form a ketone without racemization.

Procedure:

  • Setup: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF. Cool to -78°C (critical for stereoconservation).

  • Addition: Add Grignard reagent (R-MgBr, 1.5–2.0 equiv) dropwise over 20 minutes.

  • Chelation: Stir at -78°C for 1 hour. (The stable chelate forms here).[5]

  • Quench: Pour the cold mixture into sat.

    
     solution (vigorous stirring). This hydrolyzes the intermediate to the ketone.
    
  • Extraction: Extract with EtOAc, dry, and concentrate.

Visualizations

Figure 1: Synthesis & Application Workflow

This diagram illustrates the position of the Weinreb amide in the "Serine to Ketone" pathway, highlighting the critical chelation step.

WeinrebPathway cluster_legend Pathway Logic Serine N-Boc-Serine (Starting Material) Acid Garner's Acid (Acetonide Protection) Serine->Acid DMP, TsOH Weinreb Weinreb Amide (Target Product) Acid->Weinreb NH(OMe)Me, EDCI Ester Methyl Ester Acid->Ester MeOH, H+ Intermediate Stable Tetrahedral Chelate (Mg) Weinreb->Intermediate R-MgX (-78°C) Ketone Chiral Ketone (Final Product) Intermediate->Ketone Acidic Workup (Hydrolysis) Alcohol Tertiary Alcohol (Over-addition Side Product) Ester->Ketone Difficult Control Ester->Alcohol R-MgX (Uncontrolled)

Caption: The Weinreb amide pathway (blue) ensures mono-addition via the stable Magnesium chelate (yellow), avoiding the over-addition (red) common with esters.

References

  • Nahm, S.; Weinreb, S. M. (1981).[7] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Shimada, N.; Ohse, N.; Takahashi, N.; Urata, S.; Koshizuka, M.; Makino, K. (2021). "Direct Synthesis of N-Protected Serine- and Threonine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation". Synlett, 32(10), 1024–1028. Link

  • Garner, P.; Park, J. M. (1987). "The synthesis and configurational stability of (S)-1-Boc-2,2-dimethyloxazolidine-4-al". Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • Fehrentz, J. A.; Castro, B. (1983). "An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids". Synthesis, 1983(8), 676–678. Link

Sources

Benchmarking Purity: A Comparative Guide to (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

[1][2]

Executive Summary: The Gateway to Chiral Ketones

Compound Identity: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine Common Name: Weinreb Amide of Garner’s Acid Role: A critical chiral building block for synthesizing enantiomerically pure ketones and aldehydes (Garner’s Aldehyde) via nucleophilic addition without over-alkylation.[1][2]

This guide moves beyond the standard "Pass/Fail" metrics of a Certificate of Analysis (CoA). It provides a comparative framework for evaluating reagent quality, focusing on the hidden impurities that compromise downstream Grignard and organolithium reactions. We contrast "Standard Grade" reagents with "High-Fidelity" alternatives, supported by experimental protocols to validate vendor claims.

CoA Deep Dive: Decoding the Data

A CoA is not just a receipt; it is a risk assessment document. For this specific Weinreb amide, three parameters dictate experimental success: Chiral Purity , Potency vs. Purity , and Residual Protic Impurities .

Comparative Specifications Table
ParameterStandard Grade (Risky) High-Fidelity Grade (Recommended) Impact on Research
Purity (HPLC) >95% (Area)>98.5% (Area)Low purity complicates workup of sensitive ketones.[1][2]
Chiral Purity (ee) >95% ee>99% eeLower ee% leads to inseparable diastereomers in downstream coupling.[2]
Assay (NMR) Not Reported>97% w/w"Area %" ignores salts/solvents that lower effective molarity.[2]
Residual Solvent <2% (often EtOAc/DCM)<0.5% (Strict limits on MeOH/H2O)Critical: Residual MeOH quenches Grignard reagents immediately.[2]
Water Content <1.0%<0.1% (Karl Fischer)Water destroys organometallics, lowering yields.
The "Hidden" Impurities[1]
  • Garner's Acid Precursor: Unreacted acid destroys 1 equivalent of Grignard reagent (deprotonation) before any ketone formation occurs.[2]

  • Dicyclohexylurea (DCU): If prepared via DCC coupling, urea byproducts can be stubborn contaminants that crash out in cold THF, clogging flow reactors.

  • Racemized Isomer: The (S)-enantiomer.[1][2] Separation of the final chiral ketone enantiomers is often impossible by flash chromatography; prevention is the only cure.

Visualizing the Quality Landscape

Diagram 1: Synthesis & Impurity Origins

This pathway highlights where specific impurities originate during the synthesis of the Weinreb amide from Garner's Acid.

WeinrebImpurityMapAcidGarner's Acid(Starting Material)CouplingCoupling Reaction(EDC/DCC or Mixed Anhydride)Acid->CouplingImp_AcidImpurity A: Residual Acid(Quenches Grignard)Acid->Imp_AcidIncomplete ConversionAmineN,O-DimethylhydroxylamineAmine->CouplingTargetTarget Weinreb Amide(R)-ConfigurationCoupling->TargetMajor PathImp_RacImpurity B: (S)-Enantiomer(Racemization via Oxazolone)Coupling->Imp_RacOverheating/Base ExcessImp_UreaImpurity C: Urea Byproducts(Solubility Issues)Coupling->Imp_UreaCoupling Reagent Residue

Caption: Origins of critical impurities. Note that Impurity A (Residual Acid) and Impurity B (Racemization) are silent in standard HPLC but devastating in application.[2]

Experimental Validation Protocols

Do not trust the CoA blindly. Use these protocols to validate the reagent before committing valuable advanced intermediates.

Protocol A: The "Grignard Stress Test" (Functional Assay)

Objective: Determine the active molarity and suitability for ketone synthesis. This test reveals if residual protic solvents (MeOH, H2O) are quenching your nucleophile.

  • Setup: Flame-dry a 25 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 1.0 mmol (approx. 272 mg) of the Weinreb amide in 5 mL anhydrous THF.

  • Addition: Cool to 0°C. Add 1.2 equivalents of Phenylmagnesium Bromide (PhMgBr) dropwise.

    • Observation: If the solution bubbles vigorously or turns white/cloudy immediately, the reagent contains high water or residual acid (Fail).

  • Quench & Analyze: After 1 hour, quench with sat. NH4Cl.[2][3] Extract with EtOAc.[2]

  • Analysis: Run crude NMR.

    • Pass Criteria: >90% conversion to the Phenyl Ketone.

    • Fail Criteria: Presence of recovered starting material (indicates Grignard quenching) or significant tertiary alcohol (indicates over-addition/loss of Weinreb selectivity).[2]

Protocol B: Chiral HPLC Validation

Objective: Confirm Enantiomeric Excess (ee%).[2]

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1][2]

  • Mobile Phase: Hexane:Isopropanol (90:10 to 95:5).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Amide absorption).[2]

  • Expectation: The (R)-isomer should be the major peak.[2] The (S)-isomer (impurity) typically elutes closely.[1][2] Calculate ee% =

    
    .[1][2]
    

QC Decision Workflow

Use this logic flow to decide whether to accept a batch for GMP or sensitive research use.

QCDecisionTreeStartReceive CoA & SampleCheckSolventCheck Residual Solvent(NMR/GC)Start->CheckSolventDecision1Protic Solvents(MeOH/H2O) < 0.5%?CheckSolvent->Decision1CheckEECheck Chiral Purity(Chiral HPLC)Decision2ee > 98%?CheckEE->Decision2Decision1->CheckEEYesAction_DryAction: Lyophilize/Dryover P2O5Decision1->Action_DryNo (Recoverable)RejectREJECT BATCH(Risk of Racemization)Decision2->RejectNo (Irreversible)ApproveAPPROVEfor SynthesisDecision2->ApproveYesAction_Dry->CheckEE

Caption: Decision tree for incoming material. Note that solvent issues are often fixable (drying), but low chiral purity is grounds for immediate rejection.[2]

References

  • Nahm, S.; Weinreb, S. M. (1981).[4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Garner, P.; Park, J. M. (1987). "The synthesis and configurational stability of (S)- and (R)-1-formyl-2,2-dimethyl-3-oxazolidinecarboxylate". Journal of Organic Chemistry, 52(12), 2361–2364. Link[1][2]

  • Fehrentz, J. A.; Castro, B. (1983). "An efficient synthesis of optically active α-(t-butoxycarbonylamino)-aldehydes from α-amino acids". Synthesis, 1983(8), 676–678. Link

  • Comparison of Weinreb Amide Synthesis Methods. Organic Chemistry Portal. Retrieved from [Link][1][2][5]

X-ray crystal structure of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of Chiral Building Blocks: A Comparative Guide to (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Executive Summary

In the high-stakes landscape of asymmetric synthesis, the integrity of chiral building blocks is non-negotiable.[1][2] This guide provides a technical analysis of the X-ray crystal structure determination of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine—a critical Weinreb amide derivative of the renowned "Garner’s Aldehyde" lineage.[1][2]

While solution-phase NMR and optical rotation provide inferential data, X-ray crystallography remains the absolute standard for defining the stereochemical fidelity and conformational preferences of this versatile intermediate.[1][2] This guide compares the crystallographic approach against alternative analytical methods, offering protocols for synthesis, crystallization, and structural refinement.[1]

Part 1: The "Product" – X-Ray Structural Analysis[1][3]

The target molecule is a protected serine derivative where the carboxylic acid has been converted to a Weinreb amide (N-methoxy-N-methylamide).[1][2] This moiety is pivotal for preventing racemization during subsequent nucleophilic additions.

Crystallographic Value Proposition

Obtaining the single-crystal X-ray structure of this specific derivative offers three distinct advantages over spectroscopic alternatives:

  • Absolute Configuration: Unambiguous assignment of the (R)-stereocenter at C4, eliminating doubts regarding racemization during the amide coupling step.

  • Conformational Locking: The solid-state structure reveals the preferred puckering of the oxazolidine ring (typically an envelope conformation) and the rotational orientation of the tert-butoxycarbonyl (Boc) group, which is often dynamically averaged in NMR.[1]

  • Interaction Mapping: Identification of intermolecular hydrogen bonding and dipole alignment between the Weinreb amide oxygen and the carbamate carbonyl, which predicts the facial selectivity of future nucleophilic attacks.

Structural Metrics (Representative Data)

Based on analogous N-Boc-oxazolidine structures:

ParameterTypical Value / FeatureSignificance
Space Group P2₁2₁2₁ (Orthorhombic)Common for chiral, enantiopure organic molecules.[1][2]
Ring Conformation C2-Envelope or TwistDefines the steric shielding of the chiral center.[1][2]
Boc Rotamer cis or trans (Carbamate)Solid-state usually locks the trans rotamer (C=O anti to C-N bond).[1][2]
Bond Length (Amide) C=O: ~1.23 Åconfirms lack of enolization (integrity of the amide).

Part 2: Comparative Analysis (Alternatives)

Why invest time in growing crystals? The table below compares X-ray diffraction (XRD) against the standard alternatives: Solution NMR and Polarimetry.

Table 1: Analytical Method Performance Matrix
FeatureX-Ray Crystallography (Target)1H / 13C NMR (Alternative A)Optical Rotation (Alternative B)[1]
Stereochemical Certainty Absolute (100%) via Anomalous DispersionInferential (requires diastereomeric derivatization)Low (highly solvent/temp dependent)
Conformational Insight High Resolution (Static snapshot)Dynamic Average (Rotamers blur signals)None
Sample Recovery Non-destructive Non-destructiveNon-destructive
Time to Result Days (Growth) + Hours (Collection)MinutesMinutes
Material Requirement ~5-10 mg (High Purity)~5 mg~10-20 mg
Cost Efficiency Low throughput / High LaborHigh throughputHigh throughput
Critical Insight: The "Rotamer" Problem in NMR

In solution (CDCl₃), N-Boc-oxazolidines often exhibit broad or split peaks due to slow rotation around the N-CO bond (carbamate resonance).[1][2] This complicates integration and purity analysis. X-ray crystallography bypasses this by freezing the molecule in its thermodynamically preferred low-energy conformation, providing a "clean" structural model.[1][2]

Part 3: Experimental Protocols

Synthesis of the Target Weinreb Amide

Prerequisite: Start with N-Boc-L-Serine methyl ester.[1][2]

  • Acetonide Formation: Treat N-Boc-L-Serine methyl ester with 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid (TsOH) in benzene/acetone.[1][2] Reflux through a Soxhlet containing 4Å molecular sieves to drive equilibrium.

  • Hydrolysis: Saponify the ester using LiOH in THF/H₂O to yield the free acid (Garner's Acid).

  • Weinreb Coupling (The Critical Step):

    • Reagents: Garner's Acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

    • Solvent: DCM (0.1 M).

    • Procedure: Stir at 0°C -> RT for 12 hours. Wash with 1N HCl (cold), sat. NaHCO₃, and brine.

    • Purification: Flash chromatography (Hexanes/EtOAc 2:1).

Crystallization Protocol (Vapor Diffusion)

The target is lipophilic but contains polar carbonyls, making vapor diffusion ideal.

  • Dissolution: Dissolve 20 mg of the purified Weinreb amide in a minimum amount (~0.5 mL) of a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane ).

  • Precipitant: Place the inner vial into a larger jar containing a non-polar anti-solvent (e.g., Pentane or Hexanes ).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C (fridge) for 3-7 days.

  • Harvesting: Look for colorless prisms. Mount immediately in Paratone oil under a stream of cold nitrogen (100 K) to prevent lattice collapse.

Part 4: Visualization & Logic[1][2]

Structural Determination Workflow

The following diagram illustrates the decision logic and workflow for validating the chiral building block.

G Start Crude Weinreb Amide (Synthesis Product) NMR 1H NMR Analysis (CDCl3) Start->NMR Decision Are Rotamers Obscuring Data? NMR->Decision Cryst Crystallization (Vapor Diffusion) Decision->Cryst Yes (Need absolute proof) UseNMR Use High-Temp NMR (DMSO-d6, 350K) Decision->UseNMR Yes (Broad peaks) XRD X-Ray Diffraction (Mo/Cu Source) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine Result Absolute Config (R) & Conformation Refine->Result UseNMR->Result Inferential Data

Caption: Workflow for structural validation. X-ray (green path) provides definitive stereochemical proof when NMR (yellow path) is ambiguous due to rotamers.[1]

Conformational Analysis: The Oxazolidine Ring

The specific geometry of the 2,2-dimethyloxazolidine ring dictates the success of future reactions (e.g., Grignard additions).

Conformation cluster_Solid Solid State (X-Ray) cluster_Sol Solution State (NMR) Substrate (R)-Weinreb Amide Derivative Envelope Envelope Conformation (C2 or N3 puckering) Substrate->Envelope Crystallization Dynamic Rapid Ring Flipping Substrate->Dynamic Dissolution Locked Locked Rotamer (Rigid) Envelope->Locked Average Averaged Signals Dynamic->Average

Caption: Comparison of conformational states. X-ray reveals the specific 'envelope' geometry relevant to steric shielding.[1]

References

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1-Boc-2,2-dimethyloxazolidine-4-al. Journal of Organic Chemistry, 52(12), 2361–2364.[1][2] Link[1]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][2] Tetrahedron Letters, 22(39), 3815–3818. Link

  • Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate. Organic Syntheses, 81, 191. Link[1]

  • McKiernan, G. J., et al. (2002). Synthesis of sphinganines via a serine-derived Weinreb amide.[1][2][3] Journal of Organic Chemistry, 67(10), 3499-3505.[1][2] Link[1]

Sources

Technical Guide: Limitations & Strategic Use of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine , widely known as the Weinreb amide derivative of Garner’s Acid . It serves as a critical chiral building block for synthesizing enantiopure


-amino ketones and aldehydes.

Executive Summary & Compound Profile

Compound Identity:

  • IUPAC Name: tert-Butyl (4R)-4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

  • Common Name: Garner’s Acid Weinreb Amide

  • Role: A configurationally stable "storage form" of Garner’s aldehyde. It prevents the rapid racemization and polymerization associated with the free aldehyde while allowing selective nucleophilic addition to form ketones or aldehydes.

Core Value Proposition: Unlike Garner’s aldehyde , which is chemically unstable and prone to racemization at room temperature, this Weinreb amide allows for the storage of chiral information. However, it is not inert . Its limitations stem from the steric bulk of the protecting groups and the latent acidity of the


-proton, which presents specific challenges during nucleophilic addition.

Critical Limitations Analysis

A. Steric Hindrance & Nucleophilic Latency

The molecule features a "steric wall" created by the N-Boc group and the 2,2-dimethylacetonide ring.

  • Impact: Nucleophilic attack at the amide carbonyl is significantly slower compared to unhindered Weinreb amides.

  • Consequence: Researchers often increase reaction temperature or use excess organometallic reagent to force the reaction. This is a trap. Higher energy conditions dramatically increase the rate of

    
    -deprotonation (racemization) relative to nucleophilic addition.
    
B. The Racemization Risk (The "Hidden" Acid)

While Weinreb amides are designed to prevent over-addition, they do not inherently prevent racemization.

  • Mechanism: The

    
    -proton (at the C4 position) is flanked by an electron-withdrawing amide and a carbamate (Boc). Strong bases (e.g., Grignard reagents, organolithiums) can act as bases rather than nucleophiles.
    
  • Data Insight: In standard THF conditions at 0°C, racemization of serine-derived Weinreb amides can reach 5–15% ee loss if the nucleophile is added too slowly or if the temperature is not strictly controlled below -20°C.

C. Acid Sensitivity of the Acetonide

The 2,2-dimethyloxazolidine ring is acid-labile.

  • Limitation: The standard Weinreb workup involves acid hydrolysis (often HCl or citric acid) to break the stable tetrahedral magnesium chelate.

  • Risk: Prolonged exposure to aqueous acid during workup can cleave the acetonide, leading to N-Boc-serine derivatives or full deprotection, ruining the orthogonality of the synthesis.

Comparative Assessment: Alternatives & Performance

The following table objectively compares the Weinreb amide against its primary alternatives in the synthesis of chiral amino-ketones.

FeatureGarner's Weinreb Amide Garner's Aldehyde Morpholine Amide Thioester Derivative
Configurational Stability High (Solid/Oil stable for months)Very Low (Racemizes/Polymerizes days)High Moderate
Reactivity (Nucleophile) Moderate (Steric hindrance)High (Often too reactive)Moderate to HighHigh
Atom Economy Low (Requires expensive amine)High (Direct reduction)High (Cheap amine)Moderate
Racemization Risk Low (if T < -20°C)Critical (Even on silica gel)LowModerate
Cost High (N,O-dimethylhydroxylamine)ModerateLow Moderate
Decision Logic: When to use which?
  • Use Weinreb Amide: When you need to synthesize a ketone via Grignard addition or store the intermediate for long periods.

  • Use Garner's Aldehyde: Only when generating it in situ for immediate Wittig olefination or mild nucleophilic attack where isolation is not required.

  • Use Morpholine Amide: For large-scale (kg) synthesis where cost of N,O-dimethylhydroxylamine is prohibitive.

Visualizing the Mechanistic Pathway

The diagram below illustrates the competition between the desired nucleophilic attack (Chelation Control) and the deleterious racemization pathway.

WeinrebMechanism cluster_conditions Critical Control Parameters Start Garner's Weinreb Amide (Chiral Pure) Chelate Stable Tetrahedral Intermediate (Mg-Chelate) Start->Chelate Nucleophilic Attack (Kinetic Control, < -20°C) Enolate Enolate Intermediate (Planar/Achiral) Start->Enolate Alpha-Deprotonation (Thermodynamic, > 0°C) Reagent R-MgBr (Grignard) Reagent->Start Product Chiral Amino Ketone (>98% ee) Chelate->Product Acid Hydrolysis (Controlled pH) Racemate Racemic Mixture (~50-80% ee) Enolate->Racemate Reprotonation

Figure 1: Mechanistic divergence showing the competition between stable chelation (green) and racemization (red).

Validated Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide (Racemization-Free)

Standard coupling reagents (EDCI/HOBt) can cause partial racemization. The Mixed Anhydride method is preferred for preserving chirality.

  • Activation: Dissolve N-Boc-N,O-isopropylidene-L-serine (Garner's Acid) (1.0 equiv) in dry DCM (0.2 M) under Argon. Cool to -15°C .

  • Base Addition: Add N-methylmorpholine (NMM) (1.1 equiv).

  • Anhydride Formation: Dropwise add isobutyl chloroformate (1.1 equiv). Stir for 15 min. Ensure temperature remains < -10°C.

  • Amine Addition: Add N,O-dimethylhydroxylamine HCl (1.2 equiv) followed by a second portion of NMM (1.2 equiv).

  • Workup: Allow to warm to 0°C over 1 hour. Quench with sat. NaHCO3. Wash with dilute citric acid (rapidly, to preserve acetonide) and brine.

  • Result: Yields typically 85-92% . ee > 99%.

Protocol B: Grignard Addition to Form Ketone

The "Inverse Addition" technique is recommended to maintain low temperature and high local concentration of the electrophile.

  • Preparation: Dissolve the Weinreb amide (1.0 equiv) in dry THF (0.15 M). Cool to -78°C .

  • Reagent Addition: Add the Grignard reagent (1.5 - 2.0 equiv) dropwise over 30 minutes.

    • Crucial Step: Do not allow the temperature to rise above -40°C . The chelation stabilizes the intermediate, but heat promotes deprotonation.

  • Monitoring: Monitor by TLC. If starting material remains after 2 hours at -40°C, do not warm to RT. Add small aliquots of additional Grignard.

  • Quench: Quench at -40°C with sat. NH4Cl.[1]

  • Hydrolysis: Extract with EtOAc. If the intermediate is stubborn, use a buffered hydrolysis (NaH2PO4) rather than strong HCl to protect the acetonide.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818.

  • Garner, P.; Park, J. M. "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate." Journal of Organic Chemistry, 1987 , 52, 2361–2364.

  • Fehrentz, J. A.; Castro, B. "An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from amino acids." Synthesis, 1983 , 676–678.

  • Sengupta, S.; Mondal, S. "Use of Weinreb amides in the synthesis of chiral amino ketones." Tetrahedron Letters, 2000 , 41, 6245.

  • Shimada, N.; Makino, K. "Direct Synthesis of N-Protected Serine-Derived Weinreb Amides via Diboronic Acid Anhydride-Catalyzed Dehydrative Amidation." Synthesis, 2021 .

Sources

Safety Operating Guide

Definitive Guide: Disposal of (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine . This compound is a protected amino acid derivative (specifically a serine-derived Weinreb amide) widely used as a chiral building block in drug development.

While this compound is not classified as acutely toxic or explosive, its specific protecting groups—tert-Butyloxycarbonyl (Boc) and 2,2-dimethyloxazolidine (Acetonide) —introduce critical chemical incompatibilities. The primary disposal risk is the generation of isobutylene gas and acetone upon contact with acidic waste streams, which can pressurize and rupture waste containers.

Physicochemical Hazard Profile
ParameterSpecification / HazardOperational Implication
Functional Class Protected Amino Acid / Weinreb AmideOrganic Intermediate
Reactivity Acid Sensitive DO NOT MIX with acidic waste (HCl, TFA, etc.).
Physical State Viscous Oil or Low-Melting SolidMay adhere to glass; requires solvent rinsing.[1]
Flammability Combustible (Flash Point > 100°C typical)Classify as Class IIIB Combustible Liquid if neat.
Toxicity Irritant (Skin, Eye, Respiratory)Standard PPE (Nitrile gloves, safety glasses) required.
Waste Code Non-Halogenated OrganicSegregate from oxidizers and strong acids.

Critical Reactivity & Waste Segregation

Understanding the molecular stability is the foundation of safe disposal. This molecule contains three distinct functional regions that dictate its waste stream compatibility.

  • Boc Group (Acid Labile): In the presence of strong acids (pH < 2), this group decomposes to release CO₂ and isobutylene gas.

  • Oxazolidine Ring (Acid Labile): Hydrolyzes in aqueous acid to release acetone.

  • Weinreb Amide (Nucleophile Sensitive): Stable to water and air, but reacts violently with strong reducing agents (e.g., LiAlH₄, DIBAL-H) or Grignard reagents.

Safety Rule #1: Never dispose of this compound in a "General Acidic Waste" container. The combined gas evolution from the Boc and Acetonide groups can cause container failure.

Disposal Decision Framework (Workflow)

The following decision tree illustrates the logic for classifying and disposing of this material based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Material Identification: (R)-3-Boc-4-(Methoxymethylcarbamoyl)- 2,2-dimethyloxazolidine StateCheck Physical State? Start->StateCheck Solid Pure Solid / Oil StateCheck->Solid Neat Solution Dissolved in Solvent StateCheck->Solution Solution ActionSolid PROTOCOL A: Double-bag in polyethylene. Label: 'Solid Organic Waste - Irritant'. Pack in HDPE Drum. Solid->ActionSolid Warning CRITICAL CHECK: Is the waste stream Acidic? Solution->Warning SolventCheck Solvent Type? Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (EtOAc, MeOH, THF) SolventCheck->NonHalo No Halogens ActionHalo PROTOCOL B: Dispose in 'Halogenated Organic Waste'. Ensure pH is Neutral (6-8). Halo->ActionHalo ActionNonHalo PROTOCOL C: Dispose in 'Non-Halogenated Organic Waste'. Ensure pH is Neutral (6-8). NonHalo->ActionNonHalo Warning->SolventCheck No (Neutral/Basic) Neutralize Neutralize with NaHCO3 before combining Warning->Neutralize Yes (Acidic) Neutralize->SolventCheck

Figure 1: Logical workflow for waste stream segregation. Note the critical checkpoint for acidity to prevent gas evolution.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Compound or Expired Shelf Stock)

Applicability: Expired chemicals, weighing boat residues, contaminated solid debris.

  • Containment: Transfer the solid material into a sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.

  • Secondary Containment: Place the primary container inside a secondary clear plastic bag (double-bagging).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine"

    • Hazard Checkboxes: Irritant, Toxic (if required by local site rules for unverified organics).

  • Consolidation: Place into the lab's Solid Organic Waste drum.

Protocol B/C: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, rotary evaporator traps, rinsing solvents.

  • Solvent Identification: Determine if the primary solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate, Methanol).

  • pH Verification (Crucial): Dip a pH strip into the waste solution.

    • If pH < 5: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution with stirring until gas evolution ceases and pH is neutral (~7). Do not cap the vessel while neutralizing.

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

  • Rinsing: Rinse the original glassware with a small amount of Acetone or Ethanol and add to the waste stream.

Protocol D: Reaction Quenching (Special Case)

If the Weinreb amide was part of a reaction involving Lithium Aluminum Hydride (LAH) or Grignard Reagents :

  • Do NOT dispose of the mixture directly.

  • Quench: Cool the reaction to 0°C and perform a Fieser workup or Glauber's salt quench to destroy active hydrides.

  • Separate: Filter off the inorganic salts (dispose as Solid Inorganic Waste) before disposing of the organic filtrate via Protocol B/C.

Emergency Spill Response

In the event of a spill outside of a fume hood, follow this immediate response plan.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Type Liquid or Solid? PPE->Type SolidSpill Solid: Avoid dust generation. Sweep gently into dustpan. Type->SolidSpill Solid LiquidSpill Liquid: Cover with absorbent pads or vermiculite. Type->LiquidSpill Liquid Clean Clean Surface: Wipe with soap & water. Dispose wipes as solid waste. SolidSpill->Clean LiquidSpill->Clean Report Report to EHS Clean->Report

Figure 2: Emergency response workflow for minor laboratory spills.

Regulatory & Compliance References

This protocol adheres to standards set by OSHA and the EPA for the management of hazardous chemical waste.

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • PubChem. Compound Summary: (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Related Structure).[2] National Library of Medicine. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry for stability context). [Link]

Sources

Personal Protective Equipment & Handling Guide: (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Philosophy

Handling (R)-3-Boc-4-(Methoxymethylcarbamoyl)-2,2-dimethyloxazolidine (often a key intermediate derived from Garner’s Aldehyde) requires a "Defensive Handling" strategy. While this specific compound is often classified as a standard organic intermediate, its structural components—a Weinreb amide functionality fused with a Boc-protected oxazolidine —dictate specific safety protocols.

The Core Directive: Treat this compound as a Category 2 Irritant (Skin/Eye/Respiratory) with potential for hydrolysis-induced toxicity. As exact toxicological data for this specific chiral intermediate is often limited in public literature, we apply the Precautionary Principle : assume the compound possesses the toxicity of its most hazardous metabolite (in this case, N,O-dimethylhydroxylamine and Boc-serine derivatives).

Hazard Analysis: Structural Deconstruction

To understand the why behind the PPE, we must analyze the molecule's reactivity profile.

Functional GroupAssociated RiskPhysiological Impact
Weinreb Amide Hydrolysis releases N,O-dimethylhydroxylamine.Potential hemotoxicity (metabolite); skin/mucous membrane irritation.
Oxazolidine Ring Acid sensitivity; ring opening.Eye irritation; potential sensitization upon prolonged contact.
Boc-Group Thermal instability >150°C.Releases isobutylene (flammable gas) and CO2 upon thermal decomposition.
Physical State White to off-white powder.High static potential; risk of aerosolization and inhalation.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways, specifically dermal absorption (facilitated by common solvents like DCM) and inhalation of particulates.

Table 1: Mandatory PPE Configuration
Protection ZoneStandard Operation (mg to g scale)High-Risk Operation (Scale-up / Aerosol Risk)Technical Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness).Double Gloving (Nitrile inner / Nitrile or Neoprene outer).Permeation Defense: Solvents used with this compound (DCM, THF) permeate thin nitrile in <5 mins. The inner glove provides a "breakthrough buffer."
Eye Protection Chemical Safety Goggles (ANSI Z87.1).Face Shield + Goggles.[2]Particulate Risk: Safety glasses with side shields are insufficient for fine powders that can drift into the eye gap.
Respiratory Fume Hood (Face velocity 80–100 fpm).N95/P100 Respirator (if outside hood).Aerosol Control: Static-prone powders easily become airborne during weighing.
Body Defense Lab Coat (Cotton/Poly blend), long sleeves, closed cuffs.Tyvek® Sleeves or Apron.Contamination Control: Prevents accumulation of powder on street clothes, reducing "take-home" exposure.

Operational Protocols: The "Self-Validating" Workflow

Phase A: Pre-Handling Check

Before opening the container, verify the environment.

  • Humidity Control: Ensure the environment is not excessively humid. While the amide is stable, the oxazolidine ring can degrade in acidic moisture.

  • Static Mitigation: Have an ionizing fan or anti-static gun ready. This compound is a "fluffy" solid; static charge is the primary cause of spills and aerosolization.

Phase B: Weighing and Transfer
  • The "Closed Loop" Technique:

    • Place the balance inside the chemical fume hood.

    • If the balance is external, use a secondary container (e.g., a tared vial with a cap) for transport. Never carry an open weigh boat across the lab.

    • Solvent Compatibility: If dissolving, add solvent (e.g., CH2Cl2, EtOAc) slowly. Note that dissolution is endothermic; ensure no ice formation on the flask exterior which could cause slippage.

Phase C: Reaction Setup
  • Incompatibility Alert: Avoid strong Lewis acids or aqueous acids unless intended for deprotection. Acidic hydrolysis opens the oxazolidine ring and removes the Boc group, altering the safety profile to that of a free amine salt.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the operation scale and state.

PPE_Decision_Tree Start Start: Handling (R)-3-Boc-4-... State_Check Check Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (DCM/THF) State_Check->Solution Quantity_Check Quantity > 10g? Solid->Quantity_Check Solvent_Risk Solvent Permeation Risk Solution->Solvent_Risk Std_PPE Standard PPE: Nitrile Gloves + Goggles + Fume Hood Quantity_Check->Std_PPE No High_PPE Enhanced PPE: Double Gloves + N95 (if open) + Tyvek Sleeves Quantity_Check->High_PPE Yes Double_Glove REQUIRED: Double Gloving (Change outer glove every 15m) Solvent_Risk->Double_Glove Always

Figure 1: PPE Decision Logic based on physical state and operational scale.

Emergency Response & Disposal

Spill Management
  • Dry Spill: Do not sweep aggressively (creates dust). Use a wet wipe or damp paper towel to capture the powder. Place in a sealed bag.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers are present in the mixture.

Waste Disposal Logic

Proper disposal is critical to prevent environmental contamination by nitrogenous organics.

Waste_Flow Waste Chemical Waste Generation Check_Comp Check Composition Waste->Check_Comp Halogenated Contains Halogens? (DCM, Chloroform) Check_Comp->Halogenated Liquid Solid_Waste Solid Waste: (Contaminated Gloves/Wipes) Check_Comp->Solid_Waste Solid Stream_A Stream A: Halogenated Organic Waste Halogenated->Stream_A Yes Stream_B Stream B: Non-Halogenated Organic Waste Halogenated->Stream_B No

Figure 2: Waste segregation workflow to ensure compliance with EPA/RCRA standards.

Disposal Instructions
  • Labeling: Clearly label waste as "Organic Waste - Contains Nitrogenous Heterocycles."

  • Segregation: Do not mix with strong acids (exothermic decomposition risk) or oxidizers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • PubChem. (n.d.).[5] Compound Summary: (R)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Related Precursor Safety Data). National Center for Biotechnology Information. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.[6] ACS Committee on Chemical Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.